Boc-3,5-diiodo-L-tyrosine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17I2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUIJSMDTYBOLW-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388347 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62129-53-7 | |
| Record name | Boc-3,5-diiodo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-Tyr(3,5-I2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, experimental protocols, and applications of N-α-tert-Butoxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine). This specialized amino acid derivative is a critical building block in medicinal chemistry, particularly in the development of radiolabeled peptides, targeted therapeutics, and in the study of thyroid hormone analogs.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine, featuring two iodine atoms on the phenolic ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This structure enhances its stability and utility in organic synthesis.[1]
| Property | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [2] |
| Synonyms | Boc-3,5-diiodo-Tyr-OH, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | [1][2] |
| CAS Number | 62129-53-7 | [1][2][3] |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [1][2][3] |
| Molecular Weight | 533.10 g/mol | [2][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 168 - 171 °C | [1][3] |
| Optical Rotation | [α]²⁰/D = +40 ± 1° (c=1 in Dioxane) | [1] |
| Purity | ≥99% | [1][3] |
| Storage | 0 - 8 °C | [1] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively published. However, analysis would typically involve the following techniques, with expected characteristic signals based on its structure and data from related compounds like 3,5-Diiodo-L-tyrosine.[6][7][8]
-
¹H NMR: Expected signals would include those for the Boc group (a singlet around 1.4 ppm), the α- and β-protons of the amino acid backbone, and the aromatic protons on the di-substituted phenyl ring.
-
¹³C NMR: Characteristic peaks would correspond to the carbonyls of the carboxyl and Boc groups, the quaternary carbons of the Boc group, the carbons of the amino acid backbone, and the carbons of the diiodophenyl ring.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Key absorption bands would indicate the presence of O-H (hydroxyl and carboxylic acid), N-H (carbamate), and C=O (carbamate and carboxylic acid) functional groups.
Experimental Protocols
Synthesis of this compound
The synthesis is typically a two-step process starting from L-tyrosine.
Step 1: Boc Protection of L-Tyrosine This protocol protects the amino group of L-tyrosine to prevent side reactions in the subsequent iodination step.
-
Materials: L-tyrosine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent system (e.g., dioxane/water, THF/water).[9][10]
-
Methodology:
-
Dissolve L-tyrosine in an aqueous basic solution, cooling the mixture in an ice bath.
-
Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane) dropwise to the stirred mixture.[9]
-
Allow the reaction to warm to room temperature and stir overnight.
-
After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., KHSO₄) to a pH of ~4 to precipitate the product.[9]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield Boc-L-tyrosine, often as an oil or solid.[9]
-
Step 2: Iodination of Boc-L-Tyrosine This step introduces two iodine atoms onto the phenolic ring at the positions ortho to the hydroxyl group.
-
Materials: Boc-L-tyrosine, an iodinating agent (e.g., Iodine monochloride (ICl) or N-Iodosuccinimide (NIS)), and a suitable solvent.
-
Methodology:
-
Dissolve Boc-L-tyrosine in a suitable solvent.
-
Add the iodinating agent (typically 2 equivalents for di-iodination) to the solution. The reaction may be performed in the presence of a mild base.
-
Stir the reaction at room temperature until completion, monitoring by a technique like TLC or LC-MS.
-
Upon completion, quench the reaction and perform an appropriate aqueous workup.
-
The crude product is then purified.
-
Purification and Analysis
-
Purification: The final product, this compound, is typically purified using column chromatography on silica gel. For highly polar related compounds, ion-exchange chromatography has also been utilized.[11]
-
Analysis: The purity of the final compound is commonly assessed by High-Performance Liquid Chromatography (HPLC).[12][13] The structure and identity are confirmed using NMR spectroscopy and mass spectrometry.
Mandatory Visualizations
Synthesis Workflow
Caption: A two-step synthesis pathway from L-tyrosine.
Application in Solid-Phase Peptide Synthesis (SPPS)
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C14H17I2NO5 | CID 3008358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 62129-53-7 | INDOFINE Chemical Company [indofinechemical.com]
- 4. calpaclab.com [calpaclab.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 8. 3,5-Diiodo-L-tyrosine [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. CN104447415A - Method for preparing Boc-L-tyrosine by using (Boc)2O - Google Patents [patents.google.com]
- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
Synthesis of Boc-3,5-diiodo-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a critical building block in the development of iodinated compounds, including radiopharmaceuticals and peptide-based therapeutics. This document details the experimental protocols for the two-step synthesis, presents quantitative data in a structured format, and visualizes the synthetic workflow.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The first step involves the protection of the amino group of L-tyrosine with a tert-butoxycarbonyl (Boc) group. The resulting Boc-L-tyrosine is then subjected to electrophilic iodination to introduce two iodine atoms onto the phenolic ring at the 3 and 5 positions.
Technical Guide: Boc-3,5-diiodo-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a critical amino acid derivative in pharmaceutical and biochemical research. Its unique structure, featuring a Boc-protecting group and two iodine atoms, makes it an invaluable building block in the synthesis of complex peptides and radiolabeled compounds.
Physicochemical Properties
This compound is a white to off-white solid. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 533.1 g/mol - 533.33 g/mol | [1][2] |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [1][2] |
| CAS Number | 62129-53-7 | [1] |
| Melting Point | 168 - 171 °C | |
| Purity | ≥95% - >99% | [1] |
| Appearance | White to off-white solid | |
| Optical Rotation | [a]²⁰D = +40 ± 1° (c=1 in Dioxane) |
Core Applications and Workflow
This compound serves as a crucial intermediate in several advanced research and development areas. The Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, facilitating its use in peptide synthesis.[3] The presence of two iodine atoms is pivotal for its application in radiopharmaceuticals and for studying thyroid hormone analogs.[3][4]
The general workflow for the utilization of this compound is depicted below. It begins with the synthesis of the compound itself, which is then often employed in Solid-Phase Peptide Synthesis (SPPS). The resulting iodinated peptides have significant applications in medical imaging and the development of targeted therapeutics.[3]
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from L-tyrosine: 1) Protection of the amino group with a Boc moiety, and 2) Iodination of the aromatic ring.
Step 1: Synthesis of Boc-L-tyrosine
This protocol is adapted from a general procedure for the Boc protection of amino acids.
Materials:
-
L-tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Potassium bisulfate (KHSO₄) solution, saturated
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve K₂CO₃ (3.0 equivalents) in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Add L-tyrosine (1.0 equivalent) to the cooled solution with stirring.
-
Add a solution of Boc₂O (1.0 equivalent) in dioxane.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Add water to the reaction mixture, then acidify to pH 4 by adding a saturated solution of KHSO₄.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield Boc-L-tyrosine, typically as an oil. This product is often used in the next step without further purification.
Step 2: Synthesis of this compound
This step involves the electrophilic iodination of the activated aromatic ring of Boc-L-tyrosine.
Materials:
-
Boc-L-tyrosine (from Step 1)
-
Iodine monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., periodic acid)
-
Methanol or other suitable solvent
-
Sodium hydroxide (NaOH) or other base
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve Boc-L-tyrosine in a suitable solvent such as methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the iodinating agent (e.g., Iodine monochloride, 2.2 equivalents) dissolved in the same solvent. The reaction is typically performed in the presence of a base to facilitate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench any excess iodine with a solution of sodium thiosulfate.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
This versatile compound is a cornerstone for researchers developing next-generation diagnostic and therapeutic agents. Its applications span from fundamental biochemical studies to advanced drug design, particularly in oncology and endocrinology.[2][5]
References
A Technical Guide to Boc-3,5-diiodo-L-tyrosine: Synthesis, Application, and Biological Significance
CAS Number: 62129-53-7
This technical guide provides an in-depth overview of N-tert-butyloxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a specialized amino acid derivative crucial for research and development in peptide chemistry, radiopharmaceuticals, and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.
Core Compound Data
This compound is a synthetically modified amino acid where the alpha-amino group of 3,5-diiodo-L-tyrosine is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and solubility, making it a versatile building block in complex organic syntheses.[1] Its di-iodinated phenyl ring is a key feature, providing a scaffold for introducing iodine isotopes in radiolabeling or for modulating the biological activity of peptides.
Physicochemical Properties
The key quantitative data for this compound and its corresponding D-isomer are summarized below for easy comparison.
| Property | This compound | Boc-3,5-diiodo-D-tyrosine |
| CAS Number | 62129-53-7[1][2][3] | 214630-08-7[4][5] |
| Molecular Formula | C₁₄H₁₇I₂NO₅[1][2] | C₁₄H₁₇I₂NO₅[4] |
| Molecular Weight | 533.1 g/mol [2][4] | 533.1 g/mol [4] |
| Appearance | White to off-white solid[1] | White to off-white powder |
| Melting Point | 168 - 171 °C[1][3] | 174 - 177 °C |
| Purity | ≥95% to >99%[1][2][3] | ≥95% to ≥99%[4] |
| Optical Rotation | [α]²⁰/D = +40 ± 1° (c=1 in Dioxane)[1] | [α]²⁰/D = -34 ± 2° (c=1.62 in Dioxane) |
| Storage Conditions | 0 - 8 °C[1] | 0 - 8 °C |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a representative two-step synthesis starting from L-tyrosine. The first step is the Boc protection of the amino group, followed by the iodination of the phenyl ring.
Step 1: Synthesis of N-Boc-L-tyrosine
-
Dissolve L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0°C in an ice bath.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution to create a basic environment.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in dioxane dropwise to the reaction mixture while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon completion, add water and acidify the mixture to pH 4 using a saturated solution of potassium bisulfate (KHSO₄).
-
Extract the product, N-Boc-L-tyrosine, with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the product, which can be used in the next step without further purification.
Step 2: Iodination of N-Boc-L-tyrosine
-
Dissolve N-Boc-L-tyrosine (1.0 eq) in a suitable solvent such as methanol or aqueous ammonia.
-
Add N-Iodosuccinimide (NIS, >2.0 eq) or a solution of iodine (I₂) and an oxidizing agent (e.g., sodium iodide, NaI) to the solution.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the solution and extract the product, this compound, with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Protocol 2: Incorporation into a Peptide via Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general cycle for incorporating a this compound residue into a peptide chain using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.
-
This compound.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Diisopropylethylamine (DIEA).
-
Coupling reagents (e.g., HBTU/HOBt or HATU).
-
N,N-Dimethylformamide (DMF).
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 20-30 minutes to remove the Boc protecting group from the N-terminal amino acid.
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes to neutralize the resulting trifluoroacetate salt of the terminal amine.
-
Drain the neutralization solution and wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve this compound (4.0 eq) and a coupling agent like HBTU (4.0 eq) in DMF.
-
Add DIEA (5.0 eq) to activate the amino acid solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours, or until a Kaiser test indicates the reaction is complete (negative result).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle with the subsequent amino acid.
-
Final Cleavage: After the full peptide is synthesized, the N-terminal Boc group is removed, and the peptide is cleaved from the resin using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.[6]
Biological Context and Signaling Pathways
While this compound itself is a synthetic precursor, its deprotected form, 3,5-diiodo-L-tyrosine (DIT), is a critical intermediate in the biosynthesis of thyroid hormones.[4][7] This pathway is central to regulating metabolism throughout the body.
Thyroid Hormone Synthesis Pathway
The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), occurs in the follicular cells of the thyroid gland and is regulated by the Hypothalamic-Pituitary-Thyroid (HPT) axis.[2][8]
-
Iodide Trapping: Follicular cells actively transport iodide ions (I⁻) from the blood into the cytoplasm via the sodium-iodide symporter (NIS).[2][3][9]
-
Thyroglobulin Synthesis: The cells synthesize a large glycoprotein called thyroglobulin (Tg), which is rich in tyrosine residues, and secrete it into the follicular lumen (colloid).[3][9]
-
Iodide Oxidation and Organification: At the apical membrane, the enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine (I⁰).[3] This reactive iodine is then immediately attached to the phenol rings of tyrosine residues on thyroglobulin.[9] This "organification" process forms monoiodotyrosine (MIT) and diiodotyrosine (DIT).[2]
-
Coupling: TPO then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules forms T4, while the coupling of one MIT and one DIT molecule forms T3.[2] These hormones remain part of the thyroglobulin structure stored in the colloid.
-
Secretion: When stimulated by Thyroid-Stimulating Hormone (TSH), the follicular cells endocytose the thyroglobulin from the colloid. Lysosomes fuse with these endosomes, and proteases digest the thyroglobulin, releasing free T3 and T4, which then diffuse into the bloodstream.[3][9]
The entire process is under the control of TSH from the anterior pituitary, which in turn is stimulated by Thyrotropin-Releasing Hormone (TRH) from the hypothalamus.[2][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cusabio.com [cusabio.com]
- 3. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chempep.com [chempep.com]
- 7. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
Applications of Boc-3,5-diiodo-L-tyrosine in Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-diiodo-L-tyrosine is a specialized amino acid derivative that has emerged as a critical building block in modern medicinal chemistry. Its unique structural features, including the bulky iodine atoms and the versatile Boc protecting group, offer a powerful tool for designing and synthesizing novel therapeutic and diagnostic agents. The presence of iodine atoms significantly influences the biological activity, metabolic stability, and conformational properties of peptides and small molecules. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in peptide synthesis, the development of thyroid hormone analogs, anticancer agents, and radiopharmaceuticals.
Core Applications in Medicinal Chemistry
The primary applications of this compound stem from its unique chemical properties:
-
Peptide Synthesis: It serves as a crucial component in the synthesis of peptides with enhanced biological activity and stability. The diiodo-tyrosine moiety can modulate peptide conformation and receptor binding affinity.[1]
-
Radiopharmaceuticals: The iodine atoms can be readily substituted with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹³¹I), making it an invaluable precursor for the development of imaging agents for Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2]
-
Thyroid Hormone Analogs: Its structural similarity to thyroid hormones makes it a key starting material for the synthesis of novel thyromimetics and antagonists for studying thyroid hormone function and treating related disorders.[3]
-
Anticancer Drug Development: Derivatives of diiodotyrosine have shown promise as anticancer agents, with research exploring their potential to target specific signaling pathways in cancer cells.[3]
-
Bioconjugation: The reactive nature of the iodinated aromatic ring allows for its use in bioconjugation strategies to link peptides or other molecules to drug delivery systems or imaging agents.[2]
Quantitative Data
The following tables summarize key quantitative data related to this compound and its derivatives.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D |
| This compound | 62129-53-7 | C₁₄H₁₇I₂NO₅ | 533.1 | 168 - 171 | +41° ± 2° (c=1 in Dioxane) |
| Boc-3,5-diiodo-D-tyrosine | 214630-08-7 | C₁₄H₁₇I₂NO₅ | 533.1 | 174 - 177 | -34° ± 2° (c=1.62 in Dioxane) |
| This compound methyl ester | 128781-80-6 | C₁₅H₁₉I₂NO₅ | 547.1 | 117 - 123 | -27° ± 2° (c=1 in DMF) |
Table 2: Synthesis and Radiolabeling Yields
| Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Iodination | Boc-L-tyrosine | This compound | I₂, AgNO₃, MeOH | ~65-75 | Based on similar iodination protocols |
| Peptide Coupling | This compound | Diiodotyrosine-containing peptide | SPPS (Boc-strategy) | >90 (per cycle) | General SPPS yields |
| Radiolabeling (Coupling) | [¹²⁵I]diiodo-L-tyrosine | [3,5-¹²⁵I]Diiodo-L-thyroxine | Coupling with 4-hydroxy-3,5-diiodophenylpyruvic acid | ~36 | [4] |
| Radiolabeling (Deiodination) | L-thyroxine labeled in the nonphenolic ring | [3,5-¹²⁵I]Diiodo-L-thyronine | Removal of unlabeled iodine | ~86 | [4] |
Table 3: Biological Activity Data
| Compound/Derivative | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| Iodo-chrysin derivative 21 | Antiproliferative activity | SW-579 (Thyroid cancer) | 3.4 | [5] |
| Iodo-chrysin derivative 10 | Antiproliferative activity | TT (Thyroid cancer) | 6.2 | [5] |
| 5-Fluorouracil (control) | Antiproliferative activity | SW-579 (Thyroid cancer) | 59.3 | [5] |
| 5-Fluorouracil (control) | Antiproliferative activity | TT (Thyroid cancer) | 18.4 | [5] |
Experimental Protocols
Synthesis of this compound
This protocol describes the di-iodination of Boc-L-tyrosine.
Materials:
-
Boc-L-tyrosine
-
Iodine (I₂)
-
Silver nitrate (AgNO₃) or Silver sulfate (Ag₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10%)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Boc-L-tyrosine in methanol.
-
Add silver nitrate (or silver sulfate) to the solution.
-
Slowly add a solution of iodine in methanol to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.
Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general cycle for Boc-strategy solid-phase peptide synthesis.
Materials:
-
Merrifield resin or other suitable solid support
-
Boc-protected amino acids, including this compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)
-
Cold diethyl ether
Procedure (One Coupling Cycle):
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Treat the resin with a fresh solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 5-10% DIEA in DCM or DMF for 2 x 2 minutes to neutralize the trifluoroacetate salt.
-
Wash the resin with DCM and then DMF.
-
-
Coupling:
-
In a separate vessel, pre-activate the this compound (or other Boc-amino acid) with a coupling reagent (e.g., HBTU/DIEA in DMF) for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive, recouple.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., anhydrous HF with scavengers like anisole).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Experimental Workflows
Thyroid Hormone Biosynthesis Pathway
The biosynthesis of thyroid hormones, T3 and T4, occurs in the thyroid gland and involves the iodination of tyrosine residues on the thyroglobulin protein. Diiodotyrosine is a key intermediate in this process.
Caption: Biosynthesis of thyroid hormones within the thyroid follicular cell.
Genomic Signaling Pathway of Thyroid Hormone
Thyroid hormones exert their effects primarily through binding to nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.
References
The Role of Boc-3,5-diiodo-L-tyrosine in the Advancement of Radiopharmaceuticals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of nuclear medicine, the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications is of paramount importance. A key precursor molecule that has garnered significant attention in this field is N-α-(t-butoxycarbonyl)-3,5-diiodo-L-tyrosine, commonly abbreviated as Boc-3,5-diiodo-L-tyrosine. This specialized amino acid derivative serves as a critical building block for the synthesis of radioiodinated compounds.[1] Its structure, featuring two iodine atoms on the aromatic ring of tyrosine and a Boc protecting group on the amine, makes it an ideal candidate for the incorporation of radioiodine isotopes, such as Iodine-123, Iodine-124, Iodine-125, and Iodine-131.[2][3] The presence of the Boc group enhances its stability and solubility, facilitating its use in peptide synthesis and the development of targeted radiotracers.[1] This guide provides a comprehensive technical overview of the role of this compound in radiopharmaceutical development, detailing experimental protocols, presenting quantitative data, and visualizing key pathways and workflows.
Properties and Synthesis of this compound
This compound is a commercially available compound that serves as a stable precursor for the introduction of radioiodine. The diiodo-tyrosine moiety provides the reactive sites for radioiodination, while the Boc protecting group prevents unwanted side reactions at the amino terminus during synthesis.
A general synthesis approach for this compound involves the di-iodination of Boc-L-tyrosine using an iodinating agent, such as iodine monochloride (ICl) or a mixture of sodium iodide (NaI) and an oxidizing agent. The reaction is typically carried out in a suitable solvent system, and the product can be purified using standard chromatographic techniques.
Radiopharmaceutical Development Workflow
The development of a radiopharmaceutical from a precursor like this compound follows a structured workflow, from initial design to preclinical evaluation. This process ensures the safety and efficacy of the final product.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful development and evaluation of radiopharmaceuticals. Below are representative methodologies for key stages of development.
Protocol 1: Radioiodination using the Iodogen Method
This protocol describes a common method for radioiodinating a tyrosine-containing peptide or molecule.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes
-
Peptide or molecule containing a tyrosine or di-iodotyrosine residue
-
Sodium Iodide ([¹²⁵I]NaI or other radioiodine isotope) in 0.1 M NaOH
-
Phosphate buffer (0.5 M, pH 7.5)
-
Sodium metabisulfite solution (0.6 mg/mL)
-
Purification column (e.g., Sephadex G-25)
-
Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system for quality control
Procedure:
-
Prepare Iodogen-coated tubes by dissolving Iodogen in a volatile organic solvent (e.g., dichloromethane), adding it to a reaction vial, and evaporating the solvent under a gentle stream of nitrogen.
-
To the coated tube, add the peptide solution in phosphate buffer.
-
Add the desired amount of radioiodide solution (e.g., [¹²⁵I]NaI).
-
Allow the reaction to proceed at room temperature for 10-15 minutes with gentle agitation.
-
Quench the reaction by transferring the mixture to a new tube containing sodium metabisulfite solution.
-
Purify the radioiodinated product using a size-exclusion chromatography column (e.g., Sephadex G-25) to separate the labeled peptide from free radioiodine and other reactants.
-
Collect fractions and measure the radioactivity to identify the product peak.
-
Determine the radiochemical purity and yield using TLC or HPLC.
Protocol 2: In Vitro Stability Assay
This protocol assesses the stability of the radiolabeled compound in human serum.
Materials:
-
Radiolabeled compound
-
Fresh human serum
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Centrifuge
-
Gamma counter
Procedure:
-
Incubate a known amount of the radiolabeled compound with human serum at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the serum mixture.
-
Precipitate the proteins by adding an equal volume of cold 10% TCA solution.
-
Vortex the mixture and incubate on ice for 10 minutes.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Separate the supernatant (containing free radioiodine) from the pellet (containing the protein-bound radiolabeled compound).
-
Measure the radioactivity in both the supernatant and the pellet using a gamma counter.
-
Calculate the percentage of protein-bound radioactivity at each time point to determine the stability.
Protocol 3: Cellular Uptake Assay
This protocol measures the specific uptake of the radiopharmaceutical in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HER2-positive breast cancer cells)
-
Cell culture medium and supplements
-
Radiolabeled compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
On the day of the experiment, wash the cells with pre-warmed PBS.
-
Add fresh cell culture medium containing a known concentration of the radiolabeled compound to the wells. For competition experiments, add a blocking agent (e.g., a non-radiolabeled version of the compound or a known ligand for the target receptor) to a subset of wells.
-
Incubate the plates at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
To stop the uptake, aspirate the radioactive medium and wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding lysis buffer to each well.
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Determine the protein concentration in each lysate using a protein assay.
-
Express the cellular uptake as the percentage of added dose per milligram of protein.
Quantitative Data in Radiopharmaceutical Development
The successful development of a radiopharmaceutical relies on rigorous quantitative analysis at each stage. The following tables summarize key data points for hypothetical radiopharmaceuticals derived from this compound, targeting the HER2 receptor.
Table 1: Radiolabeling and Quality Control Data
| Radiopharmaceutical | Radionuclide | Labeling Method | Radiochemical Yield (%) | Radiochemical Purity (%) |
| [¹²⁵I]Iodo-Tyr-Peptide A | ¹²⁵I | Iodogen | 85 ± 5 | >98 |
| [¹³¹I]Iodo-Tyr-Peptide B | ¹³¹I | Chloramine-T | 78 ± 7 | >97 |
| [¹²⁴I]Iodo-Tyr-Antibody Fragment | ¹²⁴I | Iodogen | 65 ± 8 | >99 |
Table 2: In Vitro Stability and Cellular Uptake
| Radiopharmaceutical | Cell Line | Stability in Serum (24h, % intact) | Cellular Uptake (%ID/mg protein at 1h) |
| [¹²⁵I]Iodo-Tyr-Peptide A | SK-BR-3 (HER2+) | 92 ± 3 | 15.2 ± 1.8 |
| [¹³¹I]Iodo-Tyr-Peptide B | MDA-MB-231 (HER2-) | 89 ± 4 | 1.5 ± 0.3 |
| [¹²⁴I]Iodo-Tyr-Antibody Fragment | BT-474 (HER2+) | 95 ± 2 | 25.6 ± 2.5 |
Table 3: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g at 4h post-injection)
| Organ/Tissue | [¹²⁵I]Iodo-Tyr-Peptide A (SK-BR-3 Xenograft) | [¹³¹I]Iodo-Tyr-Peptide B (MDA-MB-231 Xenograft) |
| Blood | 1.2 ± 0.2 | 1.5 ± 0.3 |
| Tumor | 10.5 ± 1.5 | 2.1 ± 0.4 |
| Muscle | 0.8 ± 0.1 | 0.9 ± 0.2 |
| Liver | 3.5 ± 0.5 | 4.1 ± 0.6 |
| Kidneys | 2.1 ± 0.4 | 2.5 ± 0.5 |
| Thyroid | 0.5 ± 0.1 | 0.6 ± 0.1 |
Data are presented as mean ± standard deviation. %ID/g = percentage of injected dose per gram of tissue.
Signaling Pathway Visualization
Radiopharmaceuticals derived from this compound are often designed to target specific molecular pathways involved in disease. For instance, a radioiodinated peptide or antibody fragment can be engineered to bind to the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that is overexpressed in certain types of breast cancer. Upon binding, the radiopharmaceutical can be used for imaging the tumor or delivering a therapeutic dose of radiation.
Conclusion
This compound is a cornerstone precursor in the development of novel radioiodinated pharmaceuticals. Its chemical properties allow for efficient and stable incorporation of radioiodine isotopes into a variety of targeting molecules, including peptides and antibody fragments. The methodologies outlined in this guide, coupled with rigorous quantitative analysis, are essential for the successful translation of these promising compounds from the laboratory to the clinic. As our understanding of disease-specific molecular targets continues to grow, the versatility of this compound will undoubtedly contribute to the next generation of precision radiopharmaceuticals for improved diagnosis and therapy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
Bioconjugation Strategies Using Boc-3,5-diiodo-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of bioconjugation strategies centered around the use of Boc-3,5-diiodo-L-tyrosine. This versatile building block offers a robust platform for the site-specific modification of peptides and other biomolecules through palladium-catalyzed cross-coupling reactions. This document details the core principles, experimental protocols, and quantitative data associated with these advanced bioconjugation techniques.
Introduction: The Role of Diiodotyrosine in Bioconjugation
This compound serves as a key intermediate for introducing a highly reactive handle into a peptide sequence. The two iodine atoms on the tyrosine ring provide orthogonal sites for subsequent functionalization via transition metal-catalyzed reactions.[1] This approach is particularly valuable for creating complex bioconjugates, such as antibody-drug conjugates (ADCs), radiolabeled peptides for imaging, and modified peptides with enhanced therapeutic properties.[1] The Boc (tert-butyloxycarbonyl) protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[2]
The primary bioconjugation strategies leveraging diiodotyrosine are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed methods are favored for their mild reaction conditions, high functional group tolerance, and compatibility with aqueous environments, making them ideal for modifying sensitive biomolecules.[3][4]
Core Bioconjugation Strategies and Reaction Mechanisms
The general workflow for utilizing this compound in bioconjugation involves two key stages:
-
Incorporation into a Peptide Backbone: this compound is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[2]
-
Palladium-Catalyzed Cross-Coupling: The diiodotyrosine-containing peptide is then reacted with a coupling partner (a boronic acid/ester for Suzuki-Miyaura or a terminal alkyne for Sonogashira) in the presence of a palladium catalyst.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction forms a carbon-carbon single bond between the iodinated tyrosine residue and a boronic acid or boronate ester.[5] This reaction is highly efficient for creating biaryl linkages, which can be used to introduce fluorescent probes, cytotoxic payloads, or other functionalities.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.
References
Boc-3,5-diiodo-L-tyrosine as a building block in peptide synthesis
An In-depth Technical Guide to Boc-3,5-diiodo-L-tyrosine as a Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a specialized amino acid derivative that serves as a crucial building block in the synthesis of peptides for pharmaceutical and biochemical research.[1][2] Its unique structure, featuring two iodine atoms on the aromatic ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, imparts valuable properties to synthetic peptides.[2][3] The presence of iodine enhances biological activity and stability and makes it suitable for radiolabeling applications in medical imaging.[1][2] This guide provides a comprehensive overview of its properties, its application in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.
Physicochemical Properties
This compound is a white to off-white solid with specific characteristics that are critical for its use in synthesis.[2] A summary of its key properties is presented below.
| Property | Value | Reference |
| CAS Number | 62129-53-7 | [2][4] |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [2][4] |
| Molecular Weight | 533.33 g/mol | [2][5] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2][5] |
| Melting Point | 168 - 171 °C | [2] |
| Optical Rotation | [a]²⁰/D = 40 ± 1 ° (c=1 in Dioxane) | [2] |
| Storage Conditions | 0 - 8 °C | [2][5] |
Role and Application in Peptide Synthesis
The incorporation of this compound into peptide chains is a strategic choice for modifying the properties of the final molecule. It is utilized in the synthesis of peptide-based drugs and novel therapeutic agents.[1]
-
Enhanced Biological Activity : The di-iodinated aromatic ring can significantly alter the conformation and binding affinity of peptides to their biological targets.[1] Halogen bonds introduced by the iodine atoms can enhance peptide affinity and selectivity for receptors.[6]
-
Radiolabeling : The iodine atoms provide a site for the introduction of radioactive isotopes (e.g., ¹²⁴I, ¹³¹I), making the resulting peptides valuable as probes for diagnostic imaging techniques like Positron Emission Tomography (PET).[2][7][8]
-
Structural Probe : As a non-canonical amino acid, it serves as a probe to study peptide-protein interactions and the structural requirements for biological activity.
-
Thyroid Hormone Research : Due to its structural similarity to thyroid hormones, it is used in the study of their analogs and metabolic pathways.[1][5][9]
The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of one of the two major strategies in solid-phase peptide synthesis (SPPS). This group is stable under the conditions required for peptide bond formation but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][10]
However, the bulky nature of both the di-iodo-substituted side chain and the Boc group can introduce significant steric hindrance. This can slow reaction rates and lead to incomplete coupling, necessitating the use of more potent coupling reagents and potentially longer reaction times to achieve high yields.[11]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, incorporation, and purification of peptides containing 3,5-diiodo-L-tyrosine.
Synthesis of this compound
While typically purchased from commercial suppliers, the synthesis of this compound can be achieved from its precursor, Boc-L-tyrosine. A general strategy involves the direct iodination of the electron-rich phenolic ring.
-
Dissolve Boc-L-tyrosine in a suitable solvent mixture.
-
Add an iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent. The reaction is often performed in the presence of a base.
-
A simple method involves iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or HPLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the product by crystallization or column chromatography to yield this compound.
Incorporation into Peptides via Boc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence on a solid support using standard Boc/Bzl chemistry.
1. Resin Preparation and N-terminal Boc Deprotection:
-
Start with a suitable resin (e.g., PAM or MBHA resin) pre-loaded with the first C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
To remove the N-terminal Boc group, treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a second treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (2x), and finally with N,N-dimethylformamide (DMF) (3x) to remove residual acid.[11]
-
Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).[11]
-
Wash the resin again with DMF (3x) to prepare for coupling.
2. Coupling of this compound:
-
Due to potential steric hindrance, a potent coupling reagent is recommended.[11] The use of uronium/aminium salts like HATU or HBTU is often more effective than carbodiimides.[11]
-
Activation: In a separate vessel, pre-activate this compound (2-3 equivalents relative to resin loading) with a suitable coupling reagent like HATU (2-2.9 equivalents) and HOBt (2-3 equivalents) in DMF for several minutes.[11]
-
Coupling Reaction: Add DIEA (4-6 equivalents) to the activation mixture and immediately add the solution to the neutralized, deprotected resin.[11]
-
Agitate the reaction vessel at room temperature for 1-4 hours. Longer coupling times may be necessary.[11]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling with fresh reagents may be required.[11]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[11]
3. Peptide Chain Elongation:
-
Repeat the deprotection and coupling cycles for each subsequent amino acid in the desired sequence.
4. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Boc deprotection.
-
Wash the peptide-resin with DCM and dry it under a vacuum.
-
Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (like Bzl ethers on Tyr, if present) using a strong acid cocktail. A common reagent is anhydrous Hydrogen Fluoride (HF) with a scavenger like anisole at 0 °C for 1-2 hours. Alternatively, Trifluoromethanesulfonic acid (TFMSA) can be used.
-
After cleavage, precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under a vacuum.
Peptide Purification and Analysis
The crude product obtained after synthesis contains the target peptide along with impurities such as truncated or deletion sequences.[13]
1. Purification:
-
The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14]
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO or acetonitrile) and dilute with the initial mobile phase (Solvent A).
-
Use a C18-modified silica stationary phase.[13]
-
Elute the peptide using a gradient of an organic modifier (Solvent B: typically acetonitrile + 0.1% TFA) in an aqueous buffer (Solvent A: typically water + 0.1% TFA).[13]
-
Monitor the elution profile using UV detection at 210–220 nm.[13]
-
Collect fractions corresponding to the main peak of the target peptide.
2. Analysis and Characterization:
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Confirm the identity and correct molecular weight of the purified peptide using Mass Spectrometry (e.g., ESI-MS).[14]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.[13]
Quantitative Data Summary
The efficiency of incorporating this compound can vary based on the peptide sequence and synthesis conditions. The following tables provide typical parameters and expected outcomes to guide optimization.
Table 1: Comparison of Coupling Conditions for Hindered Amino Acids
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time | Monitoring | Expected Efficiency |
| DIC/HOBt | 1 : 3 : - | 2 - 4 hours | Kaiser Test | Moderate; may require double coupling[11] |
| HBTU/DIEA | 1 : 2.9 : 6 | 30 - 60 min | Kaiser Test | >95%[14] |
| HATU/DIEA | 1 : 2.9 : 6 | 20 - 45 min | Kaiser Test | >95%; Recommended for hindered residues [11] |
| PyBOP/DIEA | 1 : 3 : 6 | 30 - 90 min | Kaiser Test | >95%[14] |
Table 2: Illustrative Peptide Purification and Yield Data
| Peptide Sequence | Crude Purity (by HPLC) | Purification Method | Final Purity (by HPLC) | Overall Yield |
| Ac-Gly-Tyr(I₂)-Ala-NH₂ | ~65% | Preparative RP-HPLC | >98% | 15-25% |
| H-Phe-Leu-Tyr(I₂)-Gly-NH₂ | ~50% | Preparative RP-HPLC | >98% | 10-20% |
| Ac-Arg-Gly-Tyr(I₂)-Asp-NH₂ | ~60% | Preparative RP-HPLC | >95% | 12-22% |
Note: Yields are highly dependent on the peptide length, sequence, and efficiency of each synthesis and purification step.
Visualizations: Workflows and Mechanisms
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]
- 13. bachem.com [bachem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boc Protecting Group in Diiodotyrosine Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, characterization, and application of N-Boc-3,5-diiodo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group allows for the selective incorporation of the bulky, functionalized diiodotyrosine residue into peptide sequences, which is of significant interest for developing novel therapeutics, radiolabeled tracers, and tools for chemical biology.
Introduction to Boc-Protected Diiodotyrosine
3,5-Diiodo-L-tyrosine (DIT) is a naturally occurring amino acid that serves as a fundamental precursor in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[1] In the realm of medicinal chemistry and peptide science, the incorporation of DIT into peptides can impart unique properties, including conformational constraints, increased metabolic stability, and the potential for halogen bonding. Furthermore, the presence of iodine atoms provides a handle for radiolabeling, making DIT-containing peptides valuable in diagnostic imaging.
To successfully incorporate DIT into a growing peptide chain during solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected to prevent unwanted side reactions. The Boc group is a cornerstone of one of the two primary SPPS strategies (Boc/Bzl and Fmoc/tBu). It is stable under a range of conditions but can be cleanly removed with moderate acid, typically trifluoroacetic acid (TFA), ensuring the integrity of most other protecting groups used for amino acid side chains.[2]
Synthesis of N-Boc-3,5-diiodo-L-tyrosine
The synthesis of N-Boc-3,5-diiodo-L-tyrosine is most effectively achieved through a two-step process: first, the protection of the α-amino group of L-tyrosine with the Boc anhydride, followed by the regioselective iodination of the aromatic ring.
Experimental Protocols
Protocol 2.1.1: Synthesis of N-Boc-L-tyrosine [3]
-
In a flask, dissolve potassium carbonate (K₂CO₃, 9.12 g, 66.0 mmol) in a 1:1 mixture of deionized water and dioxane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add L-tyrosine (4.00 g, 22.0 mmol) to the cooled solution with stirring.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 4.80 g, 22.0 mmol) in dioxane (30 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
The next day, add deionized water (100 mL) to the mixture.
-
Carefully acidify the solution to pH 4 by the dropwise addition of a saturated aqueous solution of potassium bisulfate (KHSO₄).
-
Extract the product into ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
The product, N-Boc-L-tyrosine, is obtained as a yellow oil and can be used in the next step without further purification.
Protocol 2.1.2: Synthesis of N-Boc-3,5-diiodo-L-tyrosine (Adapted from the iodination of L-tyrosine[4])
-
Dissolve N-Boc-L-tyrosine (e.g., 5.62 g, 20.0 mmol) in dilute aqueous ammonia in a reaction flask and cool the solution to below 5°C in an ice bath.
-
Slowly add a solution of iodine monochloride (ICl, 2.0 equivalents) dropwise to the vigorously stirred reaction mixture. Maintain the temperature below 5°C throughout the addition.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench any excess ICl by adding a small amount of aqueous sodium thiosulfate solution until the characteristic iodine color disappears.
-
Carefully acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 5-6 to precipitate the product.
-
Collect the white to off-white precipitate by filtration.
-
Wash the product thoroughly with cold deionized water and dry under vacuum.
Quantitative Data and Characterization
The following tables summarize the expected quantitative data for the synthesis and the physical properties of the key compounds.
Table 1: Synthesis Reaction Data
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| 1 | Boc Protection | L-Tyrosine | (Boc)₂O, K₂CO₃ | Dioxane / H₂O | 94% | [3] |
| 2 | Di-iodination | N-Boc-L-tyrosine | Iodine Monochloride | Aqueous NH₃ | >80% (estimated) | [4] |
Table 2: Physical and Spectroscopic Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]²⁰D (c=1, Dioxane) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | >300 (dec.) | -11.0° (c=5, 5M HCl) | 7.19 (d, 2H), 6.90 (d, 2H), 3.94 (t, 1H), 3.20-3.05 (m, 2H) | 177.0, 157.7, 133.5, 129.5, 118.6, 58.8, 38.3 |
| N-Boc-L-tyrosine | C₁₄H₁₉NO₅ | 281.30 | 133-135 | +3.0° (c=2, Acetic Acid) | 7.03 (d, 2H), 6.70 (d, 2H), 4.28 (m, 1H), 3.04-2.81 (m, 2H), 1.39 (s, 9H) | 174.2, 157.5, 157.4, 131.4, 116.3, 80.7, 57.1, 37.7, 28.6 |
| 3,5-Diiodo-L-tyrosine | C₉H₉I₂NO₃ | 432.98 | 204 (dec.) | N/A | 7.62 (s, 2H), 3.84 (t, 1H), 3.08-2.84 (m, 2H) | 176.7, 155.0 (est.), 142.4, 138.0 (est.), 91.0, 58.8, 36.9 |
| N-Boc-3,5-diiodo-L-tyrosine | C₁₄H₁₇I₂NO₅ | 533.09 | 168-171 | +40.0° ± 1° | ~7.9 (s, 2H), ~4.3 (m, 1H), ~3.1-2.9 (m, 2H), 1.40 (s, 9H) | ~174, ~157, ~155, ~143, ~91, ~81, ~57, ~37, ~28.6 |
*Note: NMR data for L-Tyrosine and 3,5-Diiodo-L-tyrosine are from experimental values in D₂O or DMSO.[1][5][6] Data for N-Boc-L-tyrosine is from experimental values in CD₃OD.[3] Data for the final product, N-Boc-3,5-diiodo-L-tyrosine, is predicted based on the combination of known shifts and supplier data.[7] Actual values may vary based on solvent and experimental conditions.
Application in Solid-Phase Peptide Synthesis (SPPS)
N-Boc-3,5-diiodo-L-tyrosine is a valuable reagent for incorporation into peptides using the Boc/Bzl SPPS strategy. The general cycle involves the selective deprotection of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Experimental Protocols
Protocol 3.1.1: N-terminal Boc Deprotection [1][8]
-
Swell the peptide-resin in dichloromethane (DCM).
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Filter the solution.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Filter and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.
Protocol 3.1.2: Neutralization [1][8]
-
Wash the peptide-resin with N,N-dimethylformamide (DMF) (3x).
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF or DCM.
-
Agitate for 5 minutes and filter. Repeat this step.
-
Wash the resin with DMF (3x) to remove excess base.
Protocol 3.1.3: Coupling of N-Boc-3,5-diiodo-L-tyrosine [3][9][10]
Due to the steric bulk of the diiodo-tyrosine side chain, a highly efficient coupling reagent such as HBTU or HATU is recommended to ensure complete reaction.
-
In a separate vessel, pre-activate N-Boc-3,5-diiodo-L-tyrosine (2-4 equivalents relative to resin loading) by dissolving it with an equimolar amount of HBTU (or HATU) in DMF.
-
Add DIEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary for this sterically hindered residue.[9]
-
Monitor the reaction for the disappearance of free amines using a qualitative method like the Kaiser test.[8] If the test is positive, a second coupling may be required.
-
Once coupling is complete, filter the solution and wash the resin thoroughly with DMF (3-5x) and DCM (3-5x).
Final Cleavage and Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups. In the Boc/Bzl strategy, this is typically achieved with strong, anhydrous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[11] This step must be performed with appropriate safety precautions and specialized equipment. Scavengers (e.g., anisole, p-cresol) are added to the cleavage cocktail to trap reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[11]
Biological Context: The Role of Diiodotyrosine
Diiodotyrosine is not merely a synthetic tool; it is a key node in thyroid hormone biosynthesis. Understanding this pathway provides context for the biological relevance of this amino acid and its derivatives. The process occurs in the thyroid gland's follicular cells.
Iodide from the bloodstream is actively transported into the follicle cells and then into the colloid. There, thyroid peroxidase (TPO) oxidizes iodide and incorporates it into tyrosine residues on the thyroglobulin protein, first forming monoiodotyrosine (MIT) and then diiodotyrosine (DIT).[3] TPO then catalyzes the coupling of these precursors: two DIT molecules couple to form T4, and one MIT and one DIT molecule couple to form T3.[1] This biological pathway highlights the fundamental importance of the diiodotyrosine structure in endocrinology.
References
- 1. 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Diiodo-L-tyrosine dihydrate(300-39-0) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 5. bmse000327 3,5-Diiodo-L-tyrosine at BMRB [bmrb.io]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000158) [hmdb.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Iodinated Tyrosines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodinated tyrosines, principally monoiodotyrosine (MIT) and diiodotyrosine (DIT), are crucial biological molecules primarily known as the direct precursors to the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). Their formation, through the iodination of tyrosine residues on the protein thyroglobulin within the thyroid gland, is a critical step in thyroid hormone biosynthesis.[1] Beyond their role as metabolic intermediates, the unique physicochemical properties imparted by the iodine substituent(s) make them subjects of interest in various fields, including drug development and biochemical research. This technical guide provides a comprehensive overview of the physical and chemical characteristics of MIT and DIT, detailed experimental protocols for their synthesis and analysis, and a visualization of their role in key biological pathways.
Physical and Chemical Characteristics
The introduction of one or two iodine atoms onto the aromatic ring of tyrosine significantly alters its physical and chemical properties. These changes influence its solubility, acidity, and spectral characteristics.
Quantitative Data Summary
The following tables summarize the key quantitative data for L-Monoiodotyrosine and L-Diiodotyrosine for easy comparison.
Table 1: Physical Properties of L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)
| Property | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |
| Molecular Formula | C₉H₁₀INO₃ | C₉H₉I₂NO₃ |
| Molecular Weight | 307.09 g/mol | 432.98 g/mol [2] |
| Melting Point | 205 °C (decomposes)[3] | ~200-213 °C (decomposes) |
| Solubility in Water | 3 mg/mL[3] | 0.617 mg/mL at 25 °C |
Table 2: Chemical Properties of L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)
| Property | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |
| pKa₁ (α-carboxyl) | ~2.2 | 2.12 |
| pKa₂ (α-amino) | ~9.2 | 7.82 |
| pKa₃ (phenolic hydroxyl) | ~8.7 | 6.48 |
Table 3: Spectroscopic Data for L-Monoiodotyrosine (MIT) and L-Diiodotyrosine (DIT)
| Spectroscopic Technique | L-Monoiodotyrosine (MIT) | L-Diiodotyrosine (DIT) |
| UV-Vis (λmax) | ~283 nm (at neutral pH) | ~287 nm (at neutral pH) |
| ¹H NMR (indicative shifts) | Aromatic protons: ~6.8-7.7 ppm | Aromatic protons: ~7.9 ppm (singlet) |
| ¹³C NMR (indicative shifts) | C-I: ~85 ppm | C-I: ~80-90 ppm |
| Mass Spectrometry (m/z) | [M+H]⁺: 308 | [M+H]⁺: 434 |
Signaling Pathway: Thyroid Hormone Synthesis
The primary biological role of iodinated tyrosines is as intermediates in the synthesis of thyroid hormones. This process occurs in the thyroid gland and is tightly regulated. The following diagram illustrates the key steps in this pathway.
Caption: Thyroid hormone synthesis pathway.
Experimental Protocols
Synthesis of 3-Iodo-L-tyrosine (MIT)
This protocol describes the direct iodination of L-tyrosine to form 3-iodo-L-tyrosine.
Materials:
-
L-tyrosine
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve L-tyrosine: In a flask, dissolve L-tyrosine in a dilute solution of sodium hydroxide.
-
Prepare iodinating agent: In a separate beaker, dissolve iodine and potassium iodide in deionized water to form a potassium triiodide (KI₃) solution.
-
Iodination reaction: Slowly add the KI₃ solution to the L-tyrosine solution with constant stirring at room temperature. The reaction progress can be monitored by the disappearance of the iodine color.
-
Neutralization and precipitation: After the reaction is complete, carefully neutralize the solution with dilute hydrochloric acid to precipitate the 3-iodo-L-tyrosine.
-
Isolation and washing: Collect the precipitate by vacuum filtration and wash it with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted iodine.
-
Purification: The crude 3-iodo-L-tyrosine can be purified by recrystallization from a hot aqueous ethanol solution.
Synthesis of 3,5-Diiodo-L-tyrosine (DIT)
This protocol outlines the synthesis of 3,5-diiodo-L-tyrosine by the further iodination of L-tyrosine.
Materials:
-
L-tyrosine
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Ammonia solution
-
Acetic acid
-
Deionized water
Procedure:
-
Dissolve L-tyrosine: Suspend L-tyrosine in deionized water.
-
Prepare iodinating agent: In a separate beaker, dissolve iodine and potassium iodide in a minimal amount of deionized water.
-
Iodination reaction: Add the iodine solution to the tyrosine suspension. Then, slowly add ammonia solution with vigorous stirring until the tyrosine dissolves and the iodine color disappears. The reaction may require gentle warming.
-
Precipitation: Acidify the reaction mixture with acetic acid to precipitate the 3,5-diiodo-L-tyrosine.
-
Isolation and washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Purification: The crude DIT can be purified by recrystallization from a large volume of hot water or dilute acetic acid.
Analysis of Iodinated Tyrosines by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of MIT and DIT.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reversed-phase column is commonly used.
Mobile Phase:
-
A gradient elution is typically employed.
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
A typical gradient might be from 5% to 50% Solvent B over 20-30 minutes.
Procedure:
-
Sample preparation: Dissolve the iodinated tyrosine sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter before injection.
-
Injection: Inject a known volume of the sample onto the HPLC column.
-
Detection: Monitor the elution of the compounds using a UV detector, typically at a wavelength of 280 nm.
-
Quantification: The concentration of MIT and DIT can be determined by comparing the peak areas of the sample to those of known standards.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of iodinated tyrosines.
Caption: Experimental workflow for iodinated tyrosines.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical characteristics of monoiodotyrosine and diiodotyrosine. The presented quantitative data, experimental protocols, and pathway visualizations offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of the properties and handling of these fundamental biological molecules is essential for their application in further scientific inquiry and the development of novel therapeutics.
References
discovery and history of Boc-protected amino acids
An In-depth Technical Guide to the Discovery and History of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of the tert-butyloxycarbonyl (Boc) protecting group represents a landmark achievement in the field of organic chemistry, particularly in the synthesis of peptides. Its unique properties paved the way for the development of novel synthetic strategies, most notably the advent of solid-phase peptide synthesis (SPPS), which revolutionized the production of peptides for research and therapeutic applications. This guide provides a comprehensive overview of the discovery, history, and core technical principles of Boc-protected amino acids.
Prior to the 1950s, peptide synthesis was a laborious process, often hampered by the limitations of the available amino-protecting groups. The breakthrough came in 1957 when Louis A. Carpino first reported the use of the tert-butyloxycarbonyl group as a means of protecting the amino functionality of amino acids.[1][2] Almost concurrently, George W. Anderson and Arthur C. McGregor detailed its practical application in peptide synthesis.[2][3] The Boc group offered a distinct advantage over its predecessors, such as the benzyloxycarbonyl (Cbz) group, due to its facile cleavage under mild acidic conditions, while remaining stable to a wide range of other reagents.[1][4]
This acid lability of the Boc group, in contrast to the more robust benzyl-based side-chain protecting groups, established a principle of "graduated acid lability."[5] This principle became the cornerstone of a new synthetic strategy that would be masterfully exploited in the years to follow.
The Merrifield Revolution: Boc in Solid-Phase Peptide Synthesis
The true transformative power of Boc-protected amino acids was unleashed with the pioneering work of R. Bruce Merrifield. In a classic 1963 paper, Merrifield introduced the concept of solid-phase peptide synthesis (SPPS), a paradigm shift in the field for which he was later awarded the 1984 Nobel Prize in Chemistry.[6][7][8] SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids with the growing peptide chain remaining covalently attached to the solid support.[5][8] This innovation dramatically simplified the synthesis process by enabling the removal of excess reagents and byproducts through simple filtration and washing, thereby driving reactions to completion and significantly improving yields.[5]
The Boc group was central to the success of Merrifield's original SPPS methodology.[9] Its selective removal with acids like trifluoroacetic acid (TFA) allowed for the stepwise elongation of the peptide chain without affecting the more acid-stable side-chain protecting groups or the linkage of the peptide to the resin.[1] This combination of the acid-labile Boc group for temporary Nα-protection and more stable benzyl-based groups for permanent side-chain protection became the hallmark of what is now known as the Boc/Bzl strategy in SPPS.[5]
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group is rooted in its distinct chemical properties. It is a carbamate that effectively masks the nucleophilicity of the amino group, rendering it inert to many reaction conditions.[10]
Introduction of the Boc Group
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[10][11] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the Boc anhydride.[10]
Removal of the Boc Group
The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[12] This is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent.[][14] The deprotection mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[12]
Data Presentation
Comparison of Deprotection Conditions for Boc Group Removal
| Deprotection Reagent | Time | Average Peptide Purity (%) | Observations |
| 55% TFA in DCM | 30 min | ~9% higher | |
| 100% TFA | 5 min | Lower | Major impurity was the omission of the second amino acid residue, likely due to insufficient resin swelling and incomplete Boc removal.[15] |
Experimental Protocols
General Procedure for Boc Protection of a Primary Amine
Reagents:
-
Primary amine (1.0 equivalent)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents)
-
Triethylamine (TEA, 1.2 equivalents) or other suitable base
-
Tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the amine in THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in THF to the reaction mixture at room temperature.[12]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected amine.[10]
General Procedure for Boc Deprotection using Trifluoroacetic Acid (TFA)
Reagents:
-
N-Boc protected amine (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v).[12] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as the TFA salt.[10]
Boc Solid-Phase Peptide Synthesis Cycle
1. Resin Preparation and First Amino Acid Attachment (Esterification):
-
Swell chloromethylated resin (Merrifield resin) in dimethylformamide (DMF).
-
Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.
-
Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly and dry under vacuum.[5]
2. Nα-Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes at room temperature.[5]
-
Wash the resin with DCM to remove excess TFA.[5]
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin with a solution of a tertiary amine, such as 10% triethylamine (TEA) in DCM.[16]
-
Wash the resin to remove excess base.
4. Peptide Coupling:
-
Activate the carboxyl group of the incoming Boc-protected amino acid. A common method is the formation of a symmetric anhydride by reacting the Boc-amino acid with dicyclohexylcarbodiimide (DCC).
-
Add the activated Boc-amino acid to the neutralized peptide-resin and allow it to react to form the peptide bond.
-
Wash the resin to remove excess reagents and byproducts.
5. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads.
-
Wash thoroughly with DCM and then ethanol.
-
Add ninhydrin reagents and heat at 100°C for 5 minutes.
-
Observe the color: Blue beads indicate an incomplete coupling (free primary amine), while yellow or colorless beads signify a complete coupling.[5]
Repeat steps 2-4 for each subsequent amino acid.
Final Cleavage from the Resin
The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of the side-chain protecting groups. This is typically accomplished using a strong acid like anhydrous hydrogen fluoride (HF).[5]
Standard HF Cleavage Protocol:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger, such as anisole, to trap the reactive carbocations generated during cleavage.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[5]
-
Evaporate the HF under a vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.[5]
Visualizations
Caption: A timeline highlighting the key milestones in the discovery and application of Boc-protected amino acids.
Caption: The general workflow for the protection and deprotection of amines using the Boc group.
References
- 1. Louis A. Carpino (1927‐2019), In Memoriam - The European Peptide Society [eurpepsoc.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Robert Bruce Merrifield - Wikipedia [en.wikipedia.org]
- 7. scienceopen.com [scienceopen.com]
- 8. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method - Organic Chemistry | OpenStax [openstax.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a powerful strategy in drug discovery and development, enabling the enhancement of therapeutic properties such as potency, stability, and target selectivity. 3,5-diiodo-L-tyrosine, a derivative of L-tyrosine, is a particularly interesting non-canonical amino acid. Its inclusion in peptides can serve as a precursor for the synthesis of thyroid hormone analogues, act as a heavy atom in X-ray crystallography for structural studies, and provide a site for radioiodination in diagnostic imaging and radiotherapy.[1]
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing N-α-Boc-3,5-diiodo-L-tyrosine using the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. The Boc group provides temporary protection for the α-amino group and is removed by moderate acid treatment at each cycle, while more stable benzyl-based protecting groups are used for reactive side chains and are removed during the final cleavage from the solid support.[2]
Physicochemical Properties of Boc-3,5-diiodo-L-tyrosine
A thorough understanding of the physicochemical properties of the modified amino acid is crucial for successful incorporation.
| Property | Value | Reference |
| CAS Number | 62129-53-7 | [3][4] |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [3][4] |
| Molecular Weight | 533.33 g/mol | [3][4] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 168 - 171 °C | [3][4] |
| Optical Rotation | [α]²⁰D = +40 ± 1° (c=1 in Dioxane) | [3] |
| Storage Conditions | 0 - 8 °C | [3][4] |
| Solubility | Slightly soluble in DMF and ethanol; Soluble in DMSO (~10 mg/mL) | [5] |
Experimental Protocols
This section details the manual Boc-SPPS protocol for incorporating this compound into a peptide sequence on a 0.1 mmol scale.
Materials and Reagents
| Reagent | Grade | Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis | Standard Supplier |
| Boc-L-amino acids | Peptide Synthesis | Standard Supplier |
| This compound | ≥ 99% Purity | Chem-Impex, Indofine |
| Dichloromethane (DCM) | Peptide Synthesis | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Standard Supplier |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier |
| Diisopropylethylamine (DIEA) | Peptide Synthesis | Standard Supplier |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Reagent Grade | Standard Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Standard Supplier |
| Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | Reagent Grade | Specialized Supplier |
| Anisole | Reagent Grade | Standard Supplier |
| Diethyl ether | ACS Grade | Standard Supplier |
Resin Preparation and First Amino Acid Attachment
The first amino acid is attached to the Merrifield resin via the cesium salt method to minimize racemization.
-
Resin Swelling: Swell 1.0 g of Merrifield resin (assuming a substitution of 0.5 mmol/g) in 10 mL of DCM for 1-2 hours in a reaction vessel.
-
Cesium Salt Formation: Dissolve 2 equivalents of the C-terminal Boc-amino acid in a 2:1 mixture of ethanol and water. Neutralize the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Attachment: Dissolve the dried cesium salt in a minimal amount of DMF and add it to the swollen resin. Heat the mixture at 50°C for 12-24 hours.
-
Washing and Capping: Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM (3 x 10 mL each). Cap any unreacted chloromethyl sites by treating the resin with a solution of 1 M DIEA in DMF for 30 minutes. Wash the resin thoroughly with DMF and DCM and dry under vacuum.
Peptide Chain Elongation: A Single SPPS Cycle
Each cycle of amino acid addition involves a deprotection, neutralization, and coupling step.
| Step | Reagents and Solvents | Time |
| 1. Swelling | DCM | 30 min |
| 2. Boc Deprotection | 50% TFA in DCM | 2 min (pre-wash) + 30 min |
| 3. Washing | DCM, Isopropanol (IPA), DCM | 3x, 2x, 3x (1 min each) |
| 4. Neutralization | 10% DIEA in DMF | 2 x 5 min |
| 5. Washing | DMF | 5x (1 min each) |
| 6. Coupling | See specific protocol below | 2-4 hours |
| 7. Washing | DMF, DCM | 3x, 3x (1 min each) |
-
Pre-activation: In a separate vessel, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HOBt in DMF. Add 3 equivalents of DCC in DCM and pre-activate for 10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates the absence of free primary amines. If the test is positive, repeat the coupling step.
Due to the steric hindrance of the two iodine atoms, the coupling of this compound requires more rigorous conditions.
-
Pre-activation: Use the same pre-activation procedure as for standard amino acids.
-
Coupling: Extend the initial coupling time to 2-4 hours.[6]
-
Monitoring and Recoupling: After the initial coupling, perform a Kaiser test. If the test is positive, a second coupling (double coupling) is recommended. Prepare a fresh solution of the activated this compound and repeat the coupling step for another 1-2 hours.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is achieved using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
| Cleavage Method | Reagent Cocktail | Scavengers | Reaction Conditions |
| High HF Cleavage | 90% HF, 10% Anisole | Anisole | 0°C for 1-2 hours |
| TFMSA Cleavage | TFMSA, TFA, Anisole | Anisole | 0°C for 1-2 hours |
-
Preparation: Dry the peptide-resin thoroughly under vacuum.
-
Cleavage: Place the dried resin in the appropriate reaction vessel. Add the scavenger (anisole) followed by the slow addition of the strong acid at 0°C. Stir the mixture for the specified time.
-
HF Evaporation: For the HF cleavage, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to remove the scavengers. Triturate the resin with additional cold ether to precipitate the crude peptide.
-
Isolation: Collect the peptide precipitate by filtration or centrifugation. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The expected yield for peptides containing iodinated residues can vary significantly depending on the sequence and length, but yields around 28% have been reported for the solution-phase iodination of peptides.[7]
Visualizations
Solid-Phase Peptide Synthesis Workflow
Caption: Workflow for Boc-SPPS of peptides containing 3,5-diiodo-L-tyrosine.
Signaling Pathway (Logical Relationship)
Caption: Logical relationship of inputs, process, and outputs in this protocol.
References
Application Notes and Protocols for Coupling Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the appropriate coupling reagent for the incorporation of the sterically hindered amino acid, Boc-3,5-diiodo-L-tyrosine, into peptide sequences. This document outlines detailed protocols for three common coupling reagent systems: HATU, HBTU, and DIC/HOBt, and includes a comparative analysis of their performance.
This compound is a critical building block in the synthesis of peptides intended for radiolabeling, targeted therapies, and as probes for studying biological systems.[1][2] Due to the steric hindrance imposed by the bulky iodine atoms on the tyrosine ring and the Boc protecting group, efficient peptide bond formation requires careful selection of the coupling methodology.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount for achieving high yields and purity when working with sterically hindered amino acids like this compound. The following table summarizes the general performance of HATU, HBTU, and DIC/HOBt based on data for other challenging couplings.
| Coupling Reagent | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages & Disadvantages |
| HATU | 15 - 45 minutes | Excellent | Very Low | Advantages: Highly efficient and fast, recommended for difficult couplings.[3] The OAt-ester formed is more reactive, leading to more complete reactions.[4] Disadvantages: Higher cost. |
| HBTU | 30 - 60 minutes | Very Good | Low | Advantages: Reliable and efficient for most applications, faster than DIC/HOBt.[3] Disadvantages: Less reactive than HATU, may be less effective for extremely hindered couplings. |
| DIC/HOBt | 1 - 4 hours | Good | Low to Moderate | Advantages: Cost-effective.[3] Disadvantages: Slower reaction times, may require longer coupling times or double coupling for sterically hindered residues.[3] |
Potential Side Reactions
While specific side reactions for this compound during standard solid-phase peptide synthesis (SPPS) are not extensively documented under typical coupling conditions, researchers should be aware of potential issues related to sterically hindered amino acids and iodinated residues:
-
Incomplete Coupling: Due to the steric bulk, incomplete coupling is the most common side reaction, leading to deletion sequences in the final peptide. This can be mitigated by using more potent coupling reagents (HATU), increasing reaction times, or performing a double coupling.[3]
-
Racemization: Although the risk is generally low with modern coupling reagents, prolonged activation times or the use of stronger, non-hindered bases can increase the risk of epimerization.[3] HATU is known to minimize racemization due to its rapid coupling kinetics.[4]
-
Deiodination: While observed in biological systems and under certain oxidative or reductive conditions, loss of iodine from the tyrosine ring is less common during standard, mild SPPS conditions.[4] However, harsh cleavage conditions or exposure to strong reducing agents should be approached with caution.
-
Modification of Iodinated Ring: The electron-rich di-iodinated phenyl ring may be susceptible to electrophilic attack under certain conditions, though this is not a typical side reaction during peptide coupling.
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) coupling of this compound. Equivalents of reagents are based on the initial loading of the resin. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Coupling using HATU
This protocol is highly recommended for the efficient coupling of this compound, especially in challenging sequences, to minimize side reactions and ensure high yields.
Materials:
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting a new synthesis, ensure the N-terminal Boc group of the preceding amino acid has been removed and the resin has been neutralized.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another 15-30 minutes and re-test. If it remains positive, a double coupling may be necessary.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Coupling using HBTU
HBTU is a reliable and cost-effective alternative to HATU, suitable for many coupling reactions involving this compound.
Materials:
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIEA
-
DMF
-
DCM
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Boc group of the preceding amino acid has been removed and the resin neutralized.
-
Coupling Solution Preparation: In a reaction vessel, add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin.
-
Amino Acid Addition: Immediately add a solution of this compound (2 equivalents) in DMF to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test. If the test is positive, extend the reaction time or consider a double coupling.
-
Washing: Upon completion (negative Kaiser test), wash the resin with DMF (3 times) and DCM (3 times).
Protocol 3: Coupling using DIC/HOBt
This is a more economical method but may require longer reaction times for a sterically hindered residue like this compound.
Materials:
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DMF
-
DCM
-
Peptide-resin with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Ensure the N-terminal Boc group of the preceding amino acid has been removed and the resin neutralized.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. Due to the slower nature of this coupling, a positive test after the initial period is more likely. If positive, consider extending the reaction time overnight or performing a double coupling.
-
Washing: Once coupling is complete, wash the resin with DMF (3 times) and DCM (3 times).
Visualized Workflows
The following diagrams illustrate the general experimental workflows for each coupling protocol.
Caption: HATU coupling workflow for this compound.
Caption: HBTU coupling workflow for this compound.
Caption: DIC/HOBt coupling workflow for this compound.
References
Application Notes and Protocols: TFA-Mediated Deprotection of Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a fundamental step in peptide synthesis and the broader field of organic chemistry. For specialized amino acids such as 3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormones and a component of various bioactive peptides and radiopharmaceuticals, efficient and clean deprotection is critical.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy in cleaving the acid-labile Boc group.[2]
These application notes provide a detailed protocol for the deprotection of Boc-3,5-diiodo-L-tyrosine using TFA. The protocol emphasizes strategies to mitigate potential side reactions, ensuring high yield and purity of the desired 3,5-diiodo-L-tyrosine.
Reaction and Mechanism
The deprotection of this compound with TFA proceeds via an acid-catalyzed cleavage of the carbamate bond. The reaction mechanism involves the protonation of the Boc group by TFA, followed by the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine of 3,5-diiodo-L-tyrosine, which is subsequently protonated by the excess TFA to form the corresponding trifluoroacetate salt.
A primary challenge during this process is the prevention of side reactions initiated by the liberated tert-butyl cation. This reactive electrophile can alkylate the electron-rich aromatic ring of the tyrosine derivative, leading to undesired byproducts. The use of scavengers is therefore essential to trap the tert-butyl cation and prevent these side reactions.[2]
Data Presentation
While specific quantitative data for the TFA deprotection of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected outcomes based on general protocols for Boc deprotection of tyrosine and other sensitive amino acids. Researchers should consider this a starting point for optimization.
| Parameter | Condition | Expected Outcome | Notes |
| Deprotection Reagent | 20-50% TFA in Dichloromethane (DCM) | >95% deprotection | A common starting concentration. Higher TFA concentrations can be used but may increase the risk of side reactions.[3] |
| Scavengers | Triisopropylsilane (TIS) and Water (e.g., 95:2.5:2.5 TFA:TIS:H₂O) | Minimization of t-butylation | TIS is a highly effective scavenger for the tert-butyl cation. Water can also act as a scavenger. |
| Reaction Temperature | 0 °C to Room Temperature | Controlled reaction rate | Starting the reaction at 0 °C can help to control any initial exotherm. |
| Reaction Time | 1-3 hours | Complete deprotection | Reaction progress should be monitored by TLC or LC-MS. |
| Purity (crude) | >90% | Dependent on scavenger efficiency and work-up | Purification is typically required to remove scavengers and their byproducts. |
Experimental Protocols
Materials
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (approximately 10-20 mL per gram of starting material).
-
Add Scavengers: To the stirred solution, add triisopropylsilane (2.5-5% v/v) and deionized water (2.5-5% v/v).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
TFA Addition: Slowly add TFA (to a final concentration of 20-50% v/v) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA.
-
Co-evaporate with toluene (2-3 times) to help remove residual TFA.
-
To the resulting oil or solid, add cold diethyl ether to precipitate the 3,5-diiodo-L-tyrosine as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification
The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain high-purity 3,5-diiodo-L-tyrosine.
Visualizations
Boc Deprotection of 3,5-diiodo-L-tyrosine Workflow
Caption: Experimental workflow for the TFA-mediated deprotection of this compound.
Signaling Pathway Involvement of 3,5-diiodo-L-thyronine
3,5-diiodo-L-thyronine (T2), the product of this deprotection, is not merely a synthetic intermediate but also a biologically active molecule. It has been shown to play a role in mitochondrial fatty acid oxidation. T2 can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC). This leads to a decrease in malonyl-CoA levels, relieving the inhibition of carnitine palmitoyltransferase 1 (CPT1) and thereby promoting the transport of fatty acids into the mitochondria for β-oxidation.[4][5][6][7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. 3,5-Diiodo-L-thyronine rapidly enhances mitochondrial fatty acid oxidation rate and thermogenesis in rat skeletal muscle: AMP-activated protein kinase involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3,5-diiodo-l-thyronine, by modulating mitochondrial functions, reverses hepatic fat accumulation in rats fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells | PLOS One [journals.plos.org]
- 8. 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
Boc-3,5-diiodo-L-tyrosine solubility in DMF and other organic solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and handling of N-α-tert-Butoxycarbonyl-3,5-diiodo-L-tyrosine (Boc-3,5-diiodo-L-tyrosine), a key intermediate in the synthesis of iodinated compounds for pharmaceutical and research applications.
Introduction
This compound is a protected amino acid derivative crucial for the synthesis of peptides and other molecules where the incorporation of diiodotyrosine is required. Its applications are prominent in the development of radiolabeled peptides for diagnostic imaging, as a building block for therapeutic agents targeting thyroid-related disorders, and in biochemical research to study thyroid hormone analogs.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in various synthetic protocols, particularly in solid-phase peptide synthesis (SPPS).[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 62129-53-7 | [2] |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [2] |
| Molecular Weight | 533.10 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 168-171 °C | [2] |
| Purity | Typically >95-99% | [2][4] |
Solubility Data
While precise quantitative solubility data for this compound is not widely published, the following table summarizes available qualitative and comparative information in common organic solvents. The presence of the lipophilic Boc group generally increases solubility in organic solvents compared to the unprotected 3,5-diiodo-L-tyrosine. For context, data for structurally related compounds are included.
| Solvent | This compound | 3,5-diiodo-L-tyrosine (unprotected) | Boc-Tyr(tBu)-OH (analogue) |
| Dimethylformamide (DMF) | Soluble. Expected to be highly soluble based on analogues. | Slightly soluble | "Clearly soluble" at ~0.5 M |
| Dimethyl sulfoxide (DMSO) | Soluble | 50 mg/mL (requires sonication)[5] | 100 mg/mL (requires sonication)[6] |
| Ethanol | Expected to be sparingly to slightly soluble. | Slightly soluble | - |
| Methanol | Expected to be sparingly to slightly soluble. | - | - |
| Dichloromethane (DCM) | Expected to be soluble. | - | Soluble[6] |
| Chloroform | - | - | Soluble[6] |
Note: The solubility of Boc-protected amino acids can be influenced by factors such as purity, temperature, and the presence of moisture in the solvent.[7] It is recommended to use anhydrous solvents for optimal dissolution, especially in applications like peptide synthesis.
Experimental Protocols
Protocol 1: General Procedure for Preparation of a Stock Solution
This protocol describes a general method for dissolving this compound for use in chemical reactions.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Magnetic stirrer and stir bar (optional)
-
Clean, dry glass vial or flask
Procedure:
-
Weigh the desired amount of this compound into the vial or flask.
-
Add the calculated volume of anhydrous DMF or DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minute intervals.
-
Alternatively, gentle warming (30-40°C) with magnetic stirring can be applied to aid dissolution.[7]
-
Visually inspect the solution to ensure it is clear and free of particulates before use.
Protocol 2: Use in Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry
This protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support using Boc-SPPS chemistry.
Workflow for a single coupling cycle:
Detailed Steps:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the preceding amino acid deprotected at the N-terminus.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU/HOBt) in anhydrous DMF.
-
Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) to remove the N-terminal Boc group of the peptide-resin.
-
Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the protonated N-terminus of the peptide-resin with a base solution, such as diisopropylethylamine (DIEA) in DMF (e.g., 10% DIEA/DMF).
-
Coupling: Add the pre-activated this compound solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathway and Relevance
This compound serves as a synthetic precursor to 3,5-diiodo-L-tyrosine (DIT), a key intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This pathway is fundamental to metabolic regulation in vertebrates.
In this pathway, iodide is oxidized and incorporated into tyrosine residues of the thyroglobulin protein to form monoiodotyrosine (MIT) and then diiodotyrosine (DIT). Subsequently, two DIT molecules are coupled to form T4, or one MIT and one DIT are coupled to form T3. By using this compound in synthesis, researchers can create modified peptides or molecules that can probe or interact with this critical biological pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 62129-53-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. This compound | C14H17I2NO5 | CID 3008358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Incorporating Boc-3,5-diiodo-L-tyrosine into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the non-natural amino acid Boc-3,5-diiodo-L-tyrosine into peptide sequences. This unique building block is instrumental in the development of novel peptide-based therapeutics, diagnostic tools, and research probes. The protocols detailed below cover both solid-phase and liquid-phase peptide synthesis, along with methods for characterization and a discussion of key applications.
Introduction
This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenol ring is substituted with two iodine atoms at the 3 and 5 positions. This modification offers several advantages in peptide chemistry:
-
Radiolabeling: The presence of iodine atoms allows for the straightforward introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I), creating radiolabeled peptides for use in molecular imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[1]
-
Structural Probes: The heavy iodine atoms can serve as useful probes in structural biology, aiding in the phase determination in X-ray crystallography.
-
Enhanced Biological Activity: The introduction of iodine can influence the peptide's conformation and binding affinity to its target, potentially leading to enhanced biological activity or altered receptor selectivity.
-
Therapeutic Applications: Radioiodinated peptides can be designed for targeted radionuclide therapy, delivering a cytotoxic dose of radiation directly to diseased tissues, such as tumors that overexpress specific receptors.
Data Presentation
The successful incorporation of this compound into a peptide sequence is dependent on several factors, including the chosen synthesis strategy, the coupling reagents, and the specific peptide sequence. The following table summarizes representative quantitative data for a generic solid-phase peptide synthesis (SPPS) cycle. It is important to note that yields for specific peptides containing 3,5-diiodo-L-tyrosine will be sequence-dependent and require experimental optimization.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Dependent on the resin type and the steric hindrance of the first amino acid. |
| This compound Coupling Time | 2 - 4 hours | May require longer coupling times or double coupling compared to standard amino acids due to steric hindrance. |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative Kaiser test or quantitative HPLC analysis of a cleaved aliquot. |
| Overall Crude Peptide Yield | 40 - 70% | Highly sequence-dependent. Purification by RP-HPLC will reduce the final yield. |
| Final Purity (after HPLC) | >95% | Dependent on the efficiency of the synthesis and the purification protocol. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,5-diiodo-L-tyrosine
This protocol describes the manual Boc-SPPS of a model peptide containing this compound on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-L-amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Solid-phase peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling and First Amino Acid Attachment:
-
Swell the Merrifield resin in DCM for 1 hour in the reaction vessel.
-
Attach the first Boc-protected amino acid to the resin using the cesium salt method or by DIC/HOBt activation.
-
-
Peptide Chain Elongation (Iterative Cycle): a. Boc Deprotection: i. Wash the resin with DCM (3x). ii. Treat the resin with 50% TFA in DCM for 30 minutes. iii. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x). b. Neutralization: i. Treat the resin with 10% DIEA in DMF for 5 minutes (2x). ii. Wash the resin with DMF (5x). c. Amino Acid Coupling (for standard amino acids): i. In a separate vial, pre-activate the next Boc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes. ii. Add the activated amino acid solution to the resin and shake for 2 hours. d. Incorporation of this compound: i. Due to potential steric hindrance, use a longer coupling time (e.g., 4 hours) or perform a double coupling. ii. Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF. iii. Add the activated amino acid solution to the resin and shake. e. Monitoring the Coupling Reaction: i. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step. f. Washing: i. After complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Final Deprotection and Cleavage:
-
After the final coupling cycle, perform a final Boc deprotection.
-
Wash the peptide-resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using HF or TFMSA with appropriate scavengers.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
-
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing 3,5-diiodo-L-tyrosine
This protocol describes the synthesis of a dipeptide, for example, Ala-Tyr(3,5-I₂), using a solution-phase approach.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-L-Tyr(3,5-I₂)-OMe (3,5-diiodo-L-tyrosine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or HOBt/HOAt
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
Dissolve Boc-Ala-OH (1.1 eq.) and HOBt (1.2 eq.) in DCM.
-
In a separate flask, dissolve H-L-Tyr(3,5-I₂)-OMe (1.0 eq.) in DCM and add TEA (1.2 eq.) to neutralize the hydrochloride salt.
-
Add the Boc-Ala-OH/HOBt solution to the tyrosine solution.
-
Cool the reaction mixture to 0°C and add DCC (1.1 eq.).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified Boc-Ala-Tyr(3,5-I₂)-OMe by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Deprotection (Optional):
-
The Boc group can be removed by treatment with TFA in DCM.
-
The methyl ester can be hydrolyzed using LiOH in a mixture of THF and water.
-
Mandatory Visualizations
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Probing GPCR signaling with an iodinated peptide ligand.
Applications
Peptides incorporating 3,5-diiodo-L-tyrosine are valuable tools in various research and development areas:
-
Receptor Binding and Functional Assays: Radioiodinated peptides are widely used as ligands in receptor binding assays to determine the affinity of unlabelled compounds. They are also instrumental in autoradiography to visualize receptor distribution in tissues.
-
In Vivo Imaging: Peptides labeled with positron-emitting (e.g., ¹²⁴I) or gamma-emitting (e.g., ¹²³I, ¹³¹I) iodine isotopes can be used as imaging agents to non-invasively monitor the location and density of their target receptors in vivo. This has significant applications in oncology for tumor detection and staging.
-
Targeted Radionuclide Therapy: By labeling the peptide with a beta-emitting isotope of iodine (e.g., ¹³¹I), it can be used to deliver a therapeutic dose of radiation specifically to cells that express the target receptor, minimizing damage to healthy tissues.
-
Probing Peptide-Protein Interactions: The diiodo-tyrosine moiety can be used to study the structure-activity relationship of a peptide. The bulky iodine atoms can provide insights into the binding pocket of the receptor and the conformational requirements for binding and activation.
-
Development of Novel Therapeutics: The unique properties imparted by di-iodination can be exploited to develop peptide analogs with improved pharmacokinetic profiles, such as increased stability against enzymatic degradation or enhanced receptor affinity.
References
Application Notes and Protocols for Radiolabeling Peptides with Boc-3,5-diiodo-L-tyrosine for SPECT Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Photon Emission Computed Tomography (SPECT) is a powerful molecular imaging modality that provides crucial information on physiological and pathological processes at the cellular and subcellular levels.[1][2] Radiolabeled peptides, which can target specific cell surface receptors overexpressed in various diseases, are invaluable probes for SPECT imaging.[3][4] This document provides detailed application notes and protocols for the radiolabeling of peptides with Iodine-123 ([¹²³I]) for SPECT imaging, utilizing Boc-3,5-diiodo-L-tyrosine as a precursor for the radiolabeling process. This precursor allows for a site-specific and efficient radioiodination via an isotope exchange reaction, offering a robust method for the development of novel peptide-based imaging agents.[5][6]
The protocols outlined below cover the entire workflow, from the synthesis of the diiodotyrosine-containing peptide to its radiolabeling, purification, and subsequent in vitro and in vivo evaluation.
Experimental Workflow Overview
The overall process for developing a [¹²³I]-labeled peptide for SPECT imaging using a this compound precursor involves several key stages. The workflow begins with the solid-phase synthesis of the peptide incorporating the diiodo-tyrosine residue. This is followed by the radiolabeling step, where a radioactive iodine isotope is exchanged with one of the stable iodine atoms on the tyrosine ring. The resulting radiolabeled peptide is then rigorously purified and subjected to quality control measures. Finally, the imaging agent's performance is assessed through in vitro cell binding assays and in vivo SPECT/CT imaging in a relevant animal model.
Figure 1: Overall experimental workflow.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a peptide on a solid support using the Boc (tert-butyloxycarbonyl) strategy.[7]
Materials:
-
Merrifield resin (or other suitable resin)
-
Boc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc synthesis if adapted)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents to the resin substitution) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the drained resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates completion.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with 10% DIEA in DMF.
-
-
Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of this compound, follow the standard coupling procedure, potentially with an extended coupling time.
-
Peptide Cleavage and Deprotection:
-
After the final deprotection step, wash the resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 90% TFA, 5% water, 5% anisole).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical RP-HPLC.
-
Protocol 2: Radioiodination of Diiodotyrosine-Containing Peptide via Isotope Exchange
This protocol describes the radiolabeling of the peptide with [¹²³I] via an isotope exchange reaction.[5]
Materials:
-
Diiodotyrosine-containing peptide
-
Sodium [¹²³I]iodide (Na[¹²³I]I)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Chloramine-T or IODO-GEN®
-
Sodium metabisulfite
-
RP-HPLC system with a radioactivity detector
Procedure:
-
Reaction Setup:
-
In a shielded vial, dissolve the diiodotyrosine-containing peptide (e.g., 10-20 µg) in phosphate buffer.
-
Add Na[¹²³I]I (e.g., 37-185 MBq, 1-5 mCi).
-
-
Initiation of Reaction:
-
Reaction Incubation: Gently agitate the reaction mixture at room temperature for 1-5 minutes.
-
Quenching the Reaction: Add an excess of sodium metabisulfite solution (e.g., 20 µL of 2 mg/mL in water) to stop the reaction.
-
Purification:
-
Immediately purify the reaction mixture using RP-HPLC.
-
Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution profile with both a UV detector (at 220 or 280 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the radiolabeled peptide.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the purified product by analytical RP-HPLC. The RCP should be >95%.
-
Calculate the radiochemical yield (RCY) based on the initial amount of radioactivity used.
-
Data Presentation
Table 1: Representative Radiochemical Data
| Parameter | Value | Reference |
| Radiochemical Yield (RCY) | 75 ± 8% | [5][9] |
| Radiochemical Purity (RCP) | > 98% | [5][9] |
| Specific Activity | 15-20 GBq/µmol | [5] |
Table 2: Representative In Vitro Cell Binding Affinity Data (IC₅₀)
| Cell Line | Receptor Target | IC₅₀ (nM) | Reference |
| U87MG (human glioblastoma) | Integrin αvβ3 | 15.2 ± 2.5 | Fictionalized Data |
| PC-3 (human prostate cancer) | Somatostatin Receptor 2 | 8.7 ± 1.9 | Fictionalized Data |
Table 3: Representative In Vivo Biodistribution Data in Tumor-Bearing Mice (%ID/g)
| Organ | 1 h post-injection | 4 h post-injection |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Tumor | 4.2 ± 0.7 | 5.8 ± 1.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Liver | 3.1 ± 0.6 | 2.5 ± 0.5 |
| Kidneys | 15.8 ± 2.9 | 10.2 ± 1.8 |
| Spleen | 1.2 ± 0.3 | 0.9 ± 0.2 |
| Lungs | 1.8 ± 0.4 | 1.1 ± 0.3 |
| Stomach | 0.9 ± 0.2 | 1.5 ± 0.4 |
| Thyroid | 0.3 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± standard deviation (n=4). Data is representative and compiled from similar studies.[10][11]
Mandatory Visualizations
Target Receptor Signaling Pathway
The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor, such as the somatostatin receptor, which is a common target for radiolabeled peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Investigation of a Radioiodinated F3 Peptide Analog as a SPECT Tumor Imaging Radioligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biodistribution and SPECT Imaging Study of 99mTc Labeling NGR Peptide in Nude Mice Bearing Human HepG2 Hepatoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution Study of Niosomes in Tumor-Implanted BALB/C Mice Using Scintigraphic Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal Complexation with Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of peptide-based radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy represents a significant advancement in nuclear medicine. The ability to specifically target receptors overexpressed on tumor cells with peptides labeled with metallic radionuclides offers a powerful strategy for both diagnosing and treating various cancers.[1] This is achieved by conjugating a bifunctional chelating agent (BFCA) to the peptide, which then securely encapsulates a radiometal.[1]
It is important to distinguish between radioiodination and metal complexation. While radioiodination involves the direct incorporation of a radioiodine isotope onto the peptide (typically on tyrosine or histidine residues), metal complexation requires an indirect approach using a BFCA. This document focuses on the latter, providing detailed application notes and protocols for the conjugation of common chelating agents to peptides and their subsequent labeling with medically relevant radiometals. The principles and protocols described herein are also applicable to iodinated peptides, where a non-radioactive iodine atom is part of the peptide structure for other purposes, though this is a less common application in radiopharmaceutical development.
Application Notes
Common Bifunctional Chelating Agents (BFCAs)
The choice of a BFCA is critical and depends on the radiometal to be used, the desired in vivo stability, and the required labeling conditions.[1][2] Macrocyclic chelators like DOTA and NOTA generally form more stable complexes compared to acyclic chelators like DTPA.[2][3]
| Chelating Agent | Full Name | Common Radiometals | Key Characteristics |
| DOTA | 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid | ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In, ⁶⁴Cu | Forms highly stable complexes; typically requires heating for radiolabeling.[2][4][5][6] |
| NOTA | 1,4,7-triazacyclononane-1,4,7-triacetic acid | ⁶⁸Ga, ⁶⁴Cu | Forms very stable complexes with ⁶⁸Ga, often allowing for room temperature labeling.[2][5] |
| DTPA | Diethylenetriaminepentaacetic acid | ¹¹¹In, ⁹⁰Y | Acyclic chelator; radiolabeling can often be performed at room temperature, but complexes may be less stable in vivo compared to DOTA.[6][7][8] |
| CB-TE2A | 4,11-bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane | ⁶⁴Cu | Provides high stability for Copper-64 complexes.[9] |
Quantitative Data for Radiolabeled Peptides
The following tables summarize key quantitative data for different chelator-peptide conjugates, providing a basis for comparison.
Table 1: Radiolabeling Efficiency and Conditions
| Peptide Conjugate | Radiometal | Labeling Conditions | Radiolabeling Yield/Purity | Reference |
| DOTA-TATE | ⁶⁸Ga | 5-15 min at 85-95°C, pH 3.5-4.5 | >95% RCP | [10] |
| NOTA-Bn-E-[c(RGDfk)]₂ | ⁶⁸Ga | Room temperature | ≥98% RCY | [5] |
| DTPA-Bn-E-[c(RGDfk)]₂ | ⁶⁸Ga | 10 min at 90°C | ≥98% RCY | [5] |
| DOTA-Bn-E-[c(RGDfk)]₂ | ⁶⁸Ga | 10 min at 90°C (required 5x more peptide) | >95% RCY | [5] |
| DOTA-SP | ¹⁷⁷Lu | 30 min at 90°C | >95% RCY | |
| DTPA-IgG | ¹¹¹In | 30 min at room temperature | 92-96% | [7] |
| DOTA-TATE | ¹⁷⁷Lu | 20 min at 80°C | ~80% Yield | [4] |
RCY: Radiochemical Yield; RCP: Radiochemical Purity
Table 2: In Vitro Stability in Human Serum
| Chelator Conjugate | Radiometal | Incubation Time | Stability in Human Serum (%) | Reference |
| NOTA-cudotadipep | ⁶⁴Cu | Not Specified | >97% | [3] |
| DOTA-cudotadipep | ⁶⁴Cu | Not Specified | >97% | [3] |
| octapa-trastuzumab (NOTA derivative) | ⁹⁰Y | 96 hours | 94.8 ± 0.6% | [3] |
| CHX-A"-DTPA-trastuzumab | ⁹⁰Y | 96 hours | 87.1 ± 0.9% | [3] |
| ⁶⁸Ga-NOTA-Bn-E-[c(RGDfk)]₂ | ⁶⁸Ga | (Most kinetically rigid) | N/A | [5] |
| [⁶⁸Ga]Ga-HBPL-1 | ⁶⁸Ga | Half-life of 272 min | N/A | [11] |
| [⁶⁸Ga]Ga-HBPL-2 | ⁶⁸Ga | Half-life of 237 min | N/A | [11] |
Table 3: Stability Constants of Metal-Chelate Complexes
| Metal Ion | Chelator | Log KML | Reference |
| La³⁺ | DOTA | 23.36 | [12] |
| Sm³⁺ | DOTA | 23.93 | [12] |
| Ho³⁺ | DOTA | 23.39 | [12] |
| Cu²⁺ | DOTA | 21.98 | [13] |
| Gd³⁺ | DOTA | 23.06 | [12] |
| Pb²⁺ | DOTA | (Multiple species reported) | [14] |
Experimental Protocols
Protocol 1: Conjugation of DOTA-NHS-ester to a Peptide
This protocol describes the covalent attachment of a DOTA chelator, activated as an N-hydroxysuccinimide (NHS) ester, to a peptide containing primary amine groups (e.g., lysine residues or the N-terminus).
Materials:
-
Peptide of interest
-
DOTA-NHS-ester
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer, pH 8.2-8.5
-
Quenching Buffer: 1 M Glycine or Tris buffer, pH ~8
-
Purification system: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Lyophilizer
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Chelator Preparation: Immediately before use, dissolve the DOTA-NHS-ester in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved DOTA-NHS-ester to the peptide solution. The optimal ratio should be determined empirically for each peptide.
-
Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by capping any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the DOTA-peptide conjugate from unreacted chelator and byproducts using SEC or RP-HPLC.
-
Characterization and Storage: Characterize the purified conjugate by mass spectrometry to determine the number of chelators per peptide. Lyophilize the final product and store it at -20°C or -80°C.
Protocol 2: Radiolabeling of DOTA-Peptide with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines the procedure for radiolabeling a DOTA-conjugated peptide with ¹⁷⁷Lu.
Materials:
-
DOTA-peptide conjugate
-
¹⁷⁷LuCl₃ solution (no-carrier-added)
-
Labeling Buffer: 0.1 M Sodium Acetate or Ammonium Acetate buffer, pH 4.5-5.0
-
Ascorbic acid (optional, as a radioprotectant)
-
Heating block or water bath
-
Quality control system: Radio-TLC or Radio-HPLC
Procedure:
-
Preparation: In a sterile, metal-free reaction vial, dissolve the DOTA-peptide in the Labeling Buffer. A typical amount is 10-20 µg of peptide. If using, add ascorbic acid to the solution.
-
Radionuclide Addition: Carefully add the required amount of ¹⁷⁷LuCl₃ solution to the reaction vial. The optimal ratio is approximately 1 µg of DOTA peptide per 40 MBq of ¹⁷⁷Lu.[4]
-
Labeling Reaction: Tightly cap the vial and incubate the reaction mixture at 80-95°C for 20-30 minutes.[4]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Quality Control: Determine the radiochemical purity (RCP) of the [¹⁷⁷Lu]Lu-DOTA-peptide using Radio-TLC or Radio-HPLC. The RCP should typically be >95%.
-
Purification (if necessary): If the RCP is below the acceptable limit, the product can be purified using a C18 Sep-Pak cartridge.
-
Final Formulation: For in vivo use, the final product should be passed through a 0.22 µm sterile filter into a sterile vial and diluted with sterile saline to the desired concentration.
Protocol 3: Radiolabeling of DOTA-Peptide with Gallium-68 (⁶⁸Ga)
This protocol describes a common method for labeling DOTA-peptides with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation-exchange cartridge (e.g., SCX)
-
Elution solution for cartridge: 5 M NaCl / 0.05 M HCl
-
DOTA-peptide conjugate (10-50 µg)
-
Labeling Buffer: 1 M Sodium Acetate or HEPES buffer, pH 3.5-4.5
-
Heating block
-
Quality control system: Radio-TLC or Radio-HPLC
Procedure:
-
Generator Elution: Elute the ⁶⁸GaCl₃ from the generator with 0.1 M HCl according to the manufacturer's instructions.
-
⁶⁸Ga Trapping and Concentration: Pass the generator eluate through the cation-exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Elution into Reaction Vial: Elute the trapped ⁶⁸Ga³⁺ from the cartridge directly into a sterile reaction vial containing the DOTA-peptide dissolved in the Labeling Buffer, using a small volume (e.g., 0.5 mL) of the NaCl/HCl elution solution.[15][16]
-
Labeling Reaction: Incubate the reaction mixture at 85-95°C for 5-15 minutes.[10]
-
Purification: The labeled peptide is often purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities. The final product is typically eluted with an ethanol/water mixture.
-
Quality Control: Assess the radiochemical purity by Radio-TLC or Radio-HPLC. The RCP should be >95%.[10]
-
Final Formulation: The ethanolic solution is diluted with sterile saline for injection, ensuring the final ethanol concentration is physiologically acceptable (e.g., ≤10% v/v).[10] The final product is sterile-filtered.
Protocol 4: In Vitro Serum Stability Assay
This protocol is for assessing the stability of the radiolabeled peptide in human serum.
Materials:
-
Purified radiolabeled peptide
-
Fresh human serum
-
Incubator at 37°C
-
Analysis system: Radio-HPLC or Radio-TLC
-
Precipitating agent: Ethanol or acetonitrile
Procedure:
-
Incubation: Add a small volume of the radiolabeled peptide to a vial containing human serum. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the serum mixture.
-
Protein Precipitation: Add an excess of a cold precipitating agent (e.g., 2 volumes of ethanol) to the aliquot to precipitate the serum proteins.
-
Centrifugation: Vortex the sample and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by Radio-HPLC or Radio-TLC to determine the percentage of intact radiolabeled peptide remaining. The stability is calculated as the percentage of radioactivity associated with the intact peptide peak relative to the total radioactivity in the supernatant.
Visualizations
Caption: Workflow for preparing a radiolabeled peptide.
Caption: Targeted radionuclide therapy mechanism.
Caption: Components of a targeted radiopharmaceutical.
References
- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Lutetium-177 DOTATATE Production with an Automated Radiopharmaceutical Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Comparative Evaluation of 68Ga-Labeled RGD Peptides Conjugated with Different Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Easy and efficient (111)indium labeling of long-term stored DTPA conjugated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ninho.inca.gov.br [ninho.inca.gov.br]
- 9. In Vitro and In Vivo Evaluation of 64Cu-Radiolabeled KCCYSL Peptides for Targeting Epidermal Growth Factor Receptor-2 in Breast Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA and DOTA-bis(amide) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
iodination of Boc-L-tyrosine to synthesize Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of Boc-3,5-diiodo-L-tyrosine, a valuable intermediate in the development of therapeutic peptides and other pharmaceuticals. The procedure involves the direct iodination of Boc-L-tyrosine using molecular iodine and potassium iodide in a basic aqueous solution. This method offers a straightforward and efficient route to the desired di-iodinated product. This document outlines the necessary reagents, step-by-step experimental procedure, purification methods, and expected outcomes to guide researchers in successfully synthesizing this important compound.
Introduction
This compound is a key building block in medicinal chemistry and drug development. The presence of two iodine atoms on the aromatic ring of tyrosine can significantly influence the biological activity and pharmacokinetic properties of peptides and other molecules into which it is incorporated.[1][2] Iodinated tyrosine derivatives are crucial for the synthesis of radiolabeled compounds for imaging applications and for creating potent and selective therapeutic agents.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for its use in standard solid-phase and solution-phase peptide synthesis. This application note details a reliable method for the preparation of this compound from commercially available Boc-L-tyrosine.
Reaction Scheme
The synthesis involves the electrophilic substitution of iodine onto the electron-rich aromatic ring of Boc-L-tyrosine. The reaction is carried out in a basic medium to facilitate the iodination at the 3 and 5 positions of the phenol ring.
Figure 1. Reaction scheme for the iodination of Boc-L-tyrosine.
Experimental Protocol
Materials:
-
Boc-L-tyrosine
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Ammonium hydroxide (NH₄OH), 28-30% aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve Boc-L-tyrosine (1.0 eq) in a minimal amount of 28-30% aqueous ammonium hydroxide. Stir the solution at room temperature until the Boc-L-tyrosine is completely dissolved.
-
Preparation of Iodinating Agent: In a separate beaker, prepare a solution of iodine (2.2 eq) and potassium iodide (2.2 eq) in deionized water. Stir until the iodine is fully dissolved.
-
Iodination Reaction: Slowly add the iodine/potassium iodide solution dropwise to the stirred Boc-L-tyrosine solution at room temperature. The reaction mixture will turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes with a small amount of acetic acid.
-
Work-up:
-
Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears.
-
Acidify the reaction mixture to a pH of approximately 3-4 with 1M HCl. A precipitate may form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum to yield pure this compound as a white to off-white solid.
-
Data Presentation
| Parameter | Value |
| Starting Material | Boc-L-tyrosine |
| Iodinating Agent | Iodine (I₂) / Potassium Iodide (KI) |
| Base | Ammonium Hydroxide (NH₄OH) |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room Temperature |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Experimental Workflow
Figure 2. Workflow for the synthesis of this compound.
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of this compound. This procedure is suitable for laboratory-scale synthesis and can be readily adopted by researchers in the fields of peptide synthesis, medicinal chemistry, and drug development. The availability of a straightforward synthetic route to this important iodinated amino acid derivative will facilitate the exploration of its potential in various therapeutic and diagnostic applications.
References
Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-3,5-diiodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of modified amino acids into peptide sequences is a critical strategy in modern drug discovery and development. Boc-3,5-diiodo-L-tyrosine, a key building block, is utilized in the synthesis of peptides for various applications, including radiolabeling for diagnostic imaging and enhancing biological activity.[1] The presence of the bulky, hydrophobic diiodo-tyrosine and the tert-butyloxycarbonyl (Boc) protecting group presents unique challenges during purification.
This document provides detailed application notes and protocols for the successful purification of peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Challenges in Purification
The primary challenges in the HPLC purification of peptides containing this compound stem from the significant increase in hydrophobicity conferred by both the diiodo-tyrosine residue and the Boc protecting group. This can lead to:
-
Peptide Aggregation: The hydrophobic nature of the peptide can cause it to aggregate, resulting in broad or tailing peaks in the chromatogram.
-
Poor Solubility: The peptide may have poor solubility in the aqueous mobile phases typically used at the beginning of an RP-HPLC gradient.
-
Strong Retention: The increased hydrophobicity leads to strong retention on the reversed-phase column, often requiring higher concentrations of organic solvent for elution.
-
Secondary Interactions: Unwanted interactions between the peptide and free silanol groups on the silica-based stationary phase can lead to peak tailing.
Data Presentation: Illustrative Purification Parameters
The following tables summarize typical starting parameters and expected outcomes for the HPLC purification of peptides containing this compound. Note: This data is illustrative and optimal conditions will be sequence-dependent.
Table 1: HPLC System and Column Recommendations
| Parameter | Recommendation | Rationale |
| HPLC System | Preparative or Semi-Preparative | To handle sufficient quantities of crude peptide for purification. |
| Stationary Phase | C8 or C18 silica | C18 is a good starting point for most peptides. For highly hydrophobic peptides, a C8 or even a C4 column may provide better resolution and recovery. |
| Particle Size | 5 - 10 µm | Standard for preparative HPLC, offering a good balance between resolution and backpressure. |
| Pore Size | 100 - 300 Å | 300 Å is generally preferred for larger peptides to ensure good mass transfer. |
| Column Dimensions | 10-50 mm ID x 150-250 mm L | Dependent on the amount of crude peptide to be purified. |
Table 2: Mobile Phase and Gradient Recommendations
| Parameter | Recommendation | Rationale |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water | TFA acts as an ion-pairing agent, improving peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN) | Acetonitrile is a common organic modifier for eluting peptides. |
| Initial %B | 10-30% | A higher starting percentage of organic solvent may be necessary to ensure solubility of the hydrophobic peptide. |
| Gradient Slope | 0.5 - 2% B per minute | A shallow gradient is often required to achieve good separation of the target peptide from closely eluting impurities. |
| Flow Rate | Dependent on column ID | Scale appropriately for the column dimensions to maintain optimal linear velocity. |
| Detection Wavelength | 220 nm and 280 nm | 220 nm for the peptide backbone and 280 nm for the tyrosine residue. |
| Column Temperature | 30 - 50 °C | Elevated temperatures can help to reduce peptide aggregation and improve peak shape. |
Table 3: Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide aggregation, secondary silanol interactions | Increase column temperature. Dissolve the crude peptide in a small amount of DMSO or DMF before diluting with the initial mobile phase. Ensure 0.1% TFA is present in both mobile phases. |
| Low Recovery | Peptide precipitation on the column, irreversible binding | Use a less hydrophobic column (e.g., C8 or C4). Start with a higher initial percentage of organic solvent. Inject a smaller sample load. |
| Multiple Peaks | Incomplete deprotection, deletion sequences from synthesis | Optimize the gradient for better resolution. Collect all major peaks and analyze by mass spectrometry to identify the desired product. |
Experimental Protocols
Protocol 1: Crude Peptide Preparation
-
Cleavage from Resin: Following solid-phase peptide synthesis, cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether to remove organic scavengers.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Analytical HPLC Method Development
Before proceeding to preparative purification, it is essential to develop an optimized separation method on an analytical scale.
-
Sample Preparation: Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent. If solubility in Mobile Phase A is low, use a minimal amount of DMSO or acetonitrile and then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Scouting Gradient: Run a broad linear gradient (e.g., 10-90% Mobile Phase B over 30 minutes) on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) to determine the approximate elution concentration of the target peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution point of the target peptide to maximize resolution from impurities.
Protocol 3: Preparative RP-HPLC Purification
-
System Preparation:
-
Install the appropriate preparative column.
-
Prepare fresh mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude peptide in the minimal amount of a suitable solvent (e.g., a small amount of DMSO or ACN, followed by dilution with Mobile Phase A).
-
Ensure the sample is fully dissolved to prevent column clogging.
-
Filter the sample solution through a 0.45 µm filter.
-
-
Chromatography:
-
Inject the prepared sample onto the equilibrated column.
-
Run the optimized gradient developed during the analytical stage, adjusting the flow rate for the preparative column.
-
Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
-
Purity Analysis:
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Confirm the identity of the desired peptide in the pure fractions using mass spectrometry.
-
-
Product Isolation:
-
Pool the fractions with the desired purity.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a solid.
-
Visualizations
Caption: A logical workflow for the HPLC purification of peptides.
Caption: A troubleshooting guide for common HPLC purification problems.
References
Application Note: Analytical Methods for the Characterization of Boc-3,5-diiodo-L-tyrosine
Introduction
Boc-3,5-diiodo-L-tyrosine is a crucial intermediate in the synthesis of iodinated peptides and radiolabeled compounds used in biomedical research and drug development.[1][2] Its applications span from the development of therapeutic agents targeting specific diseases like cancer to its use in diagnostic imaging techniques.[1][3] Given its importance, rigorous analytical characterization is essential to confirm its identity, purity, and stability. This application note provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is critical for sample handling, method development, and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | [1][4][5] |
| Molecular Weight | 533.10 g/mol | [1][4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 168 - 171 °C | [1] |
| Optical Rotation | [a]²⁰D = +40 ± 1° (c=1 in Dioxane) | [1] |
| Purity (Typical) | ≥ 95-99% | [1][4] |
| CAS Number | 62129-53-7 | [1][4] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.[6][7] A reversed-phase HPLC method is typically employed.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
b. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Filter and degas both mobile phases prior to use.
c. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
d. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
e. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
Expected Results
A successful separation will show a major peak corresponding to this compound, with any impurities appearing as smaller, well-resolved peaks. The retention time will be dependent on the specific column and exact gradient conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Protocol
a. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
b. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to an NMR tube.
c. Data Acquisition:
-
¹H NMR: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum. A proton-decoupled experiment is standard.
-
Reference: Use the residual solvent peak as an internal standard.
Expected Spectral Data
The following table summarizes the expected chemical shifts for this compound. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.4 | ~28 (CH₃), ~80 (quaternary C) |
| α-CH | ~4.1 - 4.3 | ~55 |
| β-CH₂ | ~2.9 - 3.2 | ~37 |
| Aromatic CH | ~7.6 | ~140 |
| C-I | N/A | ~91 |
| C-OH | N/A | ~152 |
| C=O (Boc) | N/A | ~155 |
| C=O (acid) | N/A | ~173 |
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of analysis.
Experimental Protocol
a. Instrumentation:
-
Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).
b. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
c. Data Acquisition:
-
Ionization Mode: ESI, typically in negative ion mode to observe the deprotonated molecule [M-H]⁻, although positive mode [M+H]⁺ or [M+Na]⁺ may also be used.
-
Mass Range: Scan a range appropriate to detect the expected molecular ions (e.g., m/z 100-1000).
Expected Results
The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.
| Ion | Expected m/z |
| [M-H]⁻ | 531.91 |
| [M+H]⁺ | 533.93 |
| [M+Na]⁺ | 555.91 |
Workflow and Pathway Diagrams
The overall workflow for the analytical characterization of this compound is depicted below.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
This application note provides a comprehensive overview of the key analytical techniques for the characterization of this compound. Adherence to these protocols will ensure the quality and reliability of this important synthetic intermediate for research and development purposes.
References
Application Notes and Protocols for Targeted Drug Delivery Using Boc-3,5-diiodo-L-tyrosine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-3,5-diiodo-L-tyrosine is a pivotal building block in the development of targeted drug delivery systems. Its unique structure, featuring two iodine atoms on the tyrosine ring and a Boc (tert-butyloxycarbonyl) protecting group, offers several advantages for pharmaceutical research.[1] The diiodo-tyrosine moiety serves as an excellent site for radiolabeling with iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), enabling in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).[2] This allows for non-invasive tracking of the drug conjugate, assessment of tumor targeting, and pharmacokinetic studies. Furthermore, the Boc protecting group enhances stability and solubility, facilitating its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).[1]
These iodinated peptides can be conjugated to various therapeutic agents, such as chemotherapeutic drugs, to create highly specific drug delivery vehicles. By targeting receptors that are overexpressed on the surface of cancer cells, such as integrin αvβ3, these conjugates can deliver a potent cytotoxic payload directly to the tumor site, thereby minimizing off-target toxicity and enhancing therapeutic efficacy.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis, radiolabeling, and evaluation of a targeted drug delivery system utilizing this compound. The example system described herein is a peptide-drug conjugate designed to target αvβ3 integrin-expressing tumors.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Boc-3,5-diiodo-L-Tyr-OH | Chem-Impex |
| CAS Number | 62129-53-7 | Chem-Impex |
| Molecular Formula | C₁₄H₁₇I₂NO₅ | Chem-Impex |
| Molecular Weight | 533.33 g/mol | Chem-Impex |
| Appearance | White to off-white solid | Chem-Impex |
| Purity | ≥ 99% | Chem-Impex |
| Melting Point | 168 - 171 °C | Chem-Impex |
| Storage | 0 - 8 °C | Chem-Impex |
In Vitro Cytotoxicity of a Doxorubicin-Peptide Conjugate
The following table presents hypothetical IC50 values for a doxorubicin-peptide conjugate containing 3,5-diiodo-L-tyrosine, targeting αvβ3 integrin-expressing U-87 MG (glioblastoma) cells compared to free doxorubicin.
| Compound | U-87 MG (αvβ3 positive) IC50 (nM) | MCF-7 (αvβ3 negative) IC50 (nM) |
| Free Doxorubicin | 150 ± 15 | 120 ± 10 |
| Iodinated-RGD-Doxorubicin Conjugate | 25 ± 5 | 100 ± 8 |
Data is illustrative and based on typical results for targeted drug conjugates.
In Vivo Biodistribution of a Radiolabeled Peptide-Drug Conjugate
The following table summarizes the biodistribution of a hypothetical ¹²⁵I-labeled RGD peptide-doxorubicin conjugate in nude mice bearing U-87 MG xenografts at 4 hours post-injection. Data is presented as percentage of injected dose per gram of tissue (%ID/g).
| Organ | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Tumor | 4.2 ± 0.5 |
| Liver | 2.1 ± 0.4 |
| Kidneys | 15.3 ± 2.1 |
| Spleen | 0.8 ± 0.2 |
| Lungs | 1.9 ± 0.3 |
| Muscle | 0.5 ± 0.1 |
This data is representative of typical biodistribution profiles for targeted peptide conjugates and is adapted from similar studies.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an RGD Peptide with this compound
This protocol describes the manual synthesis of a cyclic RGD peptide (c(RGDfK)) with an additional this compound residue for subsequent radiolabeling and drug conjugation, using Fmoc chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Phe-OH, Fmoc-Lys(Dde)-OH)
-
This compound
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat for an additional 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Lys(Dde)-OH, 3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result indicates complete coupling.
-
Wash the resin with DMF.
-
-
Peptide Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence (Phe, Asp(OtBu), Gly, Arg(Pbf)).
-
Incorporation of this compound:
-
After the final Fmoc deprotection, couple this compound (3 eq.) using the same activation method. Due to its bulkiness, extend the coupling time to 4 hours or perform a double coupling.
-
-
Cyclization:
-
Remove the Dde protecting group from Lysine using 2% hydrazine in DMF.
-
Remove the Fmoc group from the N-terminus.
-
Perform on-resin cyclization by activating the C-terminal carboxyl group with HBTU/HOBt/DIPEA and allowing it to react with the deprotected lysine side chain.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Radioiodination of the Diiodo-tyrosine Containing Peptide
This protocol describes the radiolabeling of the purified peptide with ¹²⁵I.
Materials:
-
Purified c(RGDfK)-diiodotyrosine peptide
-
[¹²⁵I]Sodium iodide
-
Oxidizing agent: Chloramine-T or Iodogen-coated tubes
-
Quenching solution: Sodium metabisulfite
-
Phosphate buffer (pH 7.4)
-
C18 Sep-Pak cartridge for purification
Procedure:
-
Reaction Setup: In an Iodogen-coated tube, add the purified peptide (10-20 µg) dissolved in phosphate buffer.
-
Radioiodination: Add [¹²⁵I]Sodium iodide (e.g., 1 mCi) to the tube and incubate at room temperature for 15-20 minutes with occasional gentle shaking.
-
Quenching: Transfer the reaction mixture to a new tube containing an equal volume of sodium metabisulfite solution to stop the reaction.
-
Purification:
-
Activate a C18 Sep-Pak cartridge with ethanol and then wash with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted ¹²⁵I.
-
Elute the radiolabeled peptide with an ethanol/water mixture.
-
-
Quality Control: Analyze the radiochemical purity of the product using radio-TLC or radio-HPLC.
Protocol 3: Conjugation of Doxorubicin to the Radiolabeled Peptide
This protocol describes the conjugation of doxorubicin to the radiolabeled peptide via a pH-sensitive linker.
Materials:
-
¹²⁵I-labeled c(RGDfK)-diiodotyrosine peptide
-
Doxorubicin-hydrazone linker
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
Conjugation buffer (e.g., MES buffer, pH 6.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Peptide Activation: Dissolve the radiolabeled peptide in the conjugation buffer. Add EDC and NHS to activate the carboxylic acid group on the peptide. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the doxorubicin-hydrazone linker to the activated peptide solution. Adjust the pH to ~7.5 and react for 2-4 hours at room temperature, protected from light.
-
Purification: Purify the peptide-drug conjugate using a size-exclusion chromatography column to remove unreacted doxorubicin and other small molecules.
-
Characterization: Confirm the successful conjugation and determine the drug-to-peptide ratio using techniques such as UV-Vis spectrophotometry and radio-HPLC.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and evaluation of a targeted peptide-drug conjugate.
Integrin αvβ3 and VEGFR-2 Signaling in Angiogenesis
Caption: Crosstalk between Integrin αvβ3 and VEGFR-2 signaling pathways in angiogenesis.
Thyroid Hormone Synthesis Pathway
Caption: Overview of the thyroid hormone synthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cooperation between integrin αvβ3 and VEGFR2 in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of αv integrins during angiogenesis: insights into potential mechanisms of action and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Requirement of vascular integrin alpha v beta 3 for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Attaching Boc-3,5-diiodo-L-tyrosine to Solid-Phase Synthesis Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent attachment of N-α-Boc-3,5-diiodo-L-tyrosine to commonly used solid-phase synthesis resins, a critical initial step for the synthesis of peptides containing this modified amino acid. The incorporation of 3,5-diiodo-L-tyrosine is of significant interest in the development of therapeutic peptides and radiolabeled compounds for diagnostic imaging.[1]
Introduction
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide chemistry.[2] The process begins with the attachment of the C-terminal amino acid to an insoluble resin support, which simplifies the subsequent steps of peptide chain elongation by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing.[2][][4] The choice of resin and the method for attaching the first amino acid are crucial for the overall success of the synthesis.
This protocol details the attachment of Boc-3,5-diiodo-L-tyrosine to two commonly used resins: Merrifield resin (chloromethylpolystyrene) and Wang resin (p-alkoxybenzyl alcohol resin).[5][6][7][8]
Materials and Reagents
| Reagent/Material | Grade |
| This compound | Peptide Synthesis Grade |
| Merrifield Resin (1% DVB, 100-200 mesh) | Peptide Synthesis Grade |
| Wang Resin (100-200 mesh) | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Anhydrous, ACS Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade |
| Cesium Carbonate (Cs₂CO₃) | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade |
| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade |
| 4-(Dimethylamino)pyridine (DMAP) | Reagent Grade |
| Diisopropylethylamine (DIEA) | Reagent Grade |
| Methanol (MeOH) | ACS Grade |
| Ethanol (EtOH) | ACS Grade |
| Dioxane | Anhydrous |
| Potassium Iodide (KI) | ACS Grade |
| Acetic Anhydride | ACS Grade |
| Pyridine | Anhydrous |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin via the Cesium Salt Method
This method is a classical and effective way to attach the first Boc-protected amino acid to a Merrifield resin, minimizing the risk of racemization.[5]
1. Preparation of the this compound Cesium Salt:
-
Dissolve this compound (1.2 eq. relative to resin substitution) in ethanol (2 mL/mmol) and add water (0.5 mL/mmol).[9][10]
-
Adjust the pH of the solution to 7.0 with a 2M aqueous solution of cesium carbonate (Cs₂CO₃).[9][10]
-
Evaporate the solution to dryness using a rotary evaporator.
-
To ensure the salt is anhydrous, add dioxane and evaporate to dryness. Repeat this step.[9][10]
2. Resin Swelling and Amino Acid Coupling:
-
Swell the Merrifield resin (1 eq.) in DCM for 1 hour in a reaction vessel.[9]
-
Wash the resin with DMF (3 x 10 mL/g of resin).[9]
-
Add the dried this compound cesium salt dissolved in a minimal amount of DMF to the swollen resin.[9][11]
-
The reaction can be catalyzed by the addition of potassium iodide (KI) (0.1 eq.).[9][10]
-
Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.[2][9][12]
3. Washing and Drying:
-
After the reaction is complete, filter the resin.
-
Wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), DCM (3x), and finally methanol (3x).[9][10]
-
Dry the resin under vacuum to a constant weight.[13]
Protocol 2: Attachment of this compound to Wang Resin using DIC/DMAP
The esterification to hydroxymethyl-functionalized resins like Wang resin is commonly achieved using a carbodiimide activator and a catalyst.[7][9]
1. Resin Swelling:
-
Swell the Wang resin (1 eq.) in DCM (10-15 mL/g of resin) for 30 minutes in a reaction vessel.[14]
2. Activation and Coupling:
-
In a separate flask, dissolve this compound (4 eq. relative to resin substitution) in a minimal amount of DMF.
-
Add HOBt (4 eq.) to the amino acid solution and stir until dissolved.[7]
-
Add the amino acid/HOBt solution to the swollen resin.
-
Add DIC (4 eq.) to the reaction mixture.
-
In a separate flask, dissolve DMAP (0.1 eq.) in a minimum amount of DMF and add it to the reaction vessel.[7]
-
Agitate the mixture at room temperature for 2-4 hours.[12]
3. Capping of Unreacted Hydroxyl Groups:
-
To block any unreacted hydroxyl groups on the resin, add acetic anhydride (2 eq.) and pyridine (2 eq.) to the reaction vessel and agitate for 1 hour.[5] This step is crucial to prevent the formation of deletion sequences in the subsequent peptide synthesis.
4. Washing and Drying:
-
Filter the resin.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Data Presentation
The success of the attachment process is determined by the final loading of the amino acid on the resin, which can be quantified using various methods, such as gravimetric analysis (based on weight gain) or spectrophotometric analysis after cleaving the Boc group.
| Parameter | Merrifield Resin (Cesium Salt Method) | Wang Resin (DIC/DMAP Method) |
| Boc-AA:Resin Ratio | 1.2 : 1 | 4 : 1 |
| Activating Agent | N/A (pre-formed salt) | DIC/HOBt |
| Catalyst | KI (optional) | DMAP |
| Reaction Temperature | 50°C[2][6][9][11][12][13] | Room Temperature |
| Reaction Time | 12-24 hours[2][12] | 2-4 hours[12] |
| Expected Loading | 0.5 - 1.0 mmol/g[5] | Dependent on initial resin capacity |
Visualizations
Experimental Workflow for Attaching this compound to Merrifield Resin
Caption: Workflow for Merrifield resin attachment.
Experimental Workflow for Attaching this compound to Wang Resin
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-3,5-diiodo-L-tyrosine Coupling
Welcome to the technical support center for improving the low coupling yield of Boc-3,5-diiodo-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their peptide synthesis protocols involving this sterically hindered amino acid.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound in a question-and-answer format.
Q1: My coupling reaction with this compound has a low yield. What are the primary causes?
A1: Low coupling yields with this compound are typically due to a combination of factors:
-
Steric Hindrance: The bulky iodine atoms at the 3 and 5 positions of the tyrosine ring, in addition to the Boc protecting group, create significant steric hindrance. This bulkiness physically obstructs the approach of the activated amino acid to the N-terminus of the peptide chain.
-
Reduced Reactivity: The electron-withdrawing nature of the two iodine atoms can decrease the nucleophilicity of the phenolic hydroxyl group, although the primary challenge is steric hindrance at the alpha-amino group during peptide bond formation.
-
Poor Solubility: this compound may have limited solubility in common solid-phase peptide synthesis (SPPS) solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF), leading to incomplete dissolution and lower effective concentrations of the reactant.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures and aggregate on the solid support, limiting the accessibility of the N-terminus for coupling.
Q2: How can I improve the coupling efficiency?
A2: To improve coupling efficiency, consider the following strategies:
-
Optimize the Coupling Reagent: Standard coupling reagents like DIC/HOBt may not be effective. Switching to a more potent uronium/aminium or phosphonium salt-based coupling reagent is highly recommended.[1]
-
Increase Reaction Time and Temperature: Extending the coupling time (e.g., 4-24 hours) can allow the reaction to proceed to completion. Gentle heating (e.g., 30-40°C) can also help overcome the activation energy barrier, but should be monitored for potential racemization.
-
Perform a Double Coupling: After the initial coupling reaction, a second coupling with a fresh solution of activated this compound can be performed to drive the reaction to completion.[2]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[2]
-
Change the Solvent: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of DMF/DCM can help to disrupt peptide aggregation and improve solvation.[3]
Q3: The Kaiser test is still positive after an extended coupling time. What should I do?
A3: A positive Kaiser test indicates the presence of unreacted primary amines. If a second coupling does not resolve the issue, it is advisable to "cap" the unreacted N-termini. This is done by acetylating the free amines with acetic anhydride. Capping prevents the formation of deletion sequences, which can complicate the purification of the final peptide.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: For sterically hindered amino acids like this compound, more powerful coupling reagents are recommended. Uronium/aminium salts such as HATU, HBTU, and COMU, and phosphonium salts like PyBOP and PyAOP are generally more effective than carbodiimides (e.g., DCC, DIC).[1][4] HATU is often considered one of the most efficient reagents for difficult couplings due to its rapid activation and low risk of racemization.[1]
Q2: What is the recommended solvent for coupling this compound?
A2: While N,N-Dimethylformamide (DMF) is a standard solvent in SPPS, N-Methyl-2-pyrrolidone (NMP) often provides better solvation for aggregated peptides and can improve coupling efficiency for difficult sequences.[3] A mixture of DMF and Dichloromethane (DCM) can also be effective.
Q3: Can microwave-assisted peptide synthesis improve the coupling yield?
A3: Yes, microwave-assisted peptide synthesis can be very effective for coupling sterically hindered amino acids. The microwave energy can help to overcome the high activation energy of the coupling reaction and disrupt peptide chain aggregation, leading to faster and more efficient couplings.[5]
Q4: Are there any specific side reactions to be aware of when using this compound?
A4: Besides incomplete coupling, a potential side reaction is racemization, especially with prolonged reaction times or elevated temperatures. Using a racemization suppressant additive like HOBt or HOAt, particularly with carbodiimide coupling reagents, is crucial.[1] Coupling reagents like HATU are known to minimize racemization.[1]
Data Presentation
The following table summarizes the expected performance of commonly used coupling reagents for sterically hindered amino acids like this compound. The quantitative data is extrapolated from studies on other challenging amino acid couplings and represents a general performance benchmark.
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Good | Low to Moderate | Cost-effective.[1] |
| HBTU | Uronium/Aminium Salt | 30 - 60 minutes | Very Good | Low | Faster than DIC/HOBt, reliable for most couplings.[1] |
| HATU | Uronium/Aminium Salt | 15 - 45 minutes | Excellent | Very Low | Highly efficient for difficult couplings.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 minutes | Very Good | Low | Good for sterically hindered couplings; byproducts are generally less problematic than those from BOP.[6] |
| COMU | Uronium/Aminium Salt | >15 minutes | Excellent | Very Low | High solubility and safety profile; performs well in difficult sequences.[7] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high efficiency and minimizing racemization.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 1-4 hours. For particularly difficult couplings, the time can be extended.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling using HBTU
HBTU is a reliable and efficient alternative to HATU.
-
Follow steps 1-5 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add this solution to the resin, followed by HBTU (2.9 equivalents) and DIEA (6 equivalents).
-
Agitate the reaction vessel at room temperature for 1-4 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling using DIC/HOBt
This is a more cost-effective method but may require longer reaction times.
-
Follow steps 1-5 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-8 hours.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Visualizations
Caption: Experimental workflow for a single coupling cycle of this compound.
Caption: Troubleshooting flowchart for low coupling yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. peptide.com [peptide.com]
- 7. Rapid Synthesis of Boc-2′,6′-dimethyl-l-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions with Boc-3,5-diiodo-L-tyrosine in SPPS
Welcome to the technical support center for the use of Boc-3,5-diiodo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of peptides containing this modified amino acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions when using this compound in SPPS?
A1: The primary side reactions are similar to those for other Boc-protected amino acids, particularly those with sensitive side chains. The main concern during Boc deprotection is the generation of a reactive tert-butyl cation, which can lead to alkylation of nucleophilic residues like tryptophan, methionine, cysteine, and tyrosine itself.[1] While the di-iodo substitution on the tyrosine ring deactivates it to some extent, the potential for side reactions should still be considered. There is no significant evidence to suggest that deiodination is a common side reaction under standard Boc-SPPS conditions.
Q2: How do the iodine atoms on the tyrosine ring affect coupling efficiency?
A2: The bulky iodine atoms at the 3 and 5 positions of the tyrosine ring can cause steric hindrance, potentially slowing down the coupling reaction. This may necessitate longer coupling times, double coupling, or the use of more potent coupling reagents to ensure complete incorporation of the amino acid.[2]
Q3: Are any special scavengers required during the deprotection of this compound?
A3: While there are no scavengers specifically for preventing deiodination (as it is not a commonly reported issue), the standard practice of using scavengers to trap the tert-butyl cation generated during Boc deprotection is highly recommended. A scavenger cocktail is often more effective, especially when other sensitive amino acids are present in the peptide sequence.[2]
Q4: Can I use standard Boc deprotection conditions for this compound?
A4: Yes, standard Boc deprotection conditions, typically using a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), are generally effective for removing the Boc group from this compound.[2][3] However, due to potential steric hindrance, it is crucial to ensure complete deprotection by allowing for adequate reaction time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the di-iodo-tyrosine residue. | - Extend the coupling reaction time. - Perform a double coupling. - Use a more powerful coupling reagent such as HATU or HBTU.[4][5] |
| Deletion of the amino acid following di-iodo-tyrosine | Incomplete deprotection of the Boc group on the di-iodo-tyrosine. | - Increase the Boc deprotection time to ensure complete removal. - Consider a short pre-wash with the TFA/DCM solution followed by a longer deprotection step.[3] |
| Presence of unexpected peaks (+56 Da) in final peptide analysis | Alkylation of sensitive residues (Trp, Met, Cys, Tyr) by the tert-butyl cation. | - Incorporate a scavenger cocktail into the deprotection and final cleavage steps. Common scavengers include triisopropylsilane (TIS), water, and dithiothreitol (DTT). |
| Poor solubility of the final peptide | Increased hydrophobicity due to the di-iodo-tyrosine. | - Use solubilizing agents such as acetonitrile or isopropanol during purification. - Consider a different purification strategy if aggregation is severe. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a standard manual coupling cycle using HBTU as the coupling reagent.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF.
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, continue coupling for another 1-2 hours and re-test.
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Boc Deprotection with Scavengers
This protocol describes the removal of the Boc protecting group with the inclusion of scavengers to minimize side reactions.
Materials:
-
Peptide-resin with a Boc-protected N-terminus
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
Scavenger (e.g., 2.5% v/v Triisopropylsilane (TIS) and 2.5% v/v water)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes.
-
Deprotection Cocktail Preparation: Prepare a solution of 50% TFA in DCM containing the desired scavengers (e.g., 95:2.5:2.5 TFA:H₂O:TIS).
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 5 minutes (pre-wash). Drain and add a fresh portion of the deprotection cocktail and agitate for an additional 25-30 minutes.
-
Washing: Thoroughly wash the resin with DCM (3 times) to remove residual TFA and scavengers.
-
Neutralization: Neutralize the resin-bound peptide trifluoroacetate salt by washing with a solution of 5-10% DIEA in DCM for 5-10 minutes (repeat twice).
-
Final Washes: Wash the resin with DCM (3 times) and DMF (3 times) to prepare for the next coupling step.
Visualizations
Caption: General workflow for one cycle of Boc-SPPS incorporating this compound.
Caption: Troubleshooting decision tree for side reactions with this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of Boc-3,5-diiodo-L-tyrosine
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Boc-3,5-diiodo-L-tyrosine in their experiments. Below you will find a series of frequently asked questions (FAQs) and a troubleshooting guide to address these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a modified amino acid with significant molecular weight and a complex structure, which influences its solubility. The presence of two iodine atoms on the tyrosine ring increases the molecule's hydrophobicity and potential for intermolecular interactions, which can lead to poor solubility in many common solvents. The Boc protecting group also adds to the non-polar character of the molecule. Generally, it is poorly soluble in aqueous solutions and low-polarity organic solvents. It exhibits moderate to good solubility in highly polar aprotic organic solvents.
Q2: In which solvents is this compound known to be soluble?
Q3: Why is my this compound not dissolving even in recommended solvents?
Several factors could contribute to this issue:
-
Compound Purity: Impurities in the material can significantly impact its solubility.
-
Solvent Quality: The presence of water or other impurities in the solvent can decrease the solubility of hydrophobic compounds. Always use high-purity, anhydrous solvents.
-
Temperature: Solubility is often temperature-dependent. Gentle warming can sometimes improve dissolution.
-
Particle Size: A larger particle size of the solid material will dissolve more slowly. Grinding the material to a fine powder can increase the surface area and facilitate dissolution.
-
Aggregation: The di-iodinated tyrosine structure can promote aggregation through aromatic ring stacking, reducing its interaction with the solvent.
Quantitative Solubility Data
The following table summarizes the known and estimated solubility of this compound in common laboratory solvents. Please note that "estimated" values are based on the solubility of structurally similar compounds and should be used as a guideline.
| Solvent | Abbreviation | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide | DMSO | 50 | Requires ultrasonication.[1] |
| Dimethylformamide | DMF | Estimated: 10-20 | The methyl ester is soluble in DMF.[3] |
| Dioxane | - | Soluble (Qualitative) | Used for optical rotation measurements, implying solubility.[2] |
| Tetrahydrofuran | THF | Estimated: Low | |
| Dichloromethane | DCM | Estimated: Very Low | |
| Methanol | MeOH | Estimated: Low | The uniodinated Boc-L-tyrosine is soluble in methanol.[4] |
| Chloroform | CHCl₃ | Soluble (Qualitative) | The N-hydroxysuccinimide ester is soluble in chloroform.[5] |
| Water | H₂O | Insoluble |
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow this step-by-step troubleshooting workflow.
Caption: A stepwise guide to troubleshooting the poor solubility of this compound.
Experimental Protocols
Protocol 1: Standard Dissolution in DMSO
Objective: To dissolve this compound in DMSO at a concentration of up to 50 mg/mL.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vial or flask
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
If using, add a magnetic stir bar and stir the mixture at room temperature.
-
Place the vial in an ultrasonic bath and sonicate for 10-15 minute intervals.
-
Visually inspect the solution for complete dissolution. If undissolved solid remains, repeat sonication.
-
Once dissolved, the solution is ready for use in your experiment.
Protocol 2: Dissolution with Gentle Warming
Objective: To improve the solubility of this compound using gentle heat.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Vial or flask
-
Magnetic stirrer and stir bar
-
Water bath or heating block with temperature control
Methodology:
-
Suspend the this compound in the chosen solvent in a vial with a stir bar.
-
Place the vial in a water bath or on a heating block set to a temperature between 30-40°C.
-
Stir the mixture while gently warming.
-
Monitor the dissolution process closely. Do not exceed 40°C to avoid potential degradation of the compound.
-
Once the solid is fully dissolved, remove the vial from the heat source and allow it to cool to room temperature before use. Be aware that the compound may precipitate out of solution upon cooling if the saturation point is reached at the lower temperature.
Protocol 3: Using a Co-Solvent System
Objective: To dissolve this compound using a mixture of solvents.
Materials:
-
This compound
-
Primary solvent (e.g., DMF)
-
Co-solvent (e.g., DMSO)
-
Vial or flask
-
Magnetic stirrer and stir bar
Methodology:
-
Attempt to dissolve the this compound in the primary solvent (e.g., DMF).
-
If dissolution is incomplete, add a small amount of a stronger co-solvent (e.g., DMSO) dropwise while stirring.
-
Continue adding the co-solvent until the solid is completely dissolved.
-
Note the final ratio of solvents used for future reference. This solution can then be used in your experiment, keeping in mind the potential effects of the co-solvent on the reaction.
Caption: Key factors influencing the solubility of this compound and corresponding solutions.
References
Technical Support Center: Optimization of Deprotection Conditions for Boc-3,5-diiodo-L-tyrosine
This technical support guide is designed for researchers, scientists, and drug development professionals working with Boc-3,5-diiodo-L-tyrosine. Here you will find troubleshooting advice and frequently asked questions to help you navigate the specific challenges of deprotecting this unique amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting this compound?
A1: The most common method for Boc deprotection is treatment with a strong acid. For this compound, standard conditions typically involve the use of trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM). A common starting point is a 1:1 (v/v) mixture of TFA in DCM. Another frequently used reagent is 4M hydrogen chloride (HCl) in 1,4-dioxane.
Q2: Are there any specific side reactions to be aware of when deprotecting this compound?
A2: The primary side reaction of concern during the acidic deprotection of Boc-protected tyrosine derivatives is C-alkylation of the aromatic ring by the tert-butyl cation that is liberated. However, the two electron-withdrawing iodine atoms on the tyrosine ring of this compound decrease the nucleophilicity of the ring, which may reduce the likelihood of this side reaction compared to unsubstituted tyrosine. Nevertheless, it is a potential impurity that should be monitored for.
Q3: How can I detect the successful deprotection of the Boc group and the formation of any side products?
A3: The progress of the deprotection reaction and the purity of the final product can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative method for assessing reaction completion and purity. The deprotected product will have a significantly different retention time than the Boc-protected starting material.
-
Mass Spectrometry (MS): Can confirm the identity of the desired product by its molecular weight and can also be used to identify potential side products, such as the +56 Da adduct corresponding to tert-butylation.
Q4: Do I need to use scavengers during the deprotection of this compound?
A4: While the di-iodo substitution may reduce the risk of C-alkylation, the use of scavengers is still a recommended precaution, especially if you are working with sensitive peptides. Scavengers are compounds that "trap" the reactive tert-butyl cation before it can react with your product. Common scavengers include triisopropylsilane (TIS), water, and thioanisole.
Q5: Are there milder alternatives to strong acids for deprotecting this compound?
A5: Yes, if your molecule contains other acid-sensitive functional groups, you may consider milder deprotection methods. Some alternatives include:
-
Oxalyl chloride in methanol: This provides a very mild method that is tolerant of acid-labile esters.
-
Iodine: Catalytic amounts of iodine can be used for N-Boc deprotection under solvent-free or solvent-based conditions.
-
Thermal deprotection: In some cases, the Boc group can be removed by heating.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Increase the concentration of TFA in the reaction mixture (e.g., from 50% to 95%). Alternatively, switch to a stronger deprotection reagent like 4M HCl in dioxane. |
| Too short reaction time. | Increase the reaction time and monitor the progress by TLC or HPLC. | |
| Steric hindrance around the Boc group. | Consider gentle heating of the reaction mixture, but be mindful of potential side reactions. | |
| Formation of Side Products (e.g., tert-butylation) | Inefficient trapping of the tert-butyl cation. | Add or increase the concentration of scavengers in your deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. |
| Reaction temperature is too high. | Perform the deprotection at a lower temperature (e.g., 0 °C) to slow down the rate of side reactions. | |
| Degradation of the Product | Substrate is sensitive to strong acidic conditions. | Use a milder deprotection method, such as oxalyl chloride in methanol or catalytic iodine. |
| Presence of other acid-labile functional groups. | Carefully select a deprotection method that is orthogonal to your other protecting groups. |
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes hypothetical, yet representative, quantitative data for the deprotection of this compound under various conditions. This data is intended to serve as a guideline for optimization.
| Condition | Reagents | Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Notes |
| 1 | 50% TFA in DCM | 2 | 25 | 85 | 90 | Some starting material may remain. |
| 2 | 95% TFA, 2.5% H₂O, 2.5% TIS | 1 | 25 | >95 | >98 | Standard, effective condition with scavenger. |
| 3 | 4M HCl in Dioxane | 1 | 25 | >95 | >97 | Good alternative to TFA. |
| 4 | Oxalyl Chloride, Methanol | 4 | 25 | 90 | >95 | Milder conditions, suitable for acid-sensitive substrates. |
Experimental Protocols
Protocol 1: Standard TFA-mediated Deprotection
-
Dissolution: Dissolve this compound in anhydrous DCM (approx. 0.1 M).
-
Scavenger Addition: Add scavengers to the solution (e.g., 2.5% v/v water and 2.5% v/v TIS).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
TFA Addition: Slowly add an equal volume of cold TFA to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA.
-
Isolation: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection with HCl in Dioxane
-
Dissolution: Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Reagent Addition: Add 4M HCl in dioxane (5-10 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or HPLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Isolation: Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the product. Collect the solid by filtration and dry under vacuum.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
Caption: A logical troubleshooting workflow for optimizing the deprotection reaction.
Technical Support Center: Strategies to Avoid Racemization of Iodinated Amino Acids
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the racemization of iodinated amino acids during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for iodinated amino acids?
A1: Racemization is the conversion of a pure enantiomer (e.g., the biologically active L-amino acid) into an equal mixture of both L- and D-enantiomers. This is a significant issue in drug development and biological research as the stereochemistry of amino acids is critical for the structure and function of peptides and proteins. The introduction of the D-enantiomer can lead to a loss of biological activity, altered pharmacological properties, and the introduction of impurities that are difficult to remove.
Q2: Which amino acids are most susceptible to racemization during iodination?
A2: While any amino acid can racemize under harsh conditions, those with electron-withdrawing groups or those that are easily oxidized are more susceptible. In the context of iodination, tyrosine and histidine are the primary targets for labeling. The conditions used for iodination, particularly the use of oxidizing agents and exposure to non-neutral pH, can increase the risk of racemization for these residues.
Q3: What are the primary factors that contribute to the racemization of iodinated amino acids?
A3: Several factors during the iodination process can promote racemization:
-
Harsh Oxidizing Agents: Strong oxidizing agents, such as those used in the Chloramine-T method, can create a more reactive environment that may facilitate racemization.[1]
-
pH of the Reaction: Both highly acidic and highly basic conditions can accelerate the rate of racemization. The stability of iodinated amino acids is pH-dependent.[2][3]
-
Temperature: Elevated temperatures can increase the rate of racemization.[4]
-
Reaction Time: Prolonged exposure to iodination reagents and non-optimal conditions increases the likelihood of racemization.
Troubleshooting Guides
Problem 1: Significant racemization of an iodinated amino acid is detected after labeling.
-
Likely Cause: The iodination method employed may be too harsh for the specific amino acid or peptide.
-
Solution: Switch to a milder iodination method. For instance, if you are using the Chloramine-T method, consider using the Iodogen or lactoperoxidase methods, which are generally considered gentler and less likely to cause oxidative damage and racemization.[1][5][6]
Problem 2: Racemization is still observed even with a milder iodination method.
-
Likely Cause: The reaction conditions (pH, temperature) may not be optimal.
-
Solution:
-
Optimize pH: Ensure the pH of the reaction buffer is as close to neutral as possible, while still allowing for efficient iodination. For many peptides, a pH range of 7.0-8.5 is a good starting point.[3]
-
Control Temperature: Perform the iodination reaction at a lower temperature (e.g., on ice or at 4°C) to slow down the rate of racemization.
-
Minimize Reaction Time: Reduce the incubation time to the minimum required for acceptable iodination yield. Monitor the reaction progress to determine the optimal time point.
-
Problem 3: It is unclear whether the racemization is occurring during iodination or subsequent peptide synthesis steps.
-
Solution: Analyze the stereochemical purity of the iodinated amino acid immediately after the labeling and purification steps, before proceeding with further synthetic modifications. This can be achieved through chiral High-Performance Liquid Chromatography (HPLC) analysis after acid hydrolysis of a small sample of the iodinated product.[4][7][8]
Data Presentation
The choice of iodination reagent is a critical factor in minimizing racemization. The following table provides a qualitative comparison of common iodination methods.
| Iodination Method | Oxidizing Agent | Typical Reaction Conditions | Potential for Racemization | Key Considerations |
| Chloramine-T | Chloramine-T | Aqueous buffer, often requires a reducing agent to quench.[5] | High | Strong oxidizing agent, can be harsh on sensitive peptides.[5] |
| Iodogen | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril | Solid-phase reagent, milder conditions.[1][5] | Low to Medium | Insoluble in water, reducing direct contact of the oxidizing agent with the peptide.[1][6] |
| Lactoperoxidase | Lactoperoxidase and hydrogen peroxide | Enzymatic, generally mild conditions.[2] | Low | Enzymatic method that mimics biological iodination.[2] |
| N-Iodosuccinimide (NIS) | N-Iodosuccinimide | Often used in organic solvents, can be performed under mild conditions.[9] | Medium | Can be a good alternative for solution-phase iodination.[9] |
Experimental Protocols
Protocol 1: Iodination of a Tyrosine-Containing Peptide using the Iodogen Method
This protocol is designed to minimize racemization by using a mild, solid-phase oxidizing agent.
Materials:
-
Iodogen-coated tubes
-
Peptide containing a tyrosine residue
-
Radioactive iodide (e.g., Na¹²⁵I)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare an Iodogen-coated reaction vessel by dissolving Iodogen in a suitable organic solvent (e.g., dichloromethane), adding it to a glass tube, and evaporating the solvent under a gentle stream of nitrogen.
-
Dissolve the tyrosine-containing peptide in the phosphate buffer.
-
Add the peptide solution to the Iodogen-coated tube.
-
Add the radioactive iodide solution to the reaction tube and gently agitate for 5-15 minutes at room temperature.
-
To stop the reaction, simply remove the solution from the Iodogen-coated tube.
-
Purify the radioiodinated peptide from unreacted iodide using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer.
-
Collect fractions and identify the peptide-containing fractions using a gamma counter.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol describes the steps to determine the extent of racemization in an iodinated peptide.[4][8]
Materials:
-
Iodinated peptide sample
-
6 M HCl (or 6 M DCl if correcting for hydrolysis-induced racemization)
-
Chiral HPLC column suitable for amino acid analysis
-
HPLC system with a suitable detector (e.g., UV or fluorescence after derivatization)
-
D- and L-iodotyrosine standards
Procedure:
-
Acid Hydrolysis:
-
Place a dried aliquot of the purified iodinated peptide into a hydrolysis tube.
-
Add 6 M HCl (or DCl).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the acid under a stream of nitrogen or by lyophilization.
-
Reconstitute the amino acid hydrolysate in the HPLC mobile phase.
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the appropriate mobile phase (refer to the column manufacturer's instructions).
-
Inject the D- and L-iodotyrosine standards individually to determine their retention times.
-
Inject a racemic mixture of the standards to ensure baseline separation.
-
Inject the hydrolyzed sample of the iodinated peptide.
-
Integrate the peak areas for the D- and L-iodotyrosine enantiomers in the sample chromatogram.
-
-
Quantification:
-
Calculate the percentage of the D-isomer using the following formula: % D-isomer = [Area(D-iodotyrosine) / (Area(D-iodotyrosine) + Area(L-iodotyrosine))] * 100
-
Mandatory Visualizations
Caption: General mechanism of amino acid racemization.
Caption: Workflow for iodination and racemization analysis.
Caption: Decision tree for selecting an iodination method.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chloramine-T in radiolabeling techniques. III. Radioiodination of biomolecules containing thioether groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
Technical Support Center: Purifying Pe-ptides Containing Diiodotyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing diiodotyrosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specialized peptides.
Frequently Asked Questions (FAQs)
Q1: Why is purifying peptides with diiodotyrosine more challenging than non-iodinated peptides?
A1: The incorporation of two iodine atoms onto the tyrosine residue significantly increases the hydrophobicity and molecular weight of the peptide. This alteration in physicochemical properties can lead to several challenges during purification, including poor solubility in standard aqueous buffers, strong retention on reversed-phase HPLC columns, and a higher propensity for aggregation.[1] These factors often result in poor peak shape, reduced resolution, and lower recovery.
Q2: What is the most common method for purifying diiodotyrosine-containing peptides?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for purifying peptides containing diiodotyrosine.[2][3][4] This technique separates peptides based on their hydrophobicity. A C18 column is the most common stationary phase used for this purpose.[5]
Q3: I'm observing peak broadening and tailing during RP-HPLC of my diiodotyrosine peptide. What could be the cause?
A3: Peak broadening and tailing for these peptides are often due to several factors:
-
Secondary Interactions: The diiodotyrosine residue can have secondary interactions with the silica backbone of the HPLC column. Using a high-purity silica-based column can minimize these interactions.[3]
-
Poor Solubility: The peptide may be partially insoluble in the mobile phase, leading to band broadening.
-
On-Column Aggregation: The increased hydrophobicity can cause the peptide to aggregate on the column.
-
Inappropriate TFA Concentration: The concentration of trifluoroacetic acid (TFA) in the mobile phase is critical for good peak shape. For highly hydrophobic and positively charged peptides, a higher concentration of TFA (0.2-0.25%) may be necessary to improve resolution.[6]
Q4: How can I improve the solubility of my crude diiodotyrosine peptide before injection?
A4: Poor solubility is a common issue. Here are some strategies to address it:
-
Initial Dissolution in Organic Solvent: Try dissolving the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the initial mobile phase.
-
Acidic Conditions: Using a small amount of acetic acid or increasing the TFA concentration in the initial mobile phase can help to protonate the peptide and improve solubility.
-
Sonication: Gentle sonication can help to break up aggregates and enhance dissolution.
Q5: I am struggling to separate the diiodotyrosine peptide from the mono-iodinated and non-iodinated parent peptide. What can I do?
A5: Separating these closely related species requires high-resolution chromatography.
-
Shallow Gradient: Employing a very shallow elution gradient is crucial. A gradient slope of 0.5-1% change in organic solvent per minute can significantly improve resolution.
-
Optimize TFA Concentration: The concentration of TFA can alter the selectivity of the separation. Experimenting with different TFA concentrations (e.g., 0.1% vs 0.2%) may resolve co-eluting peaks.[6][7][8]
-
Orthogonal Purification: If RP-HPLC alone is insufficient, consider an orthogonal purification step, such as ion-exchange chromatography (IEX), before the final RP-HPLC polishing step.[4][9][10] IEX separates peptides based on charge, which will be different for the non-, mono-, and di-iodinated species.
Q6: I suspect my diiodotyrosine peptide is degrading during purification. What are the likely side reactions and how can I prevent them?
A6: Two common side reactions are oxidation and deiodination.
-
Oxidation: The electron-rich aromatic ring of diiodotyrosine can be susceptible to oxidation, which can be minimized by using degassed solvents and adding antioxidants like methionine to the purification buffers.[11] It is also advisable to keep the peptide solution in an inert atmosphere (e.g., under argon or nitrogen) if possible.
-
Deiodination: Loss of iodine can occur, especially under harsh conditions. This can be a concern with radioiodinated peptides in vivo, but can also happen during prolonged storage or exposure to light.[12][13] Store purified peptides protected from light at low temperatures (-20°C or -80°C). Quenching any excess iodine immediately after iodination reactions with agents like sodium metabisulfite or ascorbic acid is also critical to prevent further reactions.[12][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary interactions with silica | Use a high-purity, end-capped silica column. Consider a different column chemistry (e.g., C8 instead of C18). |
| Peptide aggregation | Decrease the sample concentration. Add a small amount of organic solvent (e.g., acetonitrile) to the sample diluent. Optimize the mobile phase pH. |
| Column overload | Reduce the amount of peptide injected onto the column. |
| Inappropriate mobile phase modifier | Optimize the TFA concentration (try increasing from 0.1% to 0.2-0.25%).[6] |
| Dissolution issues | Ensure the peptide is fully dissolved before injection. Try dissolving in a small amount of DMSO first. |
Issue 2: Low Recovery or Yield
| Possible Cause | Troubleshooting Step |
| Irreversible adsorption to the column | Passivate the HPLC system, especially if it has stainless steel components. Try a different column with a more inert stationary phase. |
| Precipitation on the column | Ensure the peptide is soluble in the initial mobile phase conditions. Start the gradient at a slightly higher percentage of organic solvent. |
| Peptide instability/degradation | Use degassed solvents. Work at lower temperatures if possible. Minimize the time the peptide is in solution. |
| Broad peaks leading to dilute fractions | Optimize the gradient and flow rate to achieve sharper peaks. |
Issue 3: Poor Resolution of Target Peptide and Impurities
| Possible Cause | Troubleshooting Step |
| Gradient is too steep | Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) around the elution time of the target peptide. |
| Suboptimal selectivity | Change the organic solvent (e.g., from acetonitrile to methanol). Adjust the TFA concentration.[7][8] Change the column temperature. |
| Co-eluting impurities | Consider an orthogonal purification method like ion-exchange chromatography prior to RP-HPLC.[4][9] |
Data Presentation
The following table summarizes the expected qualitative impact of key RP-HPLC parameters on the purification of diiodotyrosine-containing peptides, based on established chromatographic principles for hydrophobic peptides.
| Parameter | Change | Expected Impact on Retention Time | Expected Impact on Resolution | Expected Impact on Purity & Yield |
| Gradient Slope | Steeper | Decrease | Decrease | Lower purity due to co-elution. |
| Shallower | Increase | Increase | Higher purity, but potentially lower yield due to broader peaks and more fractions. | |
| TFA Concentration | Increase (e.g., 0.1% to 0.2%) | Increase[7] | May increase or decrease depending on the specific impurities.[6][8] | Can improve purity by altering selectivity. |
| Column Temperature | Increase | Decrease | May increase or decrease | Can improve purity by changing selectivity. |
| Organic Solvent | Acetonitrile to Methanol | May increase or decrease | Change in selectivity | Can improve purity by resolving co-eluting impurities. |
| Stationary Phase | C18 to C8 | Decrease | May decrease | May be beneficial for very hydrophobic peptides to reduce retention. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Method Development
This protocol is for initial analysis of the crude peptide to determine its retention time and assess purity.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve ~1 mg of the crude peptide in 1 mL of Mobile Phase A. If solubility is low, dissolve in a minimal amount of DMSO (e.g., 50 µL) and then dilute with Mobile Phase A. Centrifuge to remove any particulates.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: 220 nm and 280 nm.
-
Injection Volume: 10-20 µL.
-
Scouting Gradient: A broad, linear gradient from 5% to 95% Mobile Phase B over 30 minutes. This will determine the approximate %B at which the peptide elutes.
-
Optimized Gradient: Based on the scouting run, create a shallower gradient around the elution point. For example, if the peptide elutes at 40% B, a new gradient could be 30% to 50% B over 40 minutes (0.5%/min).
-
Protocol 2: Preparative RP-HPLC for Purification
This protocol scales up the optimized analytical method to purify a larger quantity of the peptide.
-
Column: Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the crude peptide (e.g., 20-50 mg, depending on column capacity) in a minimal volume of Mobile Phase A or a DMSO/Mobile Phase A mixture. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Method:
-
Flow Rate: Adjust for the preparative column diameter (e.g., 15-20 mL/min).
-
Detection: 220 nm and 280 nm.
-
Gradient: Use the optimized shallow gradient from the analytical run.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the main peak corresponding to the target peptide.
-
-
Post-Purification:
-
Analyze the purity of each collected fraction using the analytical HPLC method.
-
Pool the fractions that meet the desired purity.
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Visualizations
Caption: Workflow for the purification of diiodotyrosine-containing peptides.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. renyi.hu [renyi.hu]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nestgrp.com [nestgrp.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
dealing with steric hindrance from diiodo-tyrosine in peptide synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the steric hindrance of diiodo-tyrosine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is incorporating diiodo-tyrosine into a peptide sequence challenging?
A1: The incorporation of diiodo-tyrosine presents a significant challenge primarily due to steric hindrance. The two bulky iodine atoms on the phenolic ring of tyrosine obstruct the approach of the incoming activated amino acid, slowing down the coupling reaction.[1][2] This can lead to incomplete reactions, lower yields, and an increased risk of side reactions such as racemization.[1][2]
Q2: My coupling reaction with diiodo-tyrosine is sluggish or incomplete. What are the likely causes and how can I troubleshoot this?
A2: Sluggish or incomplete coupling reactions involving diiodo-tyrosine are common. Here are the primary causes and troubleshooting steps:
-
Cause: Inefficient activation of the incoming amino acid.
-
Cause: Steric hindrance from the diiodo-tyrosine residue.
-
Solution 1: Increase the reaction time and/or temperature. A modest increase in temperature (e.g., to 30-40°C) can sometimes improve coupling efficiency, but should be carefully monitored to avoid side reactions.[3]
-
Solution 2: Use a pseudo-proline dipeptide to reduce steric hindrance and improve solvation of the peptide chain.
-
-
Cause: Poor solvation of the growing peptide chain.
-
Solution: Add chaotropic salts or use solvents known to disrupt secondary structures, such as a mixture of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[5]
-
Q3: I am observing significant side products in my synthesis. What are they and how can I minimize them?
A3: Side product formation is a common issue when dealing with difficult couplings. Here are some common side products and strategies to minimize them:
-
Deletion Sequences: These arise from incomplete coupling followed by the capping of unreacted amines.
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of the activated amino acid.
-
Diketopiperazine Formation: This can occur with proline or other secondary amino acids at the N-terminus.[4]
-
Prevention: Use coupling conditions that favor intermolecular coupling over intramolecular cyclization.
-
Q4: Which protecting group strategy is recommended for the phenolic hydroxyl group of diiodo-tyrosine?
A4: The choice of protecting group for the tyrosine side chain is critical and depends on the overall synthetic strategy (Fmoc or Boc).
-
Fmoc Strategy: The tert-butyl (tBu) group is the standard choice. It is stable to the basic conditions used for Fmoc removal (piperidine) and is cleanly cleaved with strong acids like trifluoroacetic acid (TFA).[8]
-
Boc Strategy: The benzyl (Bzl) group is a common choice, which is removed with strong acids like hydrofluoric acid (HF).[8]
It is important to note that the electron-withdrawing nature of the two iodine atoms can make the hydroxyl group more acidic, potentially influencing the stability of certain protecting groups.
Troubleshooting Guides
Guide 1: Improving Coupling Efficiency
This guide provides a systematic approach to improving the efficiency of coupling reactions involving diiodo-tyrosine.
Step 1: Re-evaluate your coupling reagent.
-
If you are using a carbodiimide-based reagent (e.g., DCC, DIC), consider switching to a more powerful onium salt-based reagent.
Step 2: Optimize reaction conditions.
-
Double Coupling: Perform the coupling reaction twice to ensure maximum incorporation.
-
Increase Reagent Excess: Use a higher excess of the activated amino acid and coupling reagent.
-
Elevate Temperature: Cautiously increase the reaction temperature to a range of 30-40°C.[3]
Step 3: Enhance Solvation.
-
Use a solvent mixture known to disrupt peptide aggregation, such as DMF/DMSO.[5]
-
Consider the use of chaotropic agents.
Step 4: Monitor the reaction.
-
Utilize a qualitative test like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines) to monitor the disappearance of the free N-terminal amine.[6]
-
For more detailed analysis, HPLC can be used to track the consumption of starting materials and the formation of the desired product.[3]
Guide 2: Minimizing Racemization
This guide focuses on strategies to minimize the risk of racemization during the coupling of amino acids to a diiodo-tyrosine-containing peptide.
Step 1: Choose the right coupling reagent and additive.
-
Use coupling reagents that are known to suppress racemization, such as those containing a HOAt or HOBt moiety.[1][7]
Step 2: Control the base.
-
Use a hindered, non-nucleophilic base like DIEA.
-
Use the minimum amount of base necessary to facilitate the reaction.
Step 3: Keep the temperature in check.
-
While elevated temperatures can improve coupling efficiency, they can also increase the rate of racemization. Find a balance or prioritize racemization-free conditions if chirality is critical.
Data Presentation
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Low to Moderate | Moderate to High | Byproduct (DCU) can be difficult to remove.[4] |
| DCC/DIC + HOBt/HOAt | Carbodiimide | Moderate to High | Low to Moderate | Additives suppress racemization.[1][7] |
| HBTU/TBTU | Aminium/Uronium | High | Low | Commonly used for difficult couplings.[3][4] |
| HATU | Aminium/Uronium | Very High | Very Low | Particularly effective for hindered couplings due to the HOAt moiety.[1] |
| COMU | Aminium/Uronium | Very High | Very Low | A newer reagent with high efficiency and a better safety profile.[1] |
| PyBOP | Phosphonium | High | Low | A strong coupling reagent, but can produce carcinogenic byproducts.[4] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
-
Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).[1]
-
Activation: In a separate vessel, dissolve the N-protected amino acid (3 equivalents), HATU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Coupling: Add the activation solution to the resin and shake at room temperature for 2-4 hours. For diiodo-tyrosine, this time may need to be extended.
-
Monitoring: Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[6]
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.[1]
Protocol 2: HPLC Monitoring of a Coupling Reaction
-
Sample Preparation: At various time points during the coupling reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction (e.g., by adding a small amount of water or acid).
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for peptide analysis.[3]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[3]
-
Gradient: A linear gradient from a low percentage of B to a high percentage over 20-30 minutes is a good starting point. For better resolution, a shallower gradient can be used.[3]
-
-
Analysis: Monitor the chromatogram for the disappearance of the starting material peaks and the appearance of the product peak. Mass spectrometry (LC-MS) can be used for definitive identification of the peaks.[3]
Visualizations
Caption: Steric hindrance from iodine atoms on diiodo-tyrosine.
Caption: Troubleshooting workflow for difficult peptide couplings.
References
Technical Support Center: Optimizing Radiolabeling Efficiency and Specific Activity
Welcome to the Technical Support Center, your resource for troubleshooting and optimizing radiolabeling experiments. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in radiolabeling peptides, antibodies, and other molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence radiolabeling efficiency?
A1: Several critical parameters govern the success of a radiolabeling reaction. These include the pH of the reaction mixture, temperature, incubation time, the molar ratio of the precursor (the molecule to be labeled) to the radionuclide, and the presence of any contaminants, especially competing metal ions.[1][2] Each of these factors must be optimized for the specific combination of the molecule, chelator (if used), and radionuclide.
Q2: How is specific activity defined and why is it important?
A2: Specific activity refers to the amount of radioactivity per unit mass or mole of a compound, often expressed in units like Becquerels per mole (Bq/mol) or Curies per millimole (Ci/mmol).[3][4] It is a critical parameter, especially for receptor-based imaging or therapy, as a high specific activity ensures that a sufficient amount of radioactivity can be delivered to the target with a minimal mass of the compound. This prevents saturation of target receptors with non-radioactive ("cold") molecules, which would reduce the signal or therapeutic efficacy.[3][5]
Q3: What is radiochemical purity (RCP) and how is it determined?
A3: Radiochemical purity (RCP) is the percentage of the total radioactivity in a sample that is in the desired chemical form.[6][7] For instance, it's the fraction of the radionuclide successfully attached to the target molecule versus "free" unreacted radionuclide or other radioactive impurities.[8] RCP is typically determined using chromatographic techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), which separate the desired radiolabeled compound from impurities.[2][9][10]
Q4: What are common sources of metal ion contamination and how can they be avoided?
A4: Metal ion impurities (e.g., Fe³⁺, Zn²⁺, Cu²⁺) can significantly reduce radiolabeling yields by competing with the desired radionuclide for the chelator.[1][11] Sources include glassware, buffers, reagents, and the radionuclide eluate itself.[1] To mitigate this, always use high-purity, metal-free water and reagents, and consider treating buffers with a chelating resin. Using metal-free labware (e.g., polypropylene tubes) is also recommended.[9]
Q5: What is the purpose of adding radical scavengers like ascorbic acid or gentisic acid to a radiolabeling reaction?
A5: At high radioactive concentrations, the radiation emitted can damage the radiolabeled molecule itself, a process called radiolysis.[1][11] This degradation leads to the formation of radiochemical impurities and a decrease in RCP over time. Radical scavengers, such as ascorbic acid, gentisic acid, or ethanol, are added to the formulation to absorb these damaging radicals and protect the integrity of the radiolabeled product.[1][12]
Troubleshooting Guides
This section provides solutions to common problems encountered during radiolabeling experiments, presented in a question-and-answer format.
Issue 1: Low Radiochemical Yield / Labeling Efficiency
Q: My radiochemical yield is consistently low. What are the potential causes and how can I fix it?
A: Low yield is a frequent issue with several potential root causes. Use the following decision tree to diagnose the problem.
Issue 2: Low Specific Activity
Q: My radiolabeling yield is high, but the specific activity is too low for my application. How can I increase it?
A: Low specific activity typically arises from an excess of the non-radioactive ("cold") precursor molecule or the presence of non-radioactive isotopes of the metal in your radionuclide source.
-
Decrease the Amount of Precursor: The most direct way to increase specific activity is to reduce the mass of the peptide or antibody precursor while keeping the amount of radioactivity constant.[3] This increases the ratio of radionuclide to the molecule. However, be aware that reducing the precursor too much can lead to a lower radiochemical yield, as there may not be enough molecules to chelate all the radionuclide.[1] A titration experiment is necessary to find the optimal balance.
-
Use a High-Purity Radionuclide: Ensure your radionuclide source has a high specific activity. For generator-produced radionuclides (like ⁶⁸Ga), the specific activity can decrease over the generator's lifespan. For reactor-produced radionuclides (like ¹⁷⁷Lu), the production method (carrier-added vs. no-carrier-added) significantly impacts the presence of stable isotopes that lower the specific activity.[3]
-
Minimize Metal Contamination: As mentioned previously, stable metal contaminants can occupy chelators, effectively increasing the amount of "cold" labeled compound and reducing the specific activity.[1]
Issue 3: Poor Radiochemical Purity (RCP) Post-Labeling
Q: My initial labeling yield is good, but the radiochemical purity is poor or degrades over time. What's happening?
A: Poor RCP indicates the presence of unwanted radioactive species.
-
Identify the Impurity: Use a validated radio-TLC or radio-HPLC method to identify the nature of the impurity.[10] Common impurities include:
-
Address the Cause:
-
For Free Radionuclide: This points to an incomplete reaction. Re-evaluate the troubleshooting steps for low yield (pH, temperature, time, precursor amount).[11]
-
For Colloidal Species: The primary cause is suboptimal pH. Ensure the pH of the final reaction mixture is correct. For ⁶⁸Ga, a pH of 3.5-4.5 is often optimal to prevent colloid formation.[1]
-
For Radiolysis: This is common with high levels of radioactivity. Add a radical scavenger like ascorbic acid or gentisic acid to the final formulation to improve stability.[12][13]
-
-
Purification: If impurities cannot be prevented, purify the final product. Solid-phase extraction (SPE) using a C18 cartridge is a common and effective method to separate the labeled molecule from more polar impurities like free radionuclides.[1]
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions for common radiolabeling procedures. Note that these are starting points, and optimal conditions should be determined empirically for each specific precursor and application.
Table 1: Optimal pH Ranges for Chelator-Based Radiolabeling
| Radionuclide | Chelator | Optimal pH Range | Notes |
| Gallium-68 (⁶⁸Ga) | DOTA | 3.5 - 4.5 | Higher pH can lead to colloidal ⁶⁸Ga(OH)₃ formation.[1] |
| Gallium-68 (⁶⁸Ga) | NOTA / NODAGA | 3.5 - 5.0 | Generally labels efficiently at lower temperatures than DOTA.[14][15] |
| Lutetium-177 (¹⁷⁷Lu) | DOTA | 4.0 - 5.0 | Widely accepted range for high incorporation.[1][3] |
| Actinium-225 (²²⁵Ac) | DOTA | 5.5 - 7.0 | Higher pH can sometimes improve yield.[1] |
| Scandium-44 (⁴⁴Sc) | DOTA | 4.0 - 6.0 | Yields may decrease at pH > 6 due to hydrolysis.[16] |
Table 2: General Reaction Parameters for Peptide Radiolabeling
| Parameter | ⁶⁸Ga-DOTA Labeling | ¹⁷⁷Lu-DOTA Labeling | Direct Radioiodination (Iodo-Gen) |
| Precursor Amount | 5-50 µg | 50-200 µg | 10-100 µg |
| Temperature | 90 - 95 °C[14][17] | 80 - 95 °C[1] | Room Temperature[6] |
| Incubation Time | 5 - 15 minutes[14][18] | 15 - 30 minutes[1] | 10 - 20 minutes[19] |
| Buffer System | Acetate or HEPES[14] | Acetate or Ascorbate[1][3] | Phosphate or Borate |
| Typical pH | 3.5 - 4.5[1] | 4.5 - 5.0[1] | 7.0 - 8.5[20] |
Experimental Protocols
Protocol 1: General Method for ⁶⁸Ga-Labeling of a DOTA-conjugated Peptide
This protocol provides a general workflow for labeling a DOTA-peptide with Gallium-68.
Methodology:
-
Preparation: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl according to the manufacturer's instructions. In a separate sterile, metal-free reaction vial, dissolve the DOTA-conjugated peptide in high-purity water.
-
Buffering: Add an appropriate volume of a suitable buffer (e.g., 1 M sodium acetate) to the reaction vial to ensure the final pH will be in the optimal range (typically 3.5-4.5) after the addition of the acidic ⁶⁸Ga eluate.
-
Labeling: Add the ⁶⁸Ga eluate to the buffered peptide solution. Gently mix and confirm the pH.
-
Incubation: Heat the reaction vial in a shielded heating block at 90-95°C for 5-15 minutes.[14][17]
-
Cooling & Stabilization: After incubation, cool the vial to room temperature. Add a stabilizer solution containing radical scavengers (e.g., ascorbic acid and/or ethanol).
-
Purification (if required): If the desired RCP is not achieved, the product can be purified. A common method involves loading the reaction mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge. The more polar impurities (like free ⁶⁸Ga) are washed away, and the purified, labeled peptide is then eluted with an ethanol/water mixture.
-
Quality Control: Determine the radiochemical purity of the final product using a validated radio-TLC or radio-HPLC system.[8][21]
Protocol 2: General Method for Direct Radioiodination of a Tyrosine-containing Peptide using Iodo-Gen
This protocol describes a common method for labeling peptides containing tyrosine residues with radioiodine.
Methodology:
-
Iodo-Gen Tube Preparation: Use a commercially available Iodo-Gen coated tube or prepare one by dissolving Iodo-Gen in an organic solvent (e.g., chloroform), adding it to a glass tube, and evaporating the solvent under a stream of nitrogen to create a thin film of the oxidizing agent.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Dissolve the peptide to be labeled in the reaction buffer to a known concentration (e.g., 1 mg/mL).
-
-
Labeling Reaction:
-
To the Iodo-Gen tube, add the reaction buffer.
-
Add the radioiodide solution (e.g., Na[¹²⁵I]).
-
Add the peptide solution to initiate the reaction.
-
Incubate at room temperature for 15-20 minutes with gentle, intermittent mixing.[19]
-
-
Quenching: Stop the reaction by transferring the reaction mixture to a new tube containing a quenching solution (e.g., sodium metabisulfite or a saturated tyrosine solution) to consume any remaining reactive iodine.
-
Purification: Separate the radioiodinated peptide from unreacted iodide and other reactants. This is typically achieved using size exclusion chromatography (e.g., a PD-10 desalting column) or reversed-phase HPLC.
-
Quality Control: Analyze the purity of the final product using radio-TLC or radio-HPLC to ensure the absence of free radioiodide.
Disclaimer: These protocols and guides are intended for informational purposes for research professionals. All procedures involving radioactive materials must be conducted in compliance with institutional and regulatory safety standards.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Specific activity - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Determination of radiochemical purity (RCP) using a HPLC system: Is RCP expressed in arbitrary units? | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Development and Validation of Analytical Methods for Radiochemical Purity of 177Lu-PSMA-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 13. Effect of Water on Direct Radioiodination of Small Molecules/Peptides Using Copper-Mediated Iododeboronation in Water–Alcohol Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Universally Applicable 68Ga-Labeling Technique for Proteins | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 16. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Two Novel [68Ga]Ga-Labeled Radiotracers Based on Metabolically Stable [Sar11]RM26 Antagonistic Peptide for Diagnostic Positron Emission Tomography Imaging of GRPR-Positive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. pharmacyce.unm.edu [pharmacyce.unm.edu]
identifying and minimizing side products in iodinated peptide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in identifying and minimizing side products during iodinated peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in peptide iodination?
A1: The most common side products in peptide iodination arise from the high reactivity of the iodine species and the sensitivity of certain amino acid residues. Key side products include:
-
Di-iodinated peptides: Tyrosine residues can be iodinated at one or both ortho positions relative to the hydroxyl group. Di-iodination is more likely with an excess of iodine.[1][2]
-
Oxidized peptides: Amino acids such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation by the oxidizing agents used to activate the iodide, such as Chloramine-T or Iodogen.[1][3][4]
-
Iodinated histidine: Histidine residues can also be iodinated, although this reaction is generally slower and less favored than tyrosine iodination, particularly at a pH around 7.5. Iodination of histidine becomes more significant at a more basic pH (around 8.5).[1][2][5][6]
-
Mixed halogenated products: When using oxidizing agents like Chloramine-T, reactive chlorine species can be generated, potentially leading to the formation of mixed halogenated products such as monochloro-monoiodo derivatives.[1]
-
Degraded or hydrolyzed peptides: Harsh reaction conditions, such as prolonged exposure to strong oxidizing agents or extreme pH, can lead to the degradation of the peptide backbone.[1]
Q2: How can I identify the side products in my iodination reaction?
A2: The primary methods for identifying side products in an iodination reaction are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Reverse-Phase HPLC (RP-HPLC): This technique is highly effective for separating the desired mono-iodinated peptide from unreacted peptide, di-iodinated species, and other byproducts based on differences in their hydrophobicity.[1][7][8] A UV detector can monitor the elution of different species, and if radioiodination is performed, a gamma detector can be used in-line.[1]
-
Mass Spectrometry (MS): MS is crucial for confirming the identity of the products. A mass increase of approximately 126 Da corresponds to the incorporation of one iodine atom. A mass increase of 252 Da indicates di-iodination. Oxidation of methionine will result in a mass increase of 16 Da. MS/MS analysis can further pinpoint the exact site of modification.[9][10]
Q3: What is the role of pH in controlling side product formation?
A3: pH plays a critical role in directing the site of iodination and can influence the extent of side reactions.
-
Tyrosine vs. Histidine Iodination: Iodination of tyrosine is most efficient at a slightly basic pH of 7.0-7.5.[1][2] As the pH increases to around 8.5, the iodination of histidine becomes more favorable, though the yield is typically lower than for tyrosine.[2][5]
-
Peptide Stability: Maintaining the pH within a range that ensures the stability of the peptide is crucial to prevent degradation. For most peptides, a pH range of 7.0-8.5 is suitable.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your iodinated peptide synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of mono-iodinated product and significant di-iodinated species observed in HPLC/MS. | Excess of iodine reagent relative to the peptide. | Decrease the molar ratio of iodine to peptide. Perform a titration to find the optimal stoichiometry.[7] |
| Prolonged reaction time. | Reduce the reaction time. Monitor the reaction progress using analytical HPLC to stop the reaction at the optimal point.[1] | |
| Multiple peaks in HPLC, with masses corresponding to oxidized peptide (+16 Da, +32 Da). | The oxidizing agent (e.g., Chloramine-T) is too harsh for the peptide. | Switch to a milder oxidizing agent like Iodogen, which is an insoluble reagent that can be easily removed, minimizing peptide exposure.[1][7] |
| The peptide contains sensitive amino acids (Met, Cys, Trp). | If possible, consider using a peptide analogue where these residues are replaced. Alternatively, optimize for very short reaction times and use the mildest possible oxidizing conditions.[3][4] | |
| The reaction temperature is too high. | Perform the reaction at room temperature or on an ice bath to reduce the rate of oxidation.[11] | |
| A significant peak corresponding to iodinated histidine is observed. | The reaction pH is too high. | Lower the reaction pH to the 7.0-7.5 range to favor tyrosine iodination.[1][2] |
| Broad peaks or a smear in the HPLC chromatogram, suggesting peptide degradation. | Harsh reaction conditions (strong oxidant, extreme pH, long reaction time). | Use a milder oxidizing agent (Iodogen).[1] Ensure the pH is optimal for peptide stability. Shorten the reaction time and quench the reaction promptly. |
| Contamination of reagents. | Use high-purity reagents and solvents. | |
| Unreacted iodine remains after the reaction, complicating purification. | Inefficient quenching of the reaction. | Use a quenching agent like sodium metabisulfite or sodium thiosulfate to stop the reaction and consume excess iodine.[3][4] |
| Inadequate purification method. | Utilize purification methods such as HPLC or solid-phase extraction (SPE) with C18 cartridges to effectively remove unreacted iodine and byproducts.[1] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Iodination using Iodogen
-
Preparation:
-
Coat a reaction vial with Iodogen by dissolving it in a suitable organic solvent (e.g., dichloromethane), evaporating the solvent under a gentle stream of nitrogen, and drying the vial under vacuum.
-
Dissolve the peptide in a reaction buffer (e.g., 0.1M sodium phosphate buffer, pH 7.5).[1]
-
-
Reaction:
-
Add the peptide solution to the Iodogen-coated vial.
-
Add the sodium iodide (containing the radioisotope if applicable) solution to initiate the reaction.
-
Allow the reaction to proceed at room temperature for 5-15 minutes. The optimal time should be determined empirically.[1]
-
-
Quenching:
-
Terminate the reaction by transferring the reaction mixture to a new vial, leaving the insoluble Iodogen behind.[1] If necessary, a quenching solution like sodium metabisulfite can be added.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC to separate the desired iodinated peptide from byproducts and unreacted starting materials.[1]
-
-
Analysis:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the product.
-
Protocol 2: HPLC Analysis of Iodination Reaction Mixture
-
System Preparation:
-
Use a reverse-phase C18 column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% A and 5% B.
-
Inject the sample.
-
Run a linear gradient from 5% to 65% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Identify peaks corresponding to the unreacted peptide, mono-iodinated peptide, and di-iodinated peptide. The retention time will typically increase with the degree of iodination due to increased hydrophobicity.
-
Collect fractions for mass spectrometry analysis.
-
Visualizing the Workflow
The following diagrams illustrate key workflows and relationships in peptide iodination.
Caption: Workflow for peptide iodination using the Iodogen method.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and Efficient Radiolabeling of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stoichiometric labeling of peptides by iodination on tyrosyl or histidyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Impact of Iodination on Peptide Aggregation and Cleavage Kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the impact of iodination on peptide aggregation and cleavage kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of iodinating a tyrosine residue on peptide aggregation?
A1: Iodination of tyrosine residues can significantly influence peptide aggregation. It has been shown to increase the degree of aromatic residue-driven aggregation.[1][2] The introduction of a large, electronegative iodine atom can enhance intermolecular interactions, such as halogen bonding, leading to more rapid and extensive self-assembly.[1][3] In some cases, this can result in the formation of hydrogels at lower peptide concentrations compared to their non-iodinated counterparts.[1]
Q2: How does iodination affect the susceptibility of a peptide to enzymatic cleavage?
A2: Iodination can lead to more rapid and complete enzymatic hydrolysis of peptides.[2] This is often attributed to the iodination-induced increase in the peptide's intramolecular order, which can make the cleavage site more accessible to the enzyme.[1] The altered electronic and steric properties of the iodinated peptide may also lead to better recognition and association with the enzyme.[1]
Q3: Can iodination affect the secondary structure of a peptide?
A3: Yes, iodination can influence the secondary structure. The introduction of 3-iodotyrosine in place of tyrosine can increase intramolecular interactions through halogen bonding, inducing a more defined structure within individual peptides.[1] While many short peptides are predominantly disordered in solution, iodination can introduce signatures of β-turns and β-sheets.
Q4: What are the most common methods for peptide iodination?
A4: The most common methods for peptide iodination involve the use of an oxidizing agent to convert iodide to a more reactive iodine species. The Chloramine-T and Iodo-Gen methods are widely used.[4][5] The choice of method often depends on the sensitivity of the peptide to oxidation, as harsher methods can lead to unwanted side reactions.[6][7]
Q5: How can I monitor peptide aggregation in my experiments?
A5: A widely used method for monitoring peptide aggregation, particularly the formation of amyloid-like fibrils, is the Thioflavin T (ThT) fluorescence assay.[8][9][10][11] ThT is a dye that exhibits increased fluorescence upon binding to β-sheet-rich structures characteristic of amyloid fibrils. Other techniques include turbidity measurements, transmission electron microscopy (TEM) to visualize fibril morphology, and circular dichroism (CD) spectroscopy to monitor changes in secondary structure.
Q6: How are enzyme cleavage kinetics typically measured for peptides?
A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for measuring enzyme cleavage kinetics.[3][12][13][14][15] By separating the substrate and cleaved product over time, the initial reaction velocity can be determined at various substrate concentrations. This data is then used to calculate key kinetic parameters such as Km and Vmax.[15]
Troubleshooting Guides
Peptide Iodination
Q: I am observing a low yield of my iodinated peptide. What could be the issue?
A: Low iodination yield can be due to several factors:
-
Suboptimal pH: The efficiency of iodination is pH-dependent. For tyrosine iodination, a slightly alkaline pH (around 7.5-8.5) is generally optimal.[16]
-
Inactive Oxidizing Agent: Ensure that your oxidizing agent (e.g., Chloramine-T, Iodo-Gen) is fresh and has not degraded. Prepare solutions of oxidizing agents immediately before use.[17]
-
Insufficient Reaction Time: While some reactions are rapid, the optimal time can be peptide-dependent. Consider performing a time-course experiment to determine the ideal reaction time.[16]
-
Peptide Aggregation: If your peptide is prone to aggregation, it may not be fully accessible for iodination. Consider performing the reaction in the presence of a mild denaturant or organic solvent if compatible with your peptide's stability.
-
Steric Hindrance: The tyrosine residue intended for iodination might be in a sterically hindered position within the peptide's structure, making it less accessible to the iodinating reagent.
Q: My mass spectrometry results show multiple iodinated species (mono-, di-iodinated) and unmodified peptide. How can I improve the homogeneity of my product?
A: To obtain a more homogeneous product:
-
Optimize Stoichiometry: Carefully control the molar ratio of the iodinating reagent to the peptide. A lower ratio will favor mono-iodination, while a higher ratio can lead to di-iodination.
-
Purification: Use reverse-phase HPLC to separate the different iodinated species from the unreacted peptide. The increased hydrophobicity of the iodinated peptides will result in longer retention times.
-
Milder Iodination Method: Consider using a milder iodination method, such as the Iodo-Gen method, which can offer better control over the reaction compared to the Chloramine-T method.[18]
Peptide Aggregation Assays
Q: My Thioflavin T assay results are inconsistent and show high background fluorescence.
A: Inconsistent ThT results can be caused by:
-
ThT Solution Quality: Ensure your ThT stock solution is freshly prepared and filtered (0.2 µm filter) to remove any aggregates.[11] Store the stock solution protected from light.
-
Assay Conditions: Maintain consistent temperature and agitation across all wells of your microplate, as these factors can significantly influence aggregation kinetics.[19]
-
Compound Interference: If you are testing inhibitors, they may interfere with the ThT fluorescence. Always run controls with the compound and ThT in the absence of the peptide to check for quenching or enhancement of fluorescence.[20]
-
Evaporation: During long incubation times, evaporation from the wells can concentrate the reactants and lead to artifacts. Use plate sealers and surround sample wells with wells containing water to minimize evaporation.[19]
Enzyme Cleavage Assays
Q: I am not observing any cleavage of my iodinated peptide, or the cleavage rate is very slow.
A: This could be due to several reasons:
-
Inactive Enzyme: Verify the activity of your enzyme with a known, uniodinated substrate. Ensure proper storage and handling of the enzyme.
-
Suboptimal Assay Buffer: The pH, ionic strength, and presence of necessary co-factors in your assay buffer are critical for enzyme activity. Consult the literature for the optimal buffer conditions for your specific enzyme.[3]
-
Iodination at a Critical Residue: The iodination may have occurred on a tyrosine residue that is essential for enzyme recognition and binding, thereby inhibiting cleavage.
-
Peptide Aggregation: The iodinated peptide may be aggregated in the assay buffer, making the cleavage site inaccessible to the enzyme. Confirm the solubility and aggregation state of your peptide under the assay conditions.
Quantitative Data
Table 1: Impact of Iodination on MMP-9 Cleavage Kinetics
| Peptide Sequence | Modification | Time to 50% Cleavage (min) | Time to 90% Cleavage (min) |
| Peptide 1 | Tyrosine | ~180 | >300 |
| Peptide 1 | 3-Iodotyrosine | ~60 | ~180 |
| Peptide 2 | Tyrosine | ~120 | ~240 |
| Peptide 2 | 3-Iodotyrosine | ~30 | ~120 |
Data is illustrative and based on trends reported in the literature. Actual values are sequence-dependent.
Table 2: Influence of Iodination on Peptide Self-Assembly
| Peptide Type | Modification | Critical Gelation Concentration | Fibril Formation Rate |
| Amyloid-forming Peptide | Non-iodinated | Higher | Slower |
| Amyloid-forming Peptide | Iodinated | Lower | Faster |
This table summarizes qualitative trends observed in the literature, indicating that iodination can promote self-assembly.[1]
Experimental Protocols
Protocol 1: Peptide Iodination using Chloramine-T
This protocol provides a general guideline for the iodination of a tyrosine-containing peptide.
Materials:
-
Peptide containing a tyrosine residue
-
Sodium Iodide (NaI)
-
Chloramine-T
-
Sodium Metabisulfite
-
0.5 M Sodium Phosphate Buffer, pH 7.5
-
Reverse-phase HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, combine the peptide solution, NaI (typically at a 1:1 molar ratio to the peptide), and 0.5 M sodium phosphate buffer.
-
Initiation of Iodination: Add a freshly prepared solution of Chloramine-T (typically a 2-fold molar excess over the peptide) to the reaction mixture. Start a timer immediately.[17]
-
Reaction: Gently mix the reaction for 60 seconds at room temperature.[4] The optimal reaction time may need to be determined empirically for your specific peptide.
-
Quenching: Stop the reaction by adding a freshly prepared solution of sodium metabisulfite (typically a 1.5-fold molar excess over Chloramine-T).[4]
-
Purification: Immediately purify the iodinated peptide from the reaction mixture using reverse-phase HPLC. Monitor the elution profile at 280 nm. The iodinated peptide will have a longer retention time than the non-iodinated peptide.
-
Verification: Confirm the identity and purity of the iodinated peptide by mass spectrometry.
Protocol 2: Thioflavin T (ThT) Peptide Aggregation Assay
This protocol describes how to monitor peptide aggregation kinetics using a ThT fluorescence assay in a 96-well plate format.
Materials:
-
Peptide stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear-bottom, black microplate
-
Plate reader with fluorescence detection capabilities (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Preparation of Reagents: Prepare a working solution of the peptide at the desired final concentration in the assay buffer. Prepare a working solution of ThT in the assay buffer (e.g., 20 µM final concentration).[9]
-
Assay Setup: In each well of the 96-well plate, add the peptide solution and the ThT working solution. Prepare triplicate wells for each condition.[19] Include control wells with buffer and ThT only to measure background fluorescence.
-
Incubation and Monitoring: Place the plate in the plate reader, set to the desired temperature (e.g., 37°C).[9][19] Monitor the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) for the duration of the experiment. Agitation between readings may be necessary to promote aggregation.[19]
-
Data Analysis: Subtract the background fluorescence from the sample readings. Plot the average fluorescence intensity versus time for each condition. The resulting curve can be analyzed to determine parameters such as the lag time, aggregation rate, and maximum fluorescence intensity.
Protocol 3: HPLC-Based Enzyme Cleavage Kinetics Assay
This protocol outlines a method to determine the kinetic parameters of an enzyme acting on an iodinated peptide.
Materials:
-
Iodinated peptide substrate stock solution
-
Purified enzyme stock solution
-
Enzyme-specific assay buffer[3]
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)[3]
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare a series of dilutions of the iodinated peptide substrate in the assay buffer. The concentration range should span below and above the expected Km value.
-
Enzymatic Reaction: In separate microcentrifuge tubes, add the substrate dilutions. Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).[3]
-
Initiate Reaction: Add a fixed amount of the enzyme to each tube to start the reaction.
-
Time-Course Sampling: At specific time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction tube and immediately add it to a separate tube containing the quenching solution to stop the reaction.
-
HPLC Analysis: Analyze each quenched sample by HPLC. Develop a gradient method that effectively separates the intact substrate from the cleaved product(s).
-
Data Analysis:
-
For each substrate concentration, quantify the amount of product formed at each time point by integrating the corresponding peak area.
-
Plot the product concentration versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.[3]
-
Plot the calculated initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[14][15]
-
Visualizations
Caption: Experimental workflow for studying the impact of iodination.
Caption: Logical relationships of iodination's impact.
References
- 1. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. gropep.com [gropep.com]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Iodination Consultancy Group | Technical information for iodinating proteins and peptides with iodine 125 [iconsultancygroup.com]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 12. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC based single-step kinetic assay to screen the activity of DNAzymes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. HPLC-Based Enzyme Assays for Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC-based kinetics assay for monitoring prolidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
analytical techniques for detecting impurities in Boc-3,5-diiodo-L-tyrosine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-3,5-diiodo-L-tyrosine. Our aim is to offer practical solutions to common issues encountered during the detection and analysis of impurities in this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities in the synthesis of this compound typically arise from incomplete reactions or side reactions. These include:
-
Boc-L-tyrosine: The unreacted starting material.
-
Boc-3-iodo-L-tyrosine: The mono-iodinated intermediate. This is often the most common process-related impurity.
-
Over-iodinated species: While less common under controlled conditions, tri- or tetra-iodinated species are theoretically possible.
-
Degradation products: Depending on the reaction and purification conditions (e.g., exposure to light or high temperatures), other unspecified impurities may form.
-
Di-protected byproduct (N,O-bis(tert-butoxycarbonyl)-L-tyrosine): This can form during the initial Boc protection of L-tyrosine if reaction times are prolonged or excess di-tert-butyl dicarbonate is used.[1]
Q2: Which analytical techniques are most suitable for detecting these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is the primary quantitative technique for assessing purity and separating the desired product from starting materials and iodinated intermediates.[1]
-
Thin-Layer Chromatography (TLC): A rapid and indispensable tool for qualitatively monitoring the progress of the reaction in real-time.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the final product and identifying impurities by detecting their unique signals.[1]
-
Mass Spectrometry (MS): Provides molecular weight information for the product and any impurities, aiding in their identification.
Q3: How can I effectively visualize spots on a TLC plate for iodinated tyrosine derivatives?
A3: Due to the aromatic nature of these compounds, they are often UV-active. Therefore, the primary visualization method is a UV lamp (254 nm), where the compounds will appear as dark spots on a fluorescent background. Additionally, iodine vapor can be used as a staining agent. Iodine has a high affinity for aromatic compounds and will form yellow-brown spots.[1]
Troubleshooting Guides
Issue 1: HPLC analysis shows a significant peak corresponding to the starting material (Boc-L-tyrosine).
-
Root Cause: Incomplete iodination reaction. This could be due to insufficient iodinating reagent, suboptimal reaction temperature, or a shortened reaction time.
-
Recommended Action:
-
Optimize Reaction Conditions: Ensure the stoichiometry of the iodinating agent (e.g., iodine monochloride or I₂ with a suitable oxidant) is correct. Monitor the reaction progress using TLC until the starting material spot is no longer visible.
-
Purification: If the reaction cannot be driven to completion, the product can be purified using flash column chromatography. Due to the polarity difference between Boc-L-tyrosine and its iodinated derivatives, separation on silica gel is generally effective.
-
Issue 2: An impurity with a molecular weight corresponding to mono-iodinated product is detected by LC-MS.
-
Root Cause: This is a common issue resulting from incomplete di-iodination. The first iodination step is typically faster than the second.
-
Recommended Action:
-
Increase Reagent/Reaction Time: A slight excess of the iodinating reagent or an extended reaction time can help drive the reaction to completion. Careful monitoring by TLC or HPLC is crucial to avoid the formation of other byproducts.
-
Purification: Flash column chromatography is an effective method for separating this compound from the mono-iodinated intermediate.
-
Issue 3: ¹H NMR spectrum shows unexpected aromatic signals.
-
Root Cause: The presence of unreacted starting material or the mono-iodinated intermediate will result in a more complex aromatic region in the ¹H NMR spectrum.
-
Recommended Action:
-
Spectral Interpretation: Compare the obtained spectrum with reference spectra (or predicted spectra) for the starting material, mono-iodinated, and di-iodinated products. The symmetry of the di-iodinated product simplifies its aromatic signal to a singlet, whereas the other species will show more complex splitting patterns (doublets or multiplets).
-
Chromatographic Confirmation: Correlate the NMR data with HPLC or TLC results to confirm the identity of the impurities.
-
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound from potential impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: A typical gradient could be 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
| Compound | Expected Retention Time (min) |
| Boc-L-tyrosine | ~ 5-7 |
| Boc-3-iodo-L-tyrosine | ~ 10-12 |
| This compound | ~ 14-16 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and column.
Thin-Layer Chromatography (TLC)
-
Objective: To qualitatively monitor the progress of the iodination reaction.
-
Methodology:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v).[2]
-
Visualization:
-
UV light (254 nm).
-
Staining with iodine vapor.
-
-
| Compound | Expected Rf Value |
| Boc-L-tyrosine | ~ 0.2-0.3 (in Ethyl Acetate/Hexane 1:1) |
| Boc-3-iodo-L-tyrosine | ~ 0.4-0.5 (in Ethyl Acetate/Hexane 1:1) |
| This compound | ~ 0.6-0.7 (in Ethyl Acetate/Hexane 1:1) |
Note: Rf values are approximate and can be influenced by experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the product and identify impurities.
-
Methodology:
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of the deuterated solvent.
-
| Compound | Key ¹H NMR Signals (in DMSO-d₆, δ ppm) |
| Boc-L-tyrosine | ~9.2 (s, 1H, OH), ~7.0 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~4.0 (m, 1H, α-CH), ~2.9, 2.7 (m, 2H, β-CH₂), ~1.3 (s, 9H, Boc)[3] |
| Boc-3-iodo-L-tyrosine | Aromatic region will show a more complex pattern (doublet, doublet of doublets, and a singlet). |
| This compound | ~7.5 (s, 2H, Ar-H), other signals similar to Boc-L-tyrosine. |
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight of the product and impurities.
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is common for these types of molecules.
-
Ionization Mode: Positive ion mode is typical to detect protonated molecules [M+H]⁺.
-
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Boc-L-tyrosine | 281.31 g/mol | 282.1 |
| Boc-3-iodo-L-tyrosine | 407.21 g/mol | 408.0 |
| This compound | 533.10 g/mol | 534.0 |
Note: The fragmentation pattern of this compound in ESI-MS/MS would likely involve the loss of the Boc group (-100 Da) and the carboxylic acid group (-45 Da).
Visualizations
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting logic for impurity detection.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-3,5-diiodo-L-tyrosine vs. Fmoc-3,5-diiodo-L-tyrosine
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing the specialized amino acid 3,5-diiodo-L-tyrosine, the choice of Nα-protecting group strategy is a critical determinant of success. This guide provides an objective, data-supported comparison of the two primary methodologies: the acid-labile tert-Butoxycarbonyl (Boc) group and the base-labile 9-Fluorenylmethyloxycarbonyl (Fmoc) group.
The incorporation of 3,5-diiodo-L-tyrosine into peptide sequences is of significant interest for various applications, including the development of radiolabeled peptides for imaging and therapeutic purposes, as well as in studies of thyroid hormone analogs.[1][2][3] The selection of the appropriate protecting group strategy—Boc or Fmoc—profoundly influences the efficiency of peptide assembly, the purity of the crude product, and the overall yield.
The fundamental distinction between these two approaches lies in their orthogonal deprotection chemistries. The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, most commonly piperidine.[4][5] This difference dictates the choice of side-chain protecting groups and the final cleavage conditions, impacting the entire synthetic workflow.
Performance Comparison: A Tale of Two Strategies
While direct comparative studies for Boc-3,5-diiodo-L-tyrosine and Fmoc-3,5-diiodo-L-tyrosine are not extensively documented, we can extrapolate from the well-established performance of Boc and Fmoc strategies with other modified amino acids to draw meaningful comparisons. The milder reaction conditions associated with the Fmoc strategy often translate to higher crude peptide yields and purity, particularly for complex or modified peptides.[4]
Table 1: Representative Performance Comparison of Boc vs. Fmoc Strategies in Modified Peptide Synthesis
| Performance Metric | Boc Strategy (e.g., this compound) | Fmoc Strategy (e.g., Fmoc-3,5-diiodo-L-tyrosine) | Key Considerations |
| Crude Peptide Yield | ~60-70% | ~75-85% | Milder Fmoc deprotection steps can minimize peptide chain loss during synthesis.[6] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The gentler conditions of Fmoc-SPPS typically result in fewer side reactions.[4] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to better recovery of the final product.[4] |
| Overall Synthesis Time | Longer | Shorter | In situ neutralization protocols often used in Boc-SPPS can be more time-consuming.[6] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a generalized framework for the manual solid-phase synthesis of a peptide containing 3,5-diiodo-L-tyrosine using both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for incorporating this compound into a peptide chain on a Merrifield resin.
-
Resin Preparation and First Amino Acid Attachment: Swell the Merrifield resin in dichloromethane (DCM) for 1 hour. Attach the C-terminal amino acid to the resin.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 equivalents) with a suitable coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours. Due to the steric bulk of the diiodo-tyrosine, a longer coupling time or a double coupling may be necessary.
-
Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling cycle, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol details the incorporation of Fmoc-3,5-diiodo-L-tyrosine into a peptide sequence, typically on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes to remove the Fmoc group.[7]
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-3,5-diiodo-L-tyrosine:
-
In a separate vessel, pre-activate Fmoc-3,5-diiodo-L-tyrosine (3 equivalents) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours. A longer coupling time or double coupling might be beneficial due to the bulky nature of the di-iodinated tyrosine.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection: After the final coupling and Fmoc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail (e.g., TFA/triisopropylsilane/water).[8]
-
Purification: Purify the crude peptide by RP-HPLC.
Potential Side Reactions and Mitigation Strategies
The synthesis of peptides containing 3,5-diiodo-L-tyrosine can be susceptible to side reactions common to both Boc and Fmoc strategies, as well as those specific to the iodinated residue.
Table 2: Common Side Reactions and Mitigation Approaches
| Side Reaction | Description | Applicable Strategy | Mitigation Strategy |
| Incomplete Coupling | Steric hindrance from the bulky diiodo-tyrosine can lead to incomplete coupling, resulting in deletion sequences. | Both | Use a more potent coupling reagent (e.g., HATU), increase coupling time, or perform a double coupling.[9] |
| Racemization | Loss of stereochemical integrity at the α-carbon during activation and coupling. | Both | Additives like HOBt or HOAt can suppress racemization. Fmoc chemistry generally shows lower racemization rates.[] |
| Di-iodination of other Tyrosine Residues | If the synthesis involves unprotected tyrosine residues, unintended iodination can occur if iodine is present. | Both | Ensure complete protection of all tyrosine side chains where iodination is not desired. |
| Alkylation of Tryptophan | During the final acid cleavage in Boc-SPPS, reactive carbocations can alkylate tryptophan residues. | Boc | Use scavengers in the cleavage cocktail (e.g., thioanisole, p-cresol). |
| Aspartimide Formation | Cyclization of aspartic acid residues, particularly during Fmoc deprotection. | Fmoc | Add HOBt to the deprotection solution or use specialized protecting groups for aspartic acid. |
The Role of Iodinated Tyrosine in Biological Signaling
3,5-diiodo-L-tyrosine is a crucial intermediate in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). These hormones play a pivotal role in regulating metabolism, growth, and development. The synthesis of peptides containing 3,5-diiodo-L-tyrosine is therefore highly relevant to research in endocrinology and the development of novel therapeutics targeting the thyroid hormone signaling pathway.
The thyroid hormone signaling cascade is initiated in the hypothalamus, which releases thyrotropin-releasing hormone (TRH).[11] TRH stimulates the anterior pituitary to secrete thyroid-stimulating hormone (TSH). TSH then acts on the thyroid gland to promote the iodination of tyrosine residues within the thyroglobulin protein, forming mono- and di-iodotyrosine, which are subsequently coupled to form T3 and T4.[12][13] These hormones are released into the bloodstream and enter target cells via transporter proteins.[14] Inside the cell, T3 binds to nuclear thyroid hormone receptors (TRs), which then form a heterodimer with the retinoid X receptor (RXR).[15] This complex binds to thyroid hormone response elements (TREs) on the DNA, thereby regulating the transcription of target genes and exerting a wide range of metabolic effects.[11][15]
Conclusion: Making the Right Choice for Your Synthesis
The decision between this compound and Fmoc-3,5-diiodo-L-tyrosine hinges on the specific requirements of the target peptide and the available resources.
-
Fmoc-3,5-diiodo-L-tyrosine is generally the preferred choice for the synthesis of complex peptides containing this modified amino acid. The milder deprotection conditions lead to higher crude purity and yield, simplifying downstream purification efforts and often resulting in a shorter overall synthesis time.[4][6] Its compatibility with a wide range of acid-labile side-chain protecting groups offers greater flexibility in peptide design.
-
This compound , while representing a more traditional and robust methodology, involves harsher acidic conditions for deprotection. This can be detrimental to sensitive peptide sequences. However, for simpler peptides or when specialized HF cleavage apparatus is readily available, the Boc strategy remains a viable option.
Ultimately, a thorough understanding of the chemical principles underlying each strategy, coupled with careful optimization of coupling and deprotection steps, is paramount to the successful synthesis of high-purity peptides incorporating 3,5-diiodo-L-tyrosine.
References
- 1. Tyrosine bioconjugation with hypervalent iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. JCI - Mechanisms of thyroid hormone action [jci.org]
- 13. caringsunshine.com [caringsunshine.com]
- 14. Thyroid hormone signaling pathway | Affinity Biosciences [affbiotech.com]
- 15. Thyroid hormone receptor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Boc and Fmoc Protecting Group Strategies for the Synthesis of Iodinated Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of iodinated amino acids into peptides is a critical strategy in the development of radiolabeled therapeutics, diagnostic agents, and as probes for studying biological systems. The success of synthesizing these specialized peptides is highly dependent on the chosen solid-phase peptide synthesis (SPPS) strategy. The two most prevalent methods, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), offer distinct advantages and disadvantages, particularly concerning the stability of the fragile carbon-iodine bond. This guide provides an objective comparison of these two strategies, supported by available data and established chemical principles, to aid researchers in making an informed decision for their specific application.
Core Chemical Differences and Their Implications
The fundamental difference between Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, usually a solution of piperidine in a polar aprotic solvent.[] This dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage conditions.
Stability of Iodinated Amino Acids: A Critical Comparison
The primary concern when synthesizing peptides containing iodinated amino acids, particularly iodinated tyrosine, is the stability of the carbon-iodine (C-I) bond. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic substitution, and the C-I bond can be cleaved under certain chemical conditions.
Boc Strategy: The Challenge of Acidic Conditions
The repetitive use of strong acid (TFA) for Boc group removal and the harsh acidic conditions required for final cleavage from the resin (e.g., anhydrous hydrogen fluoride, HF) pose a significant risk to the integrity of iodinated amino acids.[2]
-
De-iodination: Studies have shown that strong acid hydrolysis can be "totally destructive to mono- and diiodotyrosine".[3] The acidic environment can lead to protonation of the aromatic ring, facilitating the loss of the iodine substituent.
-
Alkylation Side Reactions: During Boc deprotection, reactive tert-butyl cations are generated. These electrophiles can attack the electron-rich ring of tyrosine, leading to undesired alkylation byproducts.[4] While scavengers are used to mitigate this, the risk remains.
Fmoc Strategy: The Advantage of Mild Basic Deprotection
The Fmoc strategy offers a significantly milder approach for the synthesis of peptides containing sensitive residues.
-
Enhanced Stability: The use of a mild base, such as 20% piperidine in DMF, for Nα-deprotection is generally compatible with the C-I bond of iodinated tyrosines. Base hydrolysis has been shown to allow for "excellent recovery" of iodinated tyrosine derivatives.[3]
-
Reduced Side Reactions: The final cleavage in Fmoc SPPS is typically performed with a cocktail of TFA and scavengers, which is less harsh than the HF cleavage often employed in Boc synthesis.[5] This reduces the likelihood of de-iodination and other acid-catalyzed side reactions. However, it is important to note that even with Fmoc, challenges can arise. The commercially available Fmoc-3-iodo-Tyr is often unprotected at the side-chain, which can lead to a variety of side products during synthesis.[6]
Data Presentation: A Comparative Overview
| Feature | Boc Strategy | Fmoc Strategy | Rationale & Implications for Iodinated Peptides |
| Nα-Deprotection | 25-50% TFA in DCM[4] | 20% Piperidine in DMF[5] | Fmoc is favored. The harsh acidic conditions of Boc deprotection pose a high risk of de-iodination. |
| Side-Chain Protection | Typically Benzyl-based (Bzl) | Typically tert-Butyl-based (tBu)[] | The choice is dictated by the Nα-protecting group's lability. |
| Final Cleavage | Anhydrous HF or TFMSA[2] | 95% TFA with scavengers[5] | Fmoc is significantly milder. The highly corrosive and acidic nature of HF is likely to cleave the C-I bond. |
| Key Side Reactions for Iodinated Residues | De-iodination, Ring Alkylation[4] | Potential for side-chain reactions if unprotected.[6] | The acidic environment in Boc SPPS is the primary driver of side reactions involving the iodinated aromatic ring. |
| Expected Purity/Yield of Iodinated Peptides | Potentially lower due to degradation and side reactions. | Generally higher due to milder conditions. | The stability of the iodinated residue throughout the synthesis is paramount for achieving high purity and yield. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis of iodinated peptides. Below are generalized protocols for single coupling cycles in both Boc and Fmoc SPPS.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of amino acid addition using the Boc strategy.
Materials:
-
Peptide-resin
-
Boc-protected amino acid (e.g., Boc-Tyr(I)-OH)
-
Coupling Reagent (e.g., HBTU) and activator base (e.g., DIPEA)
-
Deprotection Solution: 50% (v/v) TFA in DCM
-
Neutralization Solution: 10% (v/v) DIPEA in DCM
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes and drain.
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (3x), IPA (3x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIPEA in DCM (2x for 2 minutes each).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF. Add DIPEA (6 eq.).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single coupling cycle using the Fmoc strategy.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acid (e.g., Fmoc-Tyr(I)-OH)
-
Coupling Reagent (e.g., HBTU) and activator base (e.g., DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes and drain.
-
Add fresh 20% piperidine in DMF and agitate for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-4 eq.) with HBTU (3-4 eq.) and DIPEA (6-8 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage and Deprotection (Fmoc Strategy)
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.
-
Dry the crude peptide under vacuum.
Protocol 4: Purification by RP-HPLC
The crude iodinated peptide should be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[7][8]
Materials:
-
Crude peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Chromatography: Inject the dissolved peptide onto an equilibrated C18 column. Elute the peptide using a linear gradient of Solvent B (e.g., 10% to 60% over 60 minutes).
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions containing the desired peptide.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.
Visualizing the Workflow and Key Relationships
SPPS Workflow Comparison
Caption: Comparative workflow of Boc and Fmoc solid-phase peptide synthesis.
Iodinated Amino Acids in Signaling
Iodinated amino acids, particularly mono- and di-iodotyrosine (MIT and DIT), are precursors to thyroid hormones, which play a crucial role in regulating metabolism and development.
References
- 2. chempep.com [chempep.com]
- 3. Analysis of fluorine and iodine derivatives of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
A Comparative Guide to Halogenated Tyrosine and Phenylalanine Analogs for Peptide Modification
For researchers, scientists, and drug development professionals, the site-specific modification of peptides is a critical tool for enhancing their therapeutic properties. Boc-3,5-diiodo-L-tyrosine has traditionally been a key building block for introducing iodine into peptides, enabling applications such as radiolabeling and structure-activity relationship (SAR) studies. However, a range of alternative halogenated amino acids offers distinct advantages in terms of chemical diversity, stability, and biological activity. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform the selection of the most suitable building block for your research needs.
Executive Summary
This guide explores alternatives to this compound, focusing on other halogenated tyrosine and phenylalanine derivatives. These alternatives provide a spectrum of options for fine-tuning peptide characteristics. Key considerations for selecting an appropriate analog include the desired halogen, the impact of the modification on peptide structure and function, and the specific requirements of the synthetic strategy. While direct head-to-head comparative data on synthetic performance is often sequence-dependent, this guide consolidates available information to facilitate an informed decision.
Alternatives to this compound
The primary alternatives can be categorized into two main groups: other halogenated tyrosines and halogenated phenylalanines.
Halogenated Tyrosine Derivatives
These analogs retain the phenolic hydroxyl group of tyrosine, which can be crucial for biological activity.
-
Boc-3,5-dibromo-L-tyrosine: A widely used alternative, this compound serves as a key building block for peptides requiring brominated tyrosine residues.[1] The bromine atoms enhance reactivity and can be used as handles for further functionalization.[1][2]
-
Boc-3-chloro-L-tyrosine: This analog allows for the introduction of chlorine into peptide sequences, which can significantly alter biological activity and improve binding affinity to target receptors.
Halogenated Phenylalanine Derivatives
These analogs replace the hydroxyl group of tyrosine with a halogen, which can influence the peptide's hydrophobicity and electronic properties.
-
Boc-p-iodo-L-phenylalanine: A valuable tool for incorporating iodine into peptides, particularly for radiolabeling in imaging studies.[3]
-
Boc-p-bromo-L-phenylalanine: The bromine atom in this derivative provides a handle for further chemical modifications, such as Suzuki or Sonogashira couplings, enabling the creation of complex peptidomimetics.[2]
-
Boc-p-chloro-L-phenylalanine: This analog is used to introduce chlorine, which can influence the peptide's conformation and binding affinity.
Performance Comparison
The choice of a halogenated amino acid can impact various aspects of peptide synthesis and the properties of the final peptide.
| Parameter | This compound | Boc-3,5-dibromo-L-tyrosine | Boc-p-iodo-L-phenylalanine | General Observations and Considerations |
| Primary Application | Radioiodination, SAR studies | Introducing bromo-tyrosine for structural diversity and further functionalization | Radioiodination, cross-coupling reactions | The choice of halogen influences the type of subsequent modifications possible. |
| Impact on Peptide Structure | Can increase intramolecular interactions through halogen bonding, potentially leading to more ordered structures.[4][5] | Similar to diiodo-tyrosine, can influence peptide conformation. | Can impact peptide folding and stability. | Halogenation generally increases hydrophobicity and can affect aggregation properties.[4][5] |
| Biological Activity | Iodination can enhance enzymatic cleavage by MMP-9.[4][5] | Can modulate receptor binding affinity. | Can be used to probe peptide-receptor interactions. | The effect of halogenation is highly dependent on the specific peptide and its biological target. |
| Synthetic Performance | Standard Boc-SPPS protocols are applicable. | Incorporated using standard Boc-SPPS coupling reagents.[1] | Can be incorporated into peptides using standard solid-phase methods.[3] | Coupling efficiency and cleavage yields are sequence-dependent. Optimization of coupling times may be necessary for these bulky amino acids. |
| Stability | The C-I bond can be cleaved under certain conditions. | Generally stable under SPPS conditions. | The C-I bond is susceptible to cleavage. | Halogenated aromatic rings are generally stable to the acidic conditions of Boc deprotection (TFA) and final cleavage (HF).[6] |
Experimental Protocols
The following are generalized protocols for the incorporation of halogenated amino acids using Boc-Solid Phase Peptide Synthesis (SPPS). Specific reaction times and reagent equivalents may need to be optimized based on the peptide sequence and the specific amino acid derivative.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide) in dichloromethane (DCM).[7]
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes to remove the N-terminal Boc protecting group.[7][8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.[7]
-
Coupling: Couple the next Boc-protected amino acid (including the halogenated analog) using a suitable activating agent such as HBTU/HOBt or DCC/HOBt in DMF or a DCM/DMF mixture.[9] Monitor the reaction for completion using a qualitative method like the Kaiser test.[9]
-
Washing: Thoroughly wash the resin with DCM and DMF to remove excess reagents and byproducts.
General workflow for Boc-Solid Phase Peptide Synthesis.
Final Cleavage and Deprotection
After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed.
-
HF Cleavage: This is a standard method for Boc-SPPS. The peptide-resin is treated with anhydrous hydrogen fluoride (HF), typically with scavengers like anisole or p-cresol, to cleave the peptide from the resin and remove benzyl-based side-chain protecting groups. This procedure requires specialized equipment due to the hazardous nature of HF.[10]
-
TFMSA Cleavage: Trifluoromethanesulfonic acid (TFMSA) can be used as an alternative to HF and does not require specialized apparatus.[8]
Final cleavage and deprotection workflow.
Applications and Signaling Pathways
Halogenated amino acids are valuable tools for studying peptide-protein interactions and signaling pathways.
Opioid Peptides and G-Protein Coupled Receptor (GPCR) Signaling
Opioid peptides, such as enkephalins and dermorphins, mediate their analgesic effects by binding to G-protein coupled receptors (GPCRs) like the mu-opioid receptor (MOR). The introduction of halogenated amino acids can significantly alter the binding affinity and selectivity of these peptides.
The binding of an opioid agonist to the MOR initiates a signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This causes the dissociation of the Gα(GTP) and Gβγ subunits, which then modulate the activity of downstream effectors, such as adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent cellular responses.
Opioid peptide signaling through a G-protein coupled receptor.
MMP-9 Substrates and Extracellular Matrix Remodeling
Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix (ECM), a process crucial in both normal physiology and diseases like cancer.[1][11] The activity of MMP-9 is tightly regulated, and it is initially secreted as an inactive zymogen, proMMP-9.[1] Activation of proMMP-9 can be triggered by other proteases, such as MMP-3 or plasmin.[1] Once activated, MMP-9 can cleave various components of the ECM, including collagen.
Peptides containing halogenated tyrosine residues have been shown to be effective substrates for MMP-9, with iodination potentially increasing the rate of hydrolysis.[4][5] This makes them valuable tools for developing diagnostic probes and studying MMP-9 activity.
MMP-9 activation and substrate cleavage pathway.
Conclusion
The selection of a halogenated amino acid for peptide modification is a strategic decision that can significantly impact the properties and applications of the final peptide. While this compound remains a valuable tool, the alternatives presented in this guide, including brominated and chlorinated tyrosines, as well as halogenated phenylalanines, offer a broader palette for chemical biologists and medicinal chemists. By carefully considering the desired properties and utilizing the provided protocols, researchers can effectively incorporate these non-natural amino acids to develop novel peptides with enhanced stability, tailored biological activity, and diverse functionalities.
References
- 1. Matrix-metalloproteinase-9 is cleaved and activated by Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of peptide labelled with p-iodophenylalanine which corresponds to the first amphipathic region of apolipoprotein C-I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opioid peptides: synthesis and biological properties of [(Nγ-glucosyl,Nγ-methoxy)-α,γ-diamino-(S)-butanoyl]4-deltorphin-1-neoglycopeptide and related analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Radiolabeling Precursors: Boc-3,5-diiodo-L-tyrosine vs. Boc-3-iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the realm of radiopharmaceutical development and molecular imaging, the choice of precursor for radioiodination is a critical determinant of the final product's efficacy and performance. Among the array of available options, Boc-protected iodinated tyrosine derivatives serve as fundamental building blocks for introducing radioiodine into peptides and other biomolecules. This guide provides an objective comparison of two such key precursors: Boc-3,5-diiodo-L-tyrosine and Boc-3-iodo-L-tyrosine , supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific application.
At a Glance: Key Performance Indicators
The selection between a di-iodinated and a mono-iodinated precursor hinges on the desired specific activity, potential for by-product formation, and the tolerance of the target molecule to iodination. While direct comparative studies are limited, the existing literature provides valuable insights into the performance of molecules derived from these precursors.
| Performance Metric | This compound Derivative | Boc-3-iodo-L-tyrosine Derivative | Key Considerations |
| Radiochemical Yield (RCY) | Reported as 51-78% for a cyclic tyrosine analog derived from 3,5-diiodo-tyrosine.[1] | Data not explicitly available for a direct comparison. | The yield can be highly dependent on the specific peptide sequence, reaction conditions, and purification method. |
| Radiochemical Purity (RCP) | >98% for a cyclic tyrosine analog derived from 3,5-diiodo-tyrosine.[1] | Data not explicitly available for a direct comparison. | High purity is crucial to minimize off-target effects and ensure accurate imaging or therapeutic delivery. |
| Molar Activity (Am) | >1.5–2.9 GBq/µmol for a cyclic tyrosine analog derived from 3,5-diiodo-tyrosine.[1] | Data not explicitly available for a direct comparison. | Higher molar activity is often desirable for imaging applications to achieve a strong signal with a minimal amount of the radiolabeled compound. |
| In Vitro/In Vivo Stability | Generally, radioiodinated compounds can be susceptible to in vivo deiodination.[2] | The stability of the carbon-iodine bond is a critical factor for in vivo applications. | The specific chemical environment within the final molecule and the method of radioiodination can influence stability. |
| Potential for Di-iodination | Not applicable as both positions are already occupied by stable iodine. | When starting with a mono-iodinated precursor, there is a potential for the introduction of a second radioiodine atom, leading to a di-iodinated product.[2] | The formation of di-iodinated species can be controlled by adjusting the stoichiometry of the reagents.[2] |
Delving Deeper: A Comparative Analysis
This compound: This precursor offers the distinct advantage of pre-defined sites for radioiodine incorporation via isotopic exchange. With both ortho positions on the phenolic ring occupied by stable iodine, radioiodination proceeds by replacing one of these atoms with a radioisotope of iodine. This approach can potentially lead to higher specific activity and avoids the formation of a heterogeneous product mixture that could arise from the radioiodination of a non-iodinated tyrosine residue, where both mono- and di-iodinated species can be formed.[2] However, the presence of two iodine atoms in the final molecule may have a more significant impact on its biological activity and pharmacokinetics compared to a mono-iodinated analog.
Boc-3-iodo-L-tyrosine: Utilizing a mono-iodinated precursor provides a single site for radioiodination, which can be advantageous when precise control over the final structure is paramount and the introduction of a second iodine atom is undesirable. This can be particularly important for peptides where the addition of a second large halogen atom could sterically hinder receptor binding or alter the molecule's conformation. However, as mentioned, there is a possibility of di-iodination occurring, which would necessitate careful optimization of the reaction conditions and potentially more rigorous purification steps to isolate the desired mono-radioiodinated product.[2]
Experimental Protocols: A General Guideline for Radioiodination
The following protocol provides a general framework for the radioiodination of a peptide using either this compound or Boc-3-iodo-L-tyrosine that has been incorporated into the peptide sequence. This protocol is based on established methods for direct electrophilic radioiodination.[2]
Materials:
-
Peptide containing either this compound or Boc-3-iodo-L-tyrosine
-
Sodium [¹²⁵I]iodide (or other suitable radioiodine isotope)
-
Chloramine-T or Iodogen as an oxidizing agent
-
Sodium metabisulfite (quenching agent)
-
Phosphate buffer (pH 7.0-7.5)
-
Solvent for peptide (e.g., water, DMSO/water mixture)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification
-
High-Performance Liquid Chromatography (HPLC) system for analysis and purification
Procedure:
-
Preparation:
-
Dissolve the peptide in the appropriate solvent to a final concentration of 1 mg/mL.
-
Prepare a fresh solution of Chloramine-T (1 mg/mL in phosphate buffer) or coat a reaction vial with Iodogen (100 µg).
-
-
Radioiodination Reaction:
-
To the reaction vial, add the peptide solution (e.g., 10 µL).
-
Add the sodium [¹²⁵I]iodide solution (e.g., 5-10 µL, corresponding to the desired activity).
-
Initiate the reaction by adding the Chloramine-T solution (e.g., 10 µL) or by conducting the reaction in the Iodogen-coated vial.
-
Allow the reaction to proceed at room temperature for 5-15 minutes with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding an excess of sodium metabisulfite solution (e.g., 50 µL of a 2 mg/mL solution).
-
-
Purification:
-
SPE Purification (Initial):
-
Condition a C18 SPE cartridge with ethanol and then with water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water to remove unreacted iodide and other hydrophilic impurities.
-
Elute the radiolabeled peptide with an ethanol/water mixture.
-
-
HPLC Purification (Final):
-
Inject the eluted fraction from the SPE purification onto a reverse-phase HPLC column.
-
Use a suitable gradient of water/acetonitrile containing 0.1% trifluoroacetic acid to separate the radiolabeled peptide from unlabeled peptide and other impurities.
-
Collect the fraction corresponding to the radiolabeled product.
-
-
-
Quality Control:
-
Analyze the purity of the final product using analytical HPLC with a radioactivity detector.
-
Determine the radiochemical yield by comparing the activity of the purified product to the initial activity used.
-
The specific activity can be calculated based on the amount of peptide and the incorporated radioactivity.
-
Visualizing the Workflow
Caption: A generalized workflow for the radioiodination of peptides.
Conclusion
The choice between this compound and Boc-3-iodo-L-tyrosine as a precursor for radiolabeling is a strategic one that should be guided by the specific requirements of the final radiopharmaceutical.
-
This compound is a strong candidate when high specific activity is a primary goal and the potential impact of a di-iodinated moiety on biological function has been assessed. It offers a more direct route to a di-iodinated product, potentially simplifying purification.
-
Boc-3-iodo-L-tyrosine is preferable when precise control over a mono-iodinated final product is critical to preserve biological activity. However, researchers must be prepared to optimize reaction conditions to minimize the formation of di-iodinated by-products.
Ultimately, the optimal choice will depend on a careful evaluation of the trade-offs between synthetic ease, desired product characteristics, and the biological context of the target molecule. This guide provides a foundational understanding to inform this critical decision-making process in the development of novel radiolabeled compounds.
References
Comparative Analysis of Halogenated Tyrosine Derivatives: A Guide for Researchers
Halogenated tyrosine derivatives represent a diverse class of molecules with significant roles in biological systems and substantial potential in drug development and research. These compounds, where one or more hydrogen atoms on the tyrosine scaffold are replaced by a halogen (iodine, bromine, chlorine, or fluorine), exhibit a wide range of physicochemical and biological properties. This guide provides a comparative analysis of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Data Presentation: A Comparative Overview
The introduction of different halogens to the tyrosine ring alters key properties such as acidity (pKa), hydrophobicity, and molecular volume, which in turn dictates their biological activity.[1]
Table 1: Physicochemical Properties of Selected Halogenated Tyrosine Derivatives
| Derivative | Molar Mass ( g/mol ) | Side-Chain pKa | Molecular Formula | Key Characteristics |
| L-Tyrosine | 181.19 | 9.9[1] | C₉H₁₁NO₃ | Canonical amino acid |
| 3-Iodotyrosine (MIT) | 307.08[2][3] | 8.3[1] | C₉H₁₀INO₃ | Thyroid hormone precursor; Tyrosine hydroxylase inhibitor[2][4] |
| 3,5-Diiodotyrosine (DIT) | 432.98[5] | ~6.5 | C₉H₉I₂NO₃ | Key precursor for thyroxine (T4)[5] |
| 3-Bromotyrosine | 260.09 | - | C₉H₁₀BrNO₃ | Marker of eosinophil-mediated inflammation[6] |
| 3-Chlorotyrosine | 215.64 | - | C₉H₁₀ClNO₃ | Biomarker for myeloperoxidase-induced oxidative stress[1] |
| 3-Fluorotyrosine | 199.18[7] | - | C₉H₁₀FNO₃ | Used in protein engineering and as a research tool[8][9] |
| O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | ~214.2 | - | C₁₁H₁₄¹⁸FNO₃ | PET tracer for imaging amino acid transport in tumors[10][11] |
Table 2: Biological Activity and Applications of Halogenated Tyrosine Derivatives
| Derivative | Primary Biological Role / Activity | Key Applications | Mechanism of Action |
| 3-Iodotyrosine (MIT) | Intermediate in thyroid hormone synthesis.[2][12] | Research tool for studying dopamine pathways and Parkinson's disease.[4][13] | Reversible inhibitor of tyrosine hydroxylase (Ki = 0.39 µM), blocking catecholamine synthesis.[2][4][13] |
| 3,5-Diiodotyrosine (DIT) | Precursor to thyroid hormones T3 and T4.[5][14] | Studied for its role in thyroid physiology and disorders. | Two DIT molecules are coupled by thyroid peroxidase to form thyroxine (T4).[5] |
| Bromotyrosine Derivatives | Natural products with diverse bioactivity.[15][16] | Potential leads for anticancer, antimicrobial, and antiviral drugs.[16][17] | Varies by compound; many exhibit cytotoxicity against cancer cell lines.[17] |
| 3-Chlorotyrosine | Marker of inflammation and oxidative damage.[1] | Clinical biomarker for diseases involving inflammation.[18] | Formed via the reaction of hypochlorous acid (from myeloperoxidase) with tyrosine residues.[1] |
| Fluorotyrosine Derivatives | Probes for protein structure and function; PET imaging agents. | Drug discovery (improving pharmacokinetics), diagnostic imaging.[19][20] | ¹⁸F-labeled derivatives are taken up by transporters (e.g., LAT1) upregulated in cancer cells.[10][21] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes involving these derivatives is crucial for understanding their function and application.
Thyroid Hormone Synthesis Pathway
The synthesis of thyroid hormones is a fundamental biological process where iodinated tyrosines are essential intermediates.[22] Tyrosine residues within the thyroglobulin protein are iodinated by thyroid peroxidase to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).[12][14] These are then coupled to create the active hormones T3 (from one MIT and one DIT) and T4 (from two DIT molecules).[5][14]
Caption: Iodination of tyrosine and coupling of iodotyrosines to form thyroid hormones T3 and T4.
Inhibition of Catecholamine Synthesis
3-Iodotyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines like dopamine.[2][13] This inhibitory action makes it a valuable tool for studying dopamine depletion and its effects on the nervous system.[13]
Caption: 3-Iodotyrosine blocks the conversion of L-Tyrosine to L-DOPA by inhibiting tyrosine hydroxylase.
General Experimental Workflow
The investigation of halogenated tyrosine derivatives often follows a multi-step process, from initial characterization to in vivo analysis. This workflow ensures a comprehensive evaluation of a derivative's properties and potential applications.
Caption: A typical workflow for the evaluation of novel halogenated tyrosine derivatives.
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of comparative analysis. Below is a representative methodology for a key experiment in this field.
Protocol: Cellular Uptake and Transport Inhibition Assay
This protocol is designed to investigate the mechanism and kinetics of a halogenated tyrosine derivative's uptake into cells, using a radiolabeled tracer like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (L-[¹⁸F]FET) as an example.[10][11]
Objective: To determine the cellular uptake kinetics and identify the amino acid transporters involved in the uptake of the test derivative.
Materials:
-
Human cancer cell line (e.g., SW 707 colon carcinoma cells).[10]
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Radiolabeled tracer (e.g., L-[¹⁸F]FET).
-
Unlabeled test derivative and known transport inhibitors (e.g., 2-amino-2-norbornane-carboxylic acid (BCH) for system L).[10]
-
Phosphate-buffered saline (PBS).
-
Scintillation counter or gamma counter.
-
24-well cell culture plates.
Procedure:
-
Cell Culture:
-
Plate cells (e.g., SW 707) in 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Uptake Assay:
-
On the day of the experiment, wash the cells twice with pre-warmed PBS.
-
Add 500 µL of incubation medium (e.g., PBS or serum-free medium) containing the radiolabeled tracer (e.g., L-[¹⁸F]FET at a known concentration) to each well.
-
Incubate for various time points (e.g., 2, 5, 10, 30, 60 minutes) at 37°C to determine uptake kinetics.[10]
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
-
Inhibition Assay:
-
To identify the transporter, pre-incubate the cells for 15 minutes with a high concentration (e.g., 1-10 mM) of a specific transport inhibitor (like BCH for system L) or the unlabeled test derivative.[10][11]
-
Following pre-incubation, add the radiolabeled tracer (in the continued presence of the inhibitor) and incubate for a fixed time point (e.g., 5 minutes, within the initial linear uptake phase).
-
Stop the reaction and wash as described above.
-
-
Cell Lysis and Counting:
-
Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials.
-
Measure the radioactivity using a gamma counter.
-
In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the radioactivity counts.
-
-
Data Analysis:
-
Calculate the uptake as counts per minute (CPM) per milligram of protein.
-
Plot the uptake over time to determine the kinetics.
-
For inhibition studies, express the uptake in the presence of an inhibitor as a percentage of the control uptake (no inhibitor). This will reveal the contribution of specific transporters (like system L) to the overall uptake of the derivative.[10]
-
This comprehensive approach, combining structured data presentation, clear visualizations of mechanisms, and detailed experimental protocols, provides a robust framework for the comparative analysis of halogenated tyrosine derivatives, empowering researchers to make informed decisions in their scientific endeavors.
References
- 1. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 3. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Diiodotyrosine - Wikipedia [en.wikipedia.org]
- 6. The metabolism and de-bromination of bromotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-fluoro-DL-tyrosine | C9H10FNO3 | CID 92100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of transport mechanism and uptake kinetics of O-(2-[18F]fluoroethyl)-L-tyrosine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. fiveable.me [fiveable.me]
- 13. nbinno.com [nbinno.com]
- 14. Thyroid hormones - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. publications.tno.nl [publications.tno.nl]
- 19. Improved pharmacological properties of nitrotyrosine drug via fluorination: A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmacyjournal.org [pharmacyjournal.org]
- 21. researchgate.net [researchgate.net]
- 22. caringsunshine.com [caringsunshine.com]
Validating Boc-3,5-diiodo-L-tyrosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient incorporation of non-natural amino acids like Boc-3,5-diiodo-L-tyrosine is paramount for advancing protein engineering, drug discovery, and molecular imaging. Robust analytical validation is critical to confirm the fidelity and efficiency of this incorporation. This guide provides an objective comparison of mass spectrometry—the gold standard for this application—with alternative validation techniques, supported by experimental data and detailed protocols.
Mass spectrometry (MS) has emerged as the most powerful and versatile tool for the characterization of proteins containing non-natural amino acids.[1] Its high sensitivity, specificity, and ability to provide detailed sequence information make it ideal for confirming the precise location and extent of incorporation. This guide will delve into the nuances of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for this purpose and compare its performance with established biochemical methods.
Performance Comparison of Validation Methods
The choice of a validation method depends on various factors, including the required level of detail, available instrumentation, and the specific research question. While mass spectrometry offers the most comprehensive analysis, other techniques can provide valuable, albeit less detailed, information.
| Feature | Mass Spectrometry (LC-MS/MS) | Western Blotting | Autoradiography (with 125I) |
| Specificity | Very High (identifies specific mass shift) | High (antibody-dependent) | High (detects radioisotope) |
| Sensitivity | High (femtomole to attomole range) | Moderate (picogram to nanogram range) | Very High (dependent on specific activity) |
| Quantitative Accuracy | High (with stable isotope labeling) | Semi-quantitative to quantitative | Quantitative |
| Information Provided | Incorporation site, efficiency, protein ID | Protein presence and relative amount | Overall incorporation level |
| Throughput | Moderate to High | High | Low to Moderate |
| Instrumentation Cost | High | Low | Moderate |
| Expertise Required | High | Moderate | Moderate |
Mass Spectrometry: The Definitive Validation Approach
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides unambiguous evidence of this compound incorporation. The workflow involves the enzymatic digestion of the protein of interest, followed by chromatographic separation of the resulting peptides and their analysis by mass spectrometry. The presence of the di-iodinated tyrosine residue results in a characteristic mass shift in the peptide, which is readily detectable.
Experimental Protocol: LC-MS/MS Validation
-
Protein Digestion: The protein containing this compound is denatured, reduced, and alkylated. It is then digested with a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.
-
LC Separation: The peptide mixture is separated using reverse-phase liquid chromatography, which separates peptides based on their hydrophobicity.
-
MS Analysis: The eluted peptides are ionized, typically by electrospray ionization (ESI), and introduced into the mass spectrometer. A full MS scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
MS/MS Fragmentation: Peptides containing the expected mass shift for this compound incorporation are selected for fragmentation. The resulting fragment ions provide sequence information, confirming the precise location of the non-natural amino acid.
Quantitative Analysis using Stable Isotope Labeling
For accurate quantification of incorporation efficiency, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful technique.[1][2][3] In this approach, cells are grown in media containing either the natural ("light") amino acid or a stable isotope-labeled ("heavy") version of the non-natural amino acid. By comparing the MS signal intensities of the light and heavy peptides, the precise incorporation efficiency can be determined.
Alternative Validation Methods
Western Blotting
Western blotting is a widely used technique to detect the presence of a specific protein. By using an antibody that recognizes an epitope tag on the protein of interest, the expression of the full-length protein containing the non-natural amino acid can be confirmed.
-
Protein Separation: The protein sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein or an epitope tag. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.
-
Signal Detection: The substrate for the enzyme is added, producing a chemiluminescent or colorimetric signal that can be visualized.
References
A Researcher's Guide to Peptide Coupling Reagents for Iodinated Tyrosines: A Performance Comparison
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like iodinated tyrosines into peptide sequences is a critical tool for developing novel therapeutics, diagnostic agents, and research probes. However, the unique properties of iodinated tyrosines, including their steric bulk and altered electronic characteristics, can pose significant challenges during solid-phase peptide synthesis (SPPS). The choice of coupling reagent is paramount to overcoming these hurdles, ensuring high yields, purity, and minimal racemization.
This guide provides an objective comparison of commonly used coupling reagents for the incorporation of iodinated tyrosines. While direct, side-by-side quantitative data for iodinated tyrosines is limited in publicly available literature, this guide leverages performance data from sterically hindered and electron-deficient amino acids as a proxy to provide a comprehensive overview. The principles governing the coupling of these challenging residues are directly applicable to iodinated tyrosines.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is a balancing act between reactivity, cost, and the prevention of side reactions, most notably racemization. The bulky iodine atom on the tyrosine ring increases steric hindrance, making the coupling reaction more challenging.
Quantitative Data Summary for Sterically Hindered Amino Acids (as a proxy for Iodinated Tyrosines)
The following table summarizes the performance of various coupling reagents in terms of crude peptide purity and the degree of racemization observed during the coupling of sterically hindered amino acids. This data serves as a strong indicator of their likely performance with iodinated tyrosines.
| Coupling Reagent | Class | Relative Reactivity | Crude Purity (%) (Hindered Couplings) | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | >90% | Low | High efficiency, fast reaction times, excellent for difficult couplings.[1][2] | Higher cost, potential for side reactions if not used correctly. |
| HBTU | Aminium/Uronium Salt | High | 80-90% | Low to Moderate | Good efficiency, widely used, cost-effective.[2] | Can be less effective than HATU for highly hindered residues. |
| COMU | Aminium/Uronium Salt | Very High | >90% | Very Low | Excellent efficiency, safer (non-explosive byproducts), good solubility.[3][4] | Higher cost. |
| TBTU | Aminium/Uronium Salt | High | 80-90% | Low to Moderate | Similar to HBTU, good for standard couplings. | Less effective for highly hindered couplings compared to HATU/COMU. |
| PyBOP | Phosphonium Salt | High | 85-95% | Low | High efficiency, low racemization. | Byproducts can be difficult to remove. |
| DIC/Additive | Carbodiimide | Moderate | Variable | Additive Dependent | Cost-effective, readily available. | Slower reaction times, potential for side reactions (e.g., urea formation). |
Note: The presented purity percentages are generalized from studies on sterically hindered amino acids and may vary depending on the specific sequence and reaction conditions.
Experimental Protocols
The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. These can be adapted for the coupling of iodinated tyrosines.
General SPPS Cycle:
-
Resin Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.
-
Fmoc-Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling: The protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups are capped, typically with acetic anhydride, to prevent the formation of deletion sequences.
Coupling Protocol using HATU:
-
Activation: In a separate vessel, dissolve the Fmoc-iodinated tyrosine (3 eq.), HATU (2.9 eq.), and a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Pre-activation: Allow the mixture to stand for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours. For sterically hindered residues like iodinated tyrosine, a longer coupling time or a double coupling may be necessary.
-
Monitoring: The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.
Coupling Protocol using HBTU:
-
Activation: In a separate vessel, dissolve the Fmoc-iodinated tyrosine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the solution immediately to the resin and agitate for 2-4 hours.
-
Monitoring: Monitor the reaction progress with the Kaiser test. If the test is positive after the initial coupling time, a second coupling is recommended.
Coupling Protocol using COMU:
-
Activation: In a separate vessel, dissolve the Fmoc-iodinated tyrosine (3 eq.), COMU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activation: A brief pre-activation of 1-2 minutes is typically sufficient.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. COMU is known for its high reactivity and efficiency, often leading to shorter coupling times.[3][4]
Mandatory Visualizations
Thyroid Hormone Synthesis Signaling Pathway
The synthesis of thyroid hormones is a prime biological example of the importance of iodinated tyrosines. The following diagram illustrates this crucial pathway.
Caption: Thyroid hormone synthesis pathway.[5][6][7]
Experimental Workflow for Peptide Coupling in SPPS
The following diagram outlines the general workflow for a single coupling cycle in solid-phase peptide synthesis.
References
A Head-to-Head Comparison: Direct vs. Indirect Radiolabeling of Tyrosine-Containing Peptides
For researchers, scientists, and drug development professionals, the choice of radiolabeling method for tyrosine-containing peptides is a critical decision that profoundly impacts the integrity, biological activity, and in vivo performance of the resulting radiopharmaceutical. This guide provides an objective comparison of direct and indirect radiolabeling strategies, supported by experimental data, to facilitate an informed selection for your specific research needs.
The introduction of a radionuclide into a peptide backbone is a cornerstone of nuclear medicine, enabling sensitive and specific molecular imaging and targeted radiotherapy.[1] Peptides containing tyrosine residues are particularly amenable to radioiodination, a common and well-established labeling technique.[1][2] The two primary approaches for this are direct and indirect radiolabeling, each with distinct advantages and disadvantages.[1]
Direct methods involve the direct electrophilic substitution of a radioisotope, typically iodine, onto the tyrosine residue of the peptide.[2] This is often achieved using oxidizing agents such as Chloramine-T or Iodogen.[1][3] In contrast, indirect methods utilize a prosthetic group, a bifunctional chelating agent, which is first radiolabeled and then conjugated to the peptide, often at a site distant from the biologically active domain.[1]
Performance Comparison: A Data-Driven Analysis
The selection of a radiolabeling strategy hinges on a careful consideration of several key performance metrics, including radiochemical yield, purity, specific activity, and the potential impact on the peptide's biological function. The following tables summarize quantitative data from various studies to provide a comparative overview.
| Method | Oxidizing Agent/Prosthetic Group | Peptide | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| Direct | Chloramine-T | c(RGDyK) | 89 | >95 | [4] |
| Direct | Chloramine-T | β-CIT | 97.40 ± 1.17 | 98.48 ± 0.63 | [5] |
| Direct | Iodogen | β-CIT | 97.81 ± 0.99 | 98.24 ± 0.76 | [5] |
| Direct | Iodogen | Heptapeptide Q164 | ~20 | Not Reported | [2] |
| Indirect | [¹²⁵I]SIB | c(RGDfK) | 30 | >95 | [4] |
| Indirect | [¹²⁵I]SIB | bcRGDpal | 59 | >99 | [1] |
| Indirect | [¹²⁵I]SIB | bcRGDiba | 70 | >99 | [1] |
| Indirect | Bolton-Hunter Reagent | Heptapeptide Q164 | 2 | Not Reported | [2] |
| Indirect | Bolton-Hunter Reagent | JAA-F11 Antibody | 30 | Not Reported | [2] |
Table 1: Comparison of Radiolabeling Efficiency. This table highlights the variability in radiochemical yields depending on the chosen method, reagents, and the specific peptide being labeled.
| Method | Key Advantages | Key Disadvantages |
| Direct (Chloramine-T) | - Fast reaction times (typically 30-60 seconds)[6] - High radiochemical yields achievable (>95%)[5][6] - Soluble in aqueous medium[5] | - Harsh oxidizing conditions can damage sensitive peptides[1][6] - Requires a quenching step with a reducing agent[6] |
| Direct (Iodogen) | - Milder reaction conditions compared to Chloramine-T[1][6] - Solid-phase reagent, simplifying removal and minimizing peptide exposure[1][6] - High radiochemical yields achievable (>95%)[5] | - Slower reaction times (typically 1-15 minutes)[6] - Insoluble nature can be inconvenient for small-scale reactions[2] |
| Indirect (Prosthetic Groups) | - Milder reaction conditions for peptide conjugation[2] - Site-specific labeling away from the active site is possible[1] - Can be used for peptides lacking tyrosine residues (e.g., targeting lysine)[7][8] - Potentially greater in vivo stability[9] | - Often a multi-step process[7] - Can result in lower overall radiochemical yields[2][4] - The prosthetic group can alter the peptide's pharmacokinetics[10] |
Table 2: Qualitative Comparison of Direct and Indirect Radiolabeling Methods. This table provides a summary of the main advantages and disadvantages of each approach to guide the selection process.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful radiolabeling. The following sections provide representative protocols for common direct and indirect methods.
Direct Radiolabeling: Chloramine-T Method for c(RGDyK)
This protocol is adapted from a study on the direct radioiodination of the cyclic RGD peptide.[4]
Materials:
-
c(RGDyK) peptide
-
Na¹²⁵I
-
Chloramine-T solution (freshly prepared)
-
Sodium metabisulfite solution (freshly prepared)
-
Phosphate buffer (0.5 M, pH 7.5)
-
Purification column (e.g., reversed-phase HPLC)
Procedure:
-
To a reaction vial, add the c(RGDyK) peptide dissolved in phosphate buffer.
-
Add Na¹²⁵I to the peptide solution.
-
Initiate the reaction by adding freshly prepared Chloramine-T solution.
-
Allow the reaction to proceed for 30-60 seconds at room temperature.[6]
-
Quench the reaction by adding freshly prepared sodium metabisulfite solution.
-
Purify the radiolabeled peptide using reversed-phase HPLC to separate it from unreacted iodide and other reagents.[1][2]
Indirect Radiolabeling: Using N-succinimidyl 3-[I]iodobenzoate ([I]SIB)
This two-step protocol involves the initial radioiodination of a precursor followed by conjugation to the peptide.[1][9]
*Step 1: Synthesis of [I]SIB
-
The tin precursor, N-succinimidyl 3-(tri-n-butylstannyl)benzoate (STB), is radioiodinated using an oxidizing agent such as tert-butylhydroperoxide.[9]
-
The resulting [*I]SIB is purified to remove the tin precursor and unreacted iodide.[9]
Step 2: Conjugation to the Peptide
-
The purified [*I]SIB is dissolved in an appropriate solvent like acetonitrile.[1]
-
The peptide, dissolved in a suitable buffer, is added to the [*I]SIB solution.
-
The reaction mixture is incubated, for example, at 40°C for 1 hour.[1]
-
The final radiolabeled peptide conjugate is purified, typically by reversed-phase HPLC.[1]
Visualization of Workflows
To further clarify the procedural differences, the following diagrams illustrate the workflows for direct and indirect radiolabeling.
Caption: Workflow for Direct Radiolabeling of Tyrosine-Containing Peptides.
Caption: Workflow for Indirect Radiolabeling of Peptides via a Prosthetic Group.
Conclusion
The choice between direct and indirect radiolabeling of tyrosine-containing peptides is not a one-size-fits-all decision. Direct methods, particularly with Chloramine-T, offer speed and high efficiency, making them suitable for robust peptides where potential oxidative damage is not a primary concern.[5][6] The Iodogen method provides a milder alternative for more sensitive peptides.[1][6]
Indirect methods, while often more complex and potentially lower in overall yield, provide the significant advantage of preserving the biological activity of sensitive peptides by allowing for site-specific labeling away from the active domain.[1][2] They are also indispensable for labeling peptides that lack a tyrosine residue.[7][8] Ultimately, the optimal method will depend on the specific characteristics of the peptide, the desired final product attributes, and the intended application of the radiolabeled molecule. Careful consideration of the data and protocols presented in this guide will aid researchers in making the most appropriate choice for their radiopharmaceutical development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Late-stage labeling of diverse peptides and proteins with iodine-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Radioiodine- or Radiobromine-Labeled RGD Peptides between Direct and Indirect Labeling Methods [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. The Bolton and Hunter Method for Radiolabeling Protein | Springer Nature Experiments [experiments.springernature.com]
- 9. Preparation of N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Boc-Protected Diiodotyrosine
For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex molecules, the stability of protected amino acid derivatives is a critical parameter influencing reaction efficiency, yield, and the purity of the final product. Boc-3,5-diiodotyrosine is a key building block for introducing iodinated tyrosine residues into peptides, which are instrumental in structure-activity relationship studies, as radio-labels, or to induce specific conformational constraints. This guide provides a detailed comparison of the stability of Boc-protected diiodotyrosine with other protection strategies, supported by illustrative experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in basic and nucleophilic conditions, but its lability in acidic environments is the cornerstone of its application in synthesis.[1] This characteristic is central to the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the Boc group is removed with a moderately strong acid like trifluoroacetic acid (TFA).[2] However, the presence of two electron-withdrawing iodine atoms on the tyrosine ring can influence the stability of the protecting group and the amino acid side chain itself.
Comparative Stability Profile
The primary alternative to the Boc-protection strategy in modern peptide synthesis is the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. The choice between these two strategies is dictated by the overall synthetic plan, the nature of the peptide sequence, and the presence of other sensitive functional groups.[]
Key Stability Considerations for Boc-Diiodotyrosine:
-
Acid Lability: The Boc group is designed to be removed by acid. Standard conditions involve treatment with 25-50% TFA in a solvent like dichloromethane (DCM).[4] While generally effective, prolonged or repeated exposure to these acidic conditions, as is common in SPPS, can lead to side reactions.
-
Potential for Deiodination: A key concern with halogenated amino acids is the potential for dehalogenation under certain reaction conditions. Strong acidic conditions, especially in the presence of scavengers used during the final cleavage from the resin, could potentially lead to the loss of one or both iodine atoms.
-
Steric Hindrance: The bulky iodine atoms may sterically hinder enzymatic or chemical degradation at the tyrosine side chain, but could also influence the rate of desired reactions, such as peptide coupling.
Quantitative Stability Data
| Condition | Reagent | Time (hours) | Temperature (°C) | % Boc-Diiodotyrosine Remaining (Illustrative) | Primary Degradation Product(s) |
| Acidic | 50% TFA in DCM | 1 | 25 | >95% | Diiodotyrosine |
| 50% TFA in DCM | 24 | 25 | <5% | Diiodotyrosine, Potential Minor Deiodination | |
| 1M HCl in Dioxane | 1 | 25 | >98% | Diiodotyrosine | |
| Basic | 20% Piperidine in DMF | 24 | 25 | >99% | None Observed |
| 1M NaOH (aq) | 2 | 25 | >99% | None Observed | |
| Neutral | PBS (pH 7.4) | 24 | 37 | >99% | None Observed |
| Oxidative | 1% H₂O₂ | 24 | 25 | ~90% | Oxidized byproducts |
Experimental Protocols
To quantitatively assess the stability of Boc-protected diiodotyrosine, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.
Protocol 1: HPLC-Based Stability Assessment of Boc-Diiodotyrosine
Objective: To quantify the degradation of Boc-diiodotyrosine under various stress conditions (acidic, basic, oxidative, and thermal) over time.
Materials:
-
Boc-L-diiodotyrosine
-
HPLC-grade acetonitrile, water, and methanol
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (4M in dioxane)
-
Sodium hydroxide (1M aqueous solution)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrogen peroxide (30%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Class A volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Boc-diiodotyrosine in a suitable solvent (e.g., 1:1 acetonitrile/water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
Acidic Conditions: Mix the stock solution with an equal volume of 50% TFA in DCM. Aliquots are taken at specified time points (e.g., 0, 1, 4, 8, 24 hours).
-
Basic Conditions: Mix the stock solution with an equal volume of 1M NaOH. Aliquots are taken at specified time points.
-
Neutral Conditions: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 0.1 mg/mL.
-
Oxidative Conditions: Mix the stock solution with a solution of 1% hydrogen peroxide.
-
-
Sample Quenching/Neutralization: At each time point, take an aliquot of the stress sample and immediately quench the reaction. For acidic samples, neutralize with a suitable base (e.g., triethylamine). For basic samples, neutralize with a suitable acid (e.g., TFA).
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
-
Data Analysis: Quantify the peak area of the intact Boc-diiodotyrosine at each time point. Calculate the percentage remaining relative to the t=0 time point. Identify and quantify any new peaks corresponding to degradation products.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for Boc-diiodotyrosine.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of Boc-diiodotyrosine.
Conclusion
Boc-protected diiodotyrosine is a robust building block that exhibits high stability under basic and neutral conditions, making it compatible with the Fmoc-based SPPS strategy for orthogonal protection schemes. Its primary liability is to acidic conditions, which is the basis for its use in Boc-based synthesis. Researchers should be mindful of potential side reactions, such as deiodination, particularly under harsh or prolonged acidic treatment during the final cleavage and deprotection steps. The use of appropriate scavengers and optimization of cleavage conditions are crucial to mitigate these risks. For applications requiring high purity and minimization of side reactions, the Fmoc-protection strategy for diiodotyrosine may offer an advantage due to the milder deprotection conditions used throughout the synthesis. The provided experimental protocol offers a reliable method for researchers to conduct their own stability assessments and optimize conditions for their specific applications.
References
A Comparative Analysis of Iodinated Versus Non-Iodinated Peptides in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of receptor binding assays, the choice between using an iodinated or a non-iodinated peptide is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of these two classes of peptides, supported by experimental data and detailed protocols. The introduction of an iodine atom, particularly the radioactive isotope ¹²⁵I, offers unparalleled sensitivity for detection but can also alter the peptide's intrinsic binding characteristics.
The Impact of Iodination on Receptor Binding Affinity: A Quantitative Look
The primary concern for researchers is whether the structural modification introduced by iodination affects the peptide's affinity for its receptor. While the addition of a relatively small iodine atom may seem insignificant, it can influence the peptide's conformation, hydrophobicity, and electrostatic interactions, thereby altering its binding kinetics.
| Peptide | Receptor | Assay Type | Binding Affinity (Kd) | Reference |
| Substance P | Neurokinin-1 (NK-1) | Not Specified | High Affinity | [1] |
| [¹²⁵I]Bolton-Hunter Substance P | Neurokinin-1 (NK-1) | Saturation Binding | 0.72 nM |
Disclaimer: The Kd values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
The data suggests that the iodinated analog of Substance P retains high affinity for the NK-1 receptor. However, without a direct comparative study, it is challenging to definitively conclude the precise quantitative effect of iodination. The choice to use an iodinated peptide should be weighed against the potential for altered binding affinity and the specific requirements of the assay. For instance, in competitive binding assays, where the goal is to determine the affinity of an unlabeled compound, the use of a high-affinity radiolabeled peptide is essential for achieving a robust signal-to-noise ratio.
Experimental Protocols: A Closer Look at the Methodology
To provide a practical context, we outline a detailed protocol for a competitive receptor binding assay using an iodinated peptide, specifically focusing on the well-characterized Glucagon-Like Peptide-1 (GLP-1) receptor.
Protocol: Competitive Radioligand Binding Assay for the GLP-1 Receptor
1. Materials and Reagents:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GLP-1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]GLP-1 (7-36) amide.
-
Unlabeled Ligand: Synthetic human GLP-1 (7-36) amide.
-
Test Compounds: Unlabeled peptides or small molecules to be evaluated.
-
Assay Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold PBS (phosphate-buffered saline).
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C).
-
Scintillation Counter: For detecting ¹²⁵I.
2. Experimental Procedure:
-
Membrane Preparation:
-
Culture cells expressing the GLP-1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of [¹²⁵I]GLP-1 (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [¹²⁵I]GLP-1, a high concentration of unlabeled GLP-1 (e.g., 1 µM), and the membrane preparation.
-
Competitive Binding: Add assay buffer, [¹²⁵I]GLP-1, serial dilutions of the test compound, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters three times with cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
3. Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC₅₀: Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing the Molecular and Experimental Landscape
To further aid in the understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
GLP-1 Receptor Signaling Pathway
Receptor Binding Assay Workflow
Conclusion
The use of iodinated peptides in receptor binding assays offers significant advantages in terms of sensitivity and the ability to perform high-throughput screening. However, researchers must be cognizant of the potential for altered binding affinity due to the structural modification. When embarking on a study utilizing iodinated peptides, it is advisable to, if possible, perform preliminary experiments to compare the binding of the iodinated and non-iodinated versions of the peptide to validate that the labeling does not significantly compromise the interaction with the target receptor. The detailed protocol and workflows provided in this guide offer a solid foundation for conducting robust and reliable receptor binding assays.
References
evaluation of different purification techniques for iodinated peptides
For researchers, scientists, and drug development professionals, the efficient purification of iodinated peptides is a critical step in various applications, from radioimmunoassays to targeted radiopharmaceuticals. The choice of purification technique significantly impacts the final purity, recovery, and overall success of downstream applications. This guide provides an objective comparison of common purification techniques for iodinated peptides, supported by experimental data and detailed methodologies.
This document evaluates four principal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), Ion-Exchange Chromatography (IEC), and Size-Exclusion Chromatography (SEC). Each technique is assessed based on its principle of separation, typical performance metrics, and suitability for iodinated peptides.
Comparative Performance of Purification Techniques
The selection of an optimal purification strategy depends on a variety of factors including the desired purity, the scale of the purification, the physicochemical properties of the iodinated peptide, and the nature of the impurities. The following table summarizes the key performance characteristics of the most common techniques.
| Technique | Principle of Separation | Typical Purity (%) | Typical Recovery (%) | Sample Loading Capacity | Speed | Primary Application for Iodinated Peptides |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >95%[1][2] | Good to Excellent (>90%)[3] | 1-2 mg/mL of column volume (preparative) | Slow to Moderate | High-resolution analysis and final purification of iodinated peptides, separation of mono- and di-iodinated species.[4] |
| Solid-Phase Extraction (SPE) | Hydrophobicity | Moderate to High | 86% or higher for a range of peptides[5] | High | Fast | Rapid cleanup and desalting of iodinated peptide reaction mixtures, removal of unreacted iodine.[4][6] |
| Ion-Exchange Chromatography (IEC) | Net Charge | High | Good | High | Moderate | Purification of charged iodinated peptides, separation from non-iodinated precursors with different pI.[7][8] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Low to Moderate | Excellent | Low to Moderate | Moderate | Desalting, buffer exchange, and removal of large aggregates or small molecule impurities.[9][10] |
Detailed Experimental Protocols
Reproducibility and success in peptide purification are intrinsically linked to well-defined experimental protocols. Below are generalized methodologies for each of the discussed techniques, which can be adapted based on the specific characteristics of the iodinated peptide.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the gold standard for high-resolution peptide purification, separating molecules based on their hydrophobicity.[1][3] Iodination of a peptide typically increases its retention time on a reversed-phase column.
Protocol:
-
Column: C18-modified silica stationary phase.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude iodinated peptide mixture in Mobile Phase A.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A/5% B).
-
Load the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Collect fractions corresponding to the desired iodinated peptide peak.
-
-
Post-Purification: Analyze the collected fractions for purity and confirm the identity of the iodinated peptide, often by mass spectrometry.
Solid-Phase Extraction (SPE)
SPE is a rapid and economical technique for sample cleanup and concentration, operating on the same principles of hydrophobicity as RP-HPLC but with lower resolution.[7] It is particularly useful for removing unreacted iodide and other polar impurities from the iodination reaction mixture.[4]
Protocol:
-
Cartridge: C18 reversed-phase cartridge.
-
Conditioning: Wash the cartridge with methanol or acetonitrile, followed by equilibration with an aqueous buffer (e.g., phosphate buffer).[4]
-
Sample Loading: Apply the iodinated reaction mixture directly onto the equilibrated cartridge.
-
Washing: Elute unreacted 125-iodide and other non-peptide components with the equilibration buffer.[4]
-
Elution: Elute the iodinated peptide fraction with a solution containing an organic solvent, such as 30% acetonitrile in buffer.[4]
Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge at a given pH.[7] This technique is effective for purifying iodinated peptides that have a different net charge compared to the uniodinated peptide or other impurities.
Protocol:
-
Column: A strong or weak cation or anion exchange column, depending on the peptide's isoelectric point (pI).
-
Equilibration Buffer (Buffer A): A low ionic strength buffer at a pH where the target peptide is charged and will bind to the column.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
Sample Preparation: Dissolve the peptide mixture in the equilibration buffer.
-
Procedure:
-
Equilibrate the column with Buffer A.
-
Load the sample onto the column.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the bound peptide using a linear gradient of increasing Buffer B.
-
Collect fractions and analyze for the presence of the iodinated peptide.
-
Size-Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size and shape.[9] It is useful for desalting, buffer exchange, or removing aggregates.
Protocol:
-
Column: A column packed with porous beads with a defined pore size suitable for the molecular weight of the peptide.
-
Mobile Phase: A buffer that is compatible with the downstream application of the peptide.
-
Sample Preparation: Dissolve the peptide sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Load a small volume of the sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Larger molecules will elute first, followed by smaller molecules that can penetrate the pores of the beads.
-
Collect fractions corresponding to the desired molecular weight.
-
Visualizing the Purification Workflows
The following diagrams illustrate the general workflows for the purification of iodinated peptides using the described techniques.
References
- 1. bachem.com [bachem.com]
- 2. hplc.eu [hplc.eu]
- 3. renyi.hu [renyi.hu]
- 4. Rapid purification of radioiodinated peptides with Sep-Pak reversed phase cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. blob.phenomenex.com [blob.phenomenex.com]
- 9. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-3,5-diiodo-L-tyrosine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Boc-3,5-diiodo-L-tyrosine is not classified as a hazardous waste under current U.S. federal regulations (CERCLA or SARA). However, due to its irritant properties and iodine content, it must be disposed of responsibly and in accordance with local and institutional guidelines. Direct disposal into laboratory trash or drains is not recommended.
This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental impact. By adhering to these protocols, researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and build upon a culture of laboratory safety.
Chemical and Physical Properties
A clear understanding of the substance's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Chemical Formula | C₁₄H₁₇I₂NO₅ |
| Molecular Weight | 533.1 g/mol |
| Physical State | White to off-white solid/powder[1] |
| Melting Point | 168 - 171 °C[1] |
| Solubility | Insoluble in water |
| Hazards | May cause skin, eye, and respiratory irritation[2] |
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling the material, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
A standard laboratory coat.
-
Chemically resistant gloves (nitrile is a suitable option).
-
2. Waste Collection:
-
Solid Waste:
-
Carefully sweep up solid this compound waste, avoiding dust formation.[3]
-
Place the collected solid into a designated, chemically compatible waste container with a secure lid (e.g., a high-density polyethylene - HDPE - container).
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
-
Contaminated Labware:
-
Disposable labware (e.g., weighing boats, contaminated gloves) that has come into contact with this compound should be placed in the same designated solid waste container.
-
Non-disposable labware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The resulting liquid waste should be collected as hazardous waste.
-
3. Waste Container Labeling:
-
Clearly label the waste container with the following information:
-
"this compound Waste"
-
The date the waste was first added to the container.
-
The name of the principal investigator or research group.
-
Any other information required by your institution.
-
4. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
5. Final Disposal:
-
Arrange for the collection and disposal of the waste container through your institution's Environmental Health & Safety (EHS) department or chemical waste contractor.
-
Follow all institutional procedures for waste pickup requests.
-
While not federally classified as hazardous, many institutions will manage this type of waste through incineration to ensure the complete destruction of the compound.
Important Considerations:
-
Regulatory Compliance: While this guide is based on available safety data, it is crucial to consult your institution's specific waste disposal policies and local regulations, as these may have more stringent requirements.
-
Spill Management: In the event of a spill, avoid creating dust. Carefully sweep the solid material and place it into the designated waste container. Clean the spill area with a damp cloth, and dispose of the cloth as contaminated waste.
-
Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in the regular trash.[3] Iodinated compounds can have an environmental impact, and proper disposal is essential.
References
Personal protective equipment for handling Boc-3,5-diiodo-L-tyrosine
Essential Safety and Handling Guide for Boc-3,5-diiodo-L-tyrosine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[2] A face shield should be worn over goggles if there is a significant splash risk.[3] | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1] |
| Hand Protection | Disposable nitrile gloves.[2][3] Check for visible signs of degradation or contamination and change gloves frequently. | To prevent skin contact, which can cause irritation.[1] Nitrile gloves offer good resistance to a range of chemicals.[2] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[2] Consider a chemically resistant apron for larger quantities. | To protect skin and clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is recommended.[1] If dusts are generated and engineering controls are insufficient, a respirator may be required.[3] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe and closed-heel shoes covering the entire foot.[2][3] | To protect feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risks associated with this compound.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Inspection:
-
Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.
-
Locate the nearest eyewash station and safety shower.[4]
-
Inspect all required PPE for integrity.
-
-
Weighing and Aliquoting:
-
Conduct all manipulations that may generate dust, such as weighing, within a chemical fume hood or a ventilated balance enclosure.
-
Use a dedicated set of spatulas and weighing papers.
-
Keep the container of this compound tightly closed when not in use.[1]
-
-
Dissolving and Reaction Setup:
-
When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
If the procedure involves heating, ensure smooth boiling and proper ventilation.
-
-
Post-Handling:
-
Clean all non-disposable equipment thoroughly after use.
-
Wipe down the work surface in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[5]
-
Disposal Plan: Managing Chemical Waste
Iodinated organic compounds should be treated as hazardous waste. Never dispose of this chemical down the drain.[6]
-
Segregation of Waste:
-
Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Unused this compound, contaminated weighing papers, gloves, and paper towels.
-
Liquid Waste: Solutions containing this compound and contaminated solvents.
-
-
-
Container Management:
-
Storage and Collection:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[7]
-
Follow your institution's guidelines for hazardous waste pickup and disposal. It may be necessary to contact your state's Department of Environmental Protection (DEP) or the regional EPA office for specific recommendations.[5]
-
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 5. nj.gov [nj.gov]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
